molecular formula C5H10O B013828 4-Penten-1-OL CAS No. 821-09-0

4-Penten-1-OL

Cat. No.: B013828
CAS No.: 821-09-0
M. Wt: 86.13 g/mol
InChI Key: LQAVWYMTUMSFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Penten-1-OL has been reported in Brassica napus and Brassica rapa with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAVWYMTUMSFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231562
Record name Pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Penten-1-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20080
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

3.06 [mmHg]
Record name 4-Penten-1-ol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20080
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

821-09-0
Record name 4-Penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pent-4-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PENTEN-1-OL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PENTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0558TQC6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 4-Penten-1-ol (CAS: 821-09-0), a versatile reagent used in various chemical syntheses, including carbohydrate chemistry and the production of pharmaceuticals and agrochemicals.[1][2][3] This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes visualizations for key experimental workflows.

Core Physical and Chemical Properties

This compound is a colorless liquid known for its utility as a building block in organic synthesis.[4] Its structure consists of a five-carbon chain with a terminal alkene group and a primary alcohol functional group.[4]

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueConditionsSource(s)
Molecular Formula C₅H₁₀O-[1][5]
Molecular Weight 86.13 g/mol -[1][5]
Appearance Clear, colorless liquidStandard Temperature and Pressure[2][5]
Boiling Point 134-137 °Cat 760 mmHg[1][6]
Melting Point 14.19 °C(estimate)[6]
Density 0.834 g/mLat 25 °C[6]
Refractive Index 1.429 - 1.430at 20 °C (n20/D)[1][6]
Solubility in Water 57 g/Lat 25 °C[1][6]
Vapor Pressure 2.45 - 3.06 mmHgat 25 °C[6]
Flash Point 43 °C (109.4 °F) - 48 °C (118.4 °F)Closed Cup[1][7][8]
logP (Octanol/Water) 1.2-[9]

Experimental Protocols

This section details the methodologies for determining key physical properties of liquid compounds like this compound.

2.1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] For small sample volumes, a micro-boiling point determination is effective.

  • Apparatus : A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or Thiele tube, and a stirring mechanism.

  • Procedure :

    • Place a small volume (a few mL) of this compound into the test tube.

    • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

    • Place the assembly in a heating block or Thiele tube and gently heat. A stirrer bar should be used to prevent bumping.[11]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor are expelled.[11]

    • Continue heating until a rapid and continuous stream of bubbles is observed, then stop heating.

    • The liquid will begin to cool. The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11] This signifies that the external pressure is equal to the vapor pressure inside the capillary.[10]

2.2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

  • Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), an analytical balance, and a temperature-controlled water bath.

  • Procedure :

    • Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

    • Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature (e.g., 25 °C) and place it in the temperature-controlled bath to reach thermal equilibrium.

    • Ensure the capillary in the stopper is filled, removing any excess liquid from the outside, and weigh the filled pycnometer (m₂).

    • Empty and dry the pycnometer, then fill it with this compound.

    • Repeat the process of thermal equilibration and weigh the pycnometer filled with the sample (m₃).

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

2.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance. It is a fundamental property used for substance identification and purity assessment.[12] An Abbe refractometer is commonly used for this measurement.

  • Apparatus : An Abbe refractometer, a light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water circulator.

  • Procedure :

    • Calibrate the refractometer using a standard sample with a known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of this compound onto the surface of the measuring prism.

    • Close the prisms. The liquid will form a thin film between them.

    • Connect the refractometer to the water circulator set to the desired temperature (e.g., 20 °C).

    • While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

    • Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields appears sharp and is centered on the crosshairs.

    • Read the refractive index value from the instrument's scale.

Visualizations: Workflows and Logical Structures

The following diagrams illustrate a typical experimental workflow and the logical structure of this technical guide.

G start Start: Sample Preparation (this compound) setup Apparatus Setup (Micro-Boiling Point Assembly) start->setup heat Gradual Heating setup->heat observe1 Observe Bubbles (Air and Vapor Expelled) heat->observe1 stop_heat Cease Heating (When Bubbles are Rapid) observe1->stop_heat observe2 Observe Liquid Entry (Vapor Pressure = Atm. Pressure) stop_heat->observe2 record Record Temperature (Boiling Point) observe2->record end End: Data Recorded record->end

Caption: Experimental workflow for boiling point determination.

G main Technical Guide: this compound Properties section1 1. Core Physical Properties main->section1 section2 2. Experimental Protocols main->section2 section3 3. Visualizations main->section3 table Data Table (Quantitative Summary) section1->table protocol1 Boiling Point Determination section2->protocol1 protocol2 Density Determination section2->protocol2 protocol3 Refractive Index Determination section2->protocol3 diagram1 Workflow Diagram section3->diagram1 diagram2 Logical Structure Diagram section3->diagram2

Caption: Logical structure of this technical guide.

References

An In-depth Technical Guide to 4-Penten-1-ol (CAS 821-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Penten-1-ol (CAS 821-09-0), a versatile unsaturated alcohol with significant applications in organic synthesis, materials science, and the pharmaceutical industry. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and safety information.

Physicochemical Properties

This compound, also known as 2-allylethyl alcohol, is a colorless liquid with the molecular formula C₅H₁₀O.[1][2][3] It is a flammable liquid and should be handled with appropriate safety precautions.[1][4][5]

PropertyValueReference
CAS Number 821-09-0[1][6]
Molecular Formula C₅H₁₀O[1][2][3][6]
Molecular Weight 86.13 g/mol [1][6]
Boiling Point 134-137 °C at 760 mmHg[6][7]
Density 0.834 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.429
Solubility in Water 57 g/L at 25 °C[4][9]
Flash Point 43.33 °C (110.00 °F) TCC[6]
Vapor Pressure 2.45 mmHg at 25 °C[6]

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[7][10]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

This protocol is adapted from Organic Syntheses.[7][10]

Step A: Preparation of Tetrahydrofurfuryl Chloride

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.

  • Cool the stirred mixture in an ice bath.

  • Add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3-5 drops per second, ensuring the temperature does not exceed 60 °C.

  • After the addition is complete, remove the ice bath and continue stirring for 3-4 hours.

  • Extract the resulting liquid or slurry with seven 500-mL portions of ether.

  • Combine the ether extracts, remove the ether by distillation, and wash the residue three times with 100-mL portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and distill under reduced pressure. The yield of tetrahydrofurfuryl chloride (boiling at 41–42 °C / 11 mm Hg) is typically 354–360 g (73–75%).[7]

Step B: Preparation of this compound

  • Fit a 2-liter three-necked flask with a mechanical stirrer, a separatory funnel, and a reflux condenser protected by a drying tube.

  • Add 112 g (4.87 moles) of powdered sodium to 700 mL of anhydrous ether in the flask.[7][10]

  • To the rapidly stirred suspension, add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.[7][10]

  • Cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over a period of 5 hours.[7]

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Decant the suspension from any remaining sodium and carefully decompose it with sufficient ice water to form two liquid layers.

  • Separate the ether layer and dry it over magnesium sulfate.

  • Remove the ether by distillation on a steam cone.

  • Distill the residue to obtain this compound, boiling at 134–137 °C. The expected yield is 161–178 g (76–83%).[7]

Synthesis Pathway

Synthesis cluster_stepA Step A cluster_stepB Step B THF_Alcohol Tetrahydrofurfuryl Alcohol THF_Chloride Tetrahydrofurfuryl Chloride THF_Alcohol->THF_Chloride 1. Pyridine 2. SOCl2 Pyridine Pyridine SOCl2 Thionyl Chloride (SOCl2) Pentenol This compound THF_Chloride->Pentenol 1. Na 2. Anhydrous Ether Sodium Sodium (Na) Ether Anhydrous Ether

Caption: Synthesis of this compound from Tetrahydrofurfuryl Alcohol.

Chemical Reactions and Applications

This compound is a valuable building block in organic synthesis due to the presence of both a hydroxyl group and a terminal double bond. This dual functionality allows for a wide range of chemical transformations.

Key Applications:
  • Carbohydrate Chemistry: It is utilized as a reagent in the n-Pentenyl Glycoside methodology for the efficient assembly of complex homoglycans, such as the nonasaccharide component of a high-mannose glycoprotein.[4][8]

  • Pharmaceuticals and Agrochemicals: The compound serves as a starting material for the synthesis of various organic molecules in the pharmaceutical and agrochemical industries.[4][8][9][11]

  • Flavor and Fragrance: this compound is used as a flavoring agent in food and beverages and as an ingredient in perfumes.[11]

  • Organic Synthesis: It is a reactant in various organic reactions, including:

    • Epoxidation: It can be used to study the epoxidation of olefins.[4]

    • Esterification: It forms an ester bond at the C-terminus of linear peptides using HATU as a coupling agent.[8]

    • Intramolecular Aziridination: A sulfamate (B1201201) ester derived from this compound can undergo enantioselective intramolecular aziridination.

Application Workflow

Applications Pentenol This compound CarbChem Carbohydrate Chemistry (n-Pentenyl Glycosides) Pentenol->CarbChem PharmaAgro Pharmaceuticals & Agrochemicals Pentenol->PharmaAgro FlavorFrag Flavor & Fragrance Pentenol->FlavorFrag OrgSynth Organic Synthesis Intermediate Pentenol->OrgSynth

Caption: Major application areas of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeAvailabilityReference
¹H NMR Data available[1][12]
¹³C NMR Data available[13]
Infrared (IR) Data available[1][3]
Mass Spectrometry (MS) Data available[1][2]

Note: While the availability of spectra is confirmed, the raw spectral data is not included in this document.

Safety and Handling

This compound is a flammable liquid and vapor.[1][4][5] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5][14]

GHS Hazard Information:
  • Pictogram: GHS02 (Flame)

  • Signal Word: Warning[1][5]

  • Hazard Statement: H226: Flammable liquid and vapor[1][4]

Precautionary Measures:
  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][14]

  • P233: Keep container tightly closed.[4][14]

  • P240: Ground and bond container and receiving equipment.[14]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][14]

  • P403+P235: Store in a well-ventilated place. Keep cool.[5][14]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][14]

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Safety glasses with side-shields or goggles.[14]

  • Skin Protection: Protective gloves and clothing.[14]

  • Respiratory Protection: Use in a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[4][14]

Storage and Stability:

Store in a cool, well-ventilated place, away from oxidizing agents.[4][14] Keep the container tightly closed.[4][14] This chemical may form peroxides upon concentration, such as during distillation.[1]

Emergency Procedures

Emergency Exposure Exposure Event SkinContact Skin/Hair Contact Exposure->SkinContact Fire Fire Exposure->Fire Action1 Remove contaminated clothing. Rinse with water/shower. SkinContact->Action1 Action2 Use CO2, dry chemical, or foam to extinguish. Fire->Action2

Caption: Basic emergency response for this compound exposure.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-penten-1-ol (CAS No: 821-09-0), a versatile bifunctional molecule featuring both a terminal alkene and a primary alcohol. A thorough understanding of its structural and electronic properties is critical for its application in organic synthesis, materials science, and as a building block in the development of novel pharmaceutical agents. This document details its molecular geometry, including bond lengths and angles derived from computational models, and provides characteristic spectroscopic data. Furthermore, detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₁₀O, possesses a five-carbon chain with a hydroxyl (-OH) group at one terminus (C1) and a carbon-carbon double bond between C4 and C5.[1][2] This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable synthon in organic chemistry.

Molecular Geometry

The three-dimensional structure of this compound is characterized by sp³ hybridized carbons in the alkyl chain and sp² hybridized carbons in the vinyl group. The geometry around the C1, C2, and C3 carbons is approximately tetrahedral, while the C4 and C5 carbons exhibit trigonal planar geometry. The presence of the hydroxyl group allows for hydrogen bonding, which can influence its physical properties and reactivity.

A computed 3D model of this compound is available through the NIST WebBook and PubChem databases.[1][3] From these models, key intramolecular distances and angles can be elucidated, providing a quantitative description of the molecule's conformation.

Table 1: Computed Bond Lengths for this compound

BondAtom 1Atom 2Bond Length (Å)
C=CC4C5~1.34
C-C (sp³-sp²)C3C4~1.51
C-C (sp³-sp³)C2C3~1.53
C-C (sp³-sp³)C1C2~1.53
C-OC1O~1.43
O-HOH~0.96
C-H (sp²)C4, C5H~1.09
C-H (sp³)C1, C2, C3H~1.10

Note: These values are approximations derived from computational models and may vary slightly depending on the calculation method and basis set used.

Table 2: Computed Bond Angles for this compound

AngleAtom 1VertexAtom 2Bond Angle (°)
C=C-CC5C4C3~125
C-C-C (sp³-sp²)C2C3C4~113
C-C-C (sp³-sp³)C1C2C3~112
C-C-OC2C1O~111
C-O-HC1OH~109
H-C=CHC4/C5C5/C4~121
H-C-H (sp²)HC5H~117
H-C-H (sp³)HC1/C2/C3H~109.5

Note: These values are approximations derived from computational models and may vary slightly depending on the calculation method and basis set used.

Bonding and Hybridization

The bonding in this compound can be described using the principles of valence bond theory and orbital hybridization.

  • C1, C2, C3: These carbon atoms are sp³ hybridized, forming four sigma (σ) bonds with neighboring atoms in a tetrahedral arrangement.

  • C4, C5: These carbon atoms are sp² hybridized. They each form three σ bonds (one with each other and two with hydrogen or carbon atoms) in a trigonal planar geometry. The remaining unhybridized p-orbital on each carbon atom overlaps sideways to form a pi (π) bond, resulting in the C=C double bond.

  • Oxygen: The oxygen atom is also sp³ hybridized, forming σ bonds with C1 and a hydrogen atom. The two remaining sp³ hybrid orbitals are occupied by lone pairs of electrons.

This combination of σ and π bonds, along with the presence of lone pairs on the oxygen atom, dictates the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H5 (vinyl)~5.8ddt1H
H5' (vinyl)~5.0m2H
H1~3.6t2H
H4~2.1q2H
H2~1.6p2H
OHVariables1H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C5~138
C4~115
C1~62
C3~32
C2~30
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Table 5: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3600-3200 (broad)H-bonded hydroxyl stretch
C-H (sp²)3100-3000Vinyl C-H stretch
C-H (sp³)3000-2850Alkyl C-H stretch
C=C (alkene)1680-1640C=C stretch
C-O (alcohol)1260-1000C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at m/z = 86.13.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-bromobut-1-ene with a suitable formyl anion equivalent, followed by reduction. A detailed, established protocol is available from various sources.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Carefully transfer the solution into an NMR tube using a pipette.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-16.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 512-2048.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum.

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound to identify its functional groups.

Materials:

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.[4]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and confirm its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)

  • GC-MS instrument with a suitable capillary column (e.g., nonpolar or medium-polarity)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent.[6]

  • Instrumentation and Conditions:

    • Injector: Set the injector temperature to 200-250 °C. Use a split or splitless injection mode.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of 200-250 °C.

    • Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Set the ion source temperature to 200-230 °C and the quadrupole temperature to ~150 °C. Acquire data in electron ionization (EI) mode over a mass range of m/z 35-300.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragment ions.

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the Graphviz DOT language.

Caption: Ball-and-stick model of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The presented quantitative data, experimental protocols, and structural visualization serve as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental characteristics is paramount for the effective utilization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to Pent-4-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of pent-4-en-1-ol, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, including detailed experimental protocols and mechanistic insights.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical structure CH₂=CH(CH₂)₃OH is pent-4-en-1-ol .[1][2] This name clearly indicates a five-carbon chain ("pent"), a double bond at the fourth carbon ("4-en"), and a primary alcohol at the first carbon ("-1-ol").

Synonyms: This compound is also known by several other names in the literature and commercial catalogues:

  • 4-Penten-1-ol[1][2]

  • 4-Pentenol[1][2]

  • 4-Pentenyl alcohol[1][2]

  • 2-Allylethyl alcohol

  • Pent-4-enol

  • CH2=CHCH2CH2CH2OH[1]

Physicochemical Properties

A summary of the key physical and chemical properties of pent-4-en-1-ol is presented in the table below. These properties are essential for its handling, application, and the design of synthetic and purification processes.

PropertyValueReference
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][2]
CAS Number 821-09-0[1]
Appearance Clear, colorless liquid[2]
Boiling Point 134-137 °C
Density 0.834 g/mL at 25 °C
Refractive Index (n20/D) 1.429
Solubility in Water 57 g/L (25 °C)

Synthesis of Pent-4-en-1-ol

Pent-4-en-1-ol can be synthesized through various methods, with one of the most well-documented being the reaction of tetrahydrofurfuryl chloride with sodium in anhydrous ether.[1]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

This protocol details the two-step synthesis of pent-4-en-1-ol, starting with the preparation of tetrahydrofurfuryl chloride from tetrahydrofurfuryl alcohol.[1]

Step A: Synthesis of Tetrahydrofurfuryl Chloride [1]

  • Apparatus Setup: A 2-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Reagents: 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are added to the flask.

  • Reaction: The mixture is stirred rapidly and cooled in an ice bath. 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise from the dropping funnel at a rate of 3–5 drops per second. The temperature should be maintained below 60 °C.

  • Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours.

  • Extraction: The resulting liquid or slurry is poured into a beaker and extracted seven times with 500-mL portions of ether. The ether extracts are combined.

  • Purification: The ether is removed by distillation. The residue is washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.

Step B: Synthesis of this compound [1]

  • Apparatus Setup: A 2-liter, three-necked flask is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser with a drying tube.

  • Initial Reagents: 112 g (4.87 moles) of powdered sodium is placed in the flask under 700 mL of anhydrous ether.

  • Reaction Initiation: A few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 mL of anhydrous ether are added to the rapidly stirred sodium suspension to initiate the reaction, which is indicated by a vigorous reaction and a blue coloration of the solution.

  • Addition: The remainder of the tetrahydrofurfuryl chloride solution is added dropwise over 5 hours while cooling the flask in an ice bath.

  • Stirring: Stirring is continued for 2 hours after the addition is complete.

  • Work-up: The suspension is decanted from any remaining sodium and decomposed with enough ice water to form two liquid layers. The ether layer is separated and dried over magnesium sulfate.

  • Isolation: The ether is removed by distillation, and the residue is distilled to yield this compound, which boils at 134–137 °C.[1] The yield is typically in the range of 76–83%.[1]

Synthesis_of_4_Penten_1_ol cluster_stepA Step A: Synthesis of Tetrahydrofurfuryl Chloride cluster_stepB Step B: Synthesis of this compound Tetrahydrofurfuryl_alcohol Tetrahydrofurfuryl alcohol Reaction_A Reaction in Ether Tetrahydrofurfuryl_alcohol->Reaction_A Pyridine Pyridine Pyridine->Reaction_A Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction_A Tetrahydrofurfuryl_chloride Tetrahydrofurfuryl chloride Reaction_A->Tetrahydrofurfuryl_chloride Reaction_B Reaction Tetrahydrofurfuryl_chloride->Reaction_B Sodium Sodium Sodium->Reaction_B Ether Anhydrous Ether Ether->Reaction_B 4_Penten_1_ol Pent-4-en-1-ol Reaction_B->4_Penten_1_ol Halocyclization_Mechanism start Pent-4-en-1-ol intermediate Bromonium Ion Intermediate start->intermediate + Br₂ Br2 Br₂ cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product 2-(Bromomethyl)tetrahydrofuran cyclization->product - H⁺ NPG_Synthesis_Workflow start D-Sugar + Pent-4-en-1-ol catalyst Add Camphor Sulfonic Acid (CSA) start->catalyst heating Heat at 90-100 °C for 12h (under Argon) catalyst->heating extraction Extract with Dichloromethane and Water heating->extraction purification Purify by Column Chromatography extraction->purification product n-Pentenyl Glycoside purification->product

References

Spectroscopic Profile of 4-Penten-1-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-penten-1-ol, a versatile building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecule's spectroscopic correlations.

Molecular Structure and Spectroscopic Correlation

The structure of this compound contains a terminal double bond and a primary alcohol functional group. These features give rise to characteristic signals in its various spectra, which are summarized in the following diagram.

Caption: Correlation of this compound's structure with its key spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.82ddt1HH-4
5.05 - 4.95m2HH-5
3.64t2HH-1
2.14q2HH-3
1.67p2HH-2
1.55s1H-OH

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ) ppmAssignment
138.5C-4
114.8C-5
62.2C-1
32.1C-2
30.2C-3
Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
3330 (broad)O-H stretchAlcohol
3077=C-H stretchAlkene
2930, 2860C-H stretchAlkane
1642C=C stretchAlkene
1438CH₂ bendAlkane
1058C-O stretchPrimary Alcohol
993, 912=C-H bend (out-of-plane)Alkene
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound [2][3]

m/zRelative Intensity (%)Proposed Fragment
8619.1[M]⁺ (Molecular Ion)
68100.0[M - H₂O]⁺
6791.3[C₅H₇]⁺
5732.8[C₄H₉]⁺
5539.3[C₄H₇]⁺
4448.6[C₂H₄O]⁺
4149.7[C₃H₅]⁺ (Allyl cation)
3136.8[CH₂OH]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

NMR_Workflow A Sample Preparation: Dissolve this compound in CDCl3 with TMS B Instrument Setup: 400 MHz NMR Spectrometer A->B C Data Acquisition: Record 1H and 13C spectra B->C D Data Processing: Fourier Transform, Phase and Baseline Correction C->D E Data Analysis: Chemical Shift, Integration, and Multiplicity Analysis D->E

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of neat this compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹.

IR_Workflow A Sample Application: Place a drop of neat this compound on ATR crystal B Instrument: FTIR Spectrometer with ATR A->B C Data Acquisition: Record spectrum from 4000-600 cm-1 B->C D Data Analysis: Identify characteristic absorption peaks C->D

Caption: General workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph-mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated. The separated components were then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.[2][3]

MS_Workflow A Sample Injection: Inject into GC-MS B Separation: Gas Chromatography A->B C Ionization: Electron Ionization (70 eV) B->C D Mass Analysis: Quadrupole Mass Analyzer C->D E Detection and Spectrum Generation D->E

Caption: General workflow for GC-MS data acquisition and analysis.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Penten-1-ol, a bifunctional molecule containing both a terminal alkene and a primary alcohol, serves as a versatile building block in organic synthesis. Its distinct functional groups offer orthogonal reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, detailing key reactions, experimental protocols, and quantitative data. The strategic application of its dual functionality in the synthesis of valuable intermediates, including those relevant to drug development, is also explored.

Core Functional Groups and Reactivity Overview

This compound possesses two primary reactive sites: a terminal carbon-carbon double bond (C=C) and a primary hydroxyl group (-OH). This unique combination allows for selective manipulation of either functional group, or simultaneous reactions involving both.

  • Alkene Reactivity: The terminal double bond is susceptible to a variety of electrophilic additions, oxidation, reduction, and cycloaddition reactions. Its reactivity is typical of a monosubstituted alkene.

  • Alcohol Reactivity: The primary hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, esterification, etherification, and conversion to a good leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

The interplay between these two groups can also lead to intramolecular cyclization reactions, forming cyclic ethers such as tetrahydropyran (B127337) derivatives.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
Boiling Point 134-137 °C
Density 0.834 g/mL at 25 °C
Refractive Index (n20/D) 1.429
¹H NMR --INVALID-LINK--
IR Spectrum --INVALID-LINK--[2]
Mass Spectrum --INVALID-LINK--[2]

Key Reactions and Experimental Protocols

This section details common and synthetically useful reactions of this compound, including quantitative data where available and generalized experimental protocols.

Reactions of the Hydroxyl Group

The primary alcohol functional group of this compound can be selectively oxidized to either an aldehyde (4-pentenal) or a carboxylic acid (4-pentenoic acid) depending on the choice of oxidizing agent.

Oxidation to 4-Pentenal:

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation.

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a selective oxidant for converting primary alcohols to aldehydes.[3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, offering a mild and effective route to the aldehyde.[3][4][5]

ReactionReagentsProductTypical Yield
PCC OxidationPyridinium Chlorochromate (PCC), Dichloromethane (B109758) (DCM)4-PentenalModerate to High
Swern Oxidation1. (COCl)₂, DMSO, DCM, -78 °C; 2. Et₃N4-PentenalHigh

Experimental Protocol: Swern Oxidation of an Alcohol (General)

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of the alcohol (1.0 eq) in DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C.

  • Stir for 30-45 minutes.

  • Add triethylamine (B128534) (5.0 eq) dropwise to the mixture and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Perform a standard aqueous workup and purify the crude product by distillation or flash column chromatography.[3]

Swern_Oxidation_Workflow Reagents Oxalyl Chloride, DMSO, DCM @ -78°C Activation Activation of DMSO Reagents->Activation Addition Addition of Alcohol Activation->Addition Alcohol This compound in DCM Alcohol->Addition Intermediate Alkoxysulfonium Salt Addition->Intermediate Elimination E2 Elimination Intermediate->Elimination Base Triethylamine Base->Elimination Product 4-Pentenal Elimination->Product Workup Aqueous Workup & Purification Product->Workup

Workflow for the Swern Oxidation of this compound.

This compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[6] To achieve high yields, it is often necessary to use a large excess of one reactant or remove the water formed during the reaction.[7]

ReactionReagentsProductTypical Yield
Fischer EsterificationAcetic Acid, H₂SO₄ (cat.)4-Pentenyl acetate~65% (with 1:1 reactants), up to 97% (with 10-fold excess alcohol)[7]

Experimental Protocol: Fischer Esterification (General)

  • Combine the carboxylic acid (1.0 eq) and this compound (1.0 to 10.0 eq) in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux for several hours.

  • After cooling, perform an aqueous workup, including neutralization of the acid catalyst.

  • Purify the resulting ester by distillation.

Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(=O+H)OH Carboxylic_Acid->Protonated_Carbonyl Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)₂(O+HR') H+ H+ Alcohol->Tetrahedral_Intermediate Protonated_Intermediate R-C(OH)(OH₂+)OR' Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(=O+H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H+

Mechanism of Fischer Esterification.

The Williamson ether synthesis can be employed to form ethers from this compound. This involves deprotonating the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis (General)

  • Treat this compound with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) to generate the sodium 4-penten-1-oxide.

  • Add an alkyl halide (e.g., propyl bromide) to the solution.

  • Heat the reaction mixture to facilitate the Sₙ2 reaction.

  • Perform an aqueous workup and purify the resulting ether (e.g., allyl propyl ether) by distillation.[8]

The hydroxyl group can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 4-pentenyl tosylate is a versatile intermediate for various nucleophilic substitution reactions.[9]

Reactions of the Alkene Group

The reaction of this compound with bromine in water does not yield the expected bromohydrin. Instead, it undergoes an intramolecular cyclization to form a cyclic bromoether. The hydroxyl group acts as an internal nucleophile, attacking the intermediate bromonium ion.[3][10] A similar reaction occurs with N-bromosuccinimide (NBS) in water.[11]

Halocyclization_Mechanism Start This compound Bromonium Bromonium Ion Intermediate Start->Bromonium + Br₂ Cyclization Intramolecular Nucleophilic Attack Bromonium->Cyclization by -OH group Product Cyclic Bromoether Cyclization->Product

Mechanism of Halocyclization of this compound.

The double bond of this compound can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 4,5-epoxypentan-1-ol. This reaction proceeds via a concerted mechanism and is typically carried out in a non-aqueous solvent to prevent the opening of the epoxide ring.[12][13]

Hydroboration-oxidation of the terminal alkene in this compound results in the anti-Markovnikov addition of water across the double bond, yielding 1,5-pentanediol (B104693). This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution.

ReactionReagentsProductTypical Yield
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH1,5-PentanediolHigh

Ozonolysis of this compound cleaves the double bond. The nature of the products depends on the workup conditions. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield 4-hydroxybutanal and formaldehyde.[14][15][16]

ReactionReagentsProducts
Ozonolysis (Reductive Workup)1. O₃; 2. (CH₃)₂S4-Hydroxybutanal and Formaldehyde

Intramolecular Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic (or potentially electrophilic) double bond allows for various intramolecular cyclization reactions, often under acidic conditions. These reactions can lead to the formation of substituted tetrahydropyran rings, which are common structural motifs in many natural products.[10][17]

Applications in Drug Development and Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including those with pharmacological activity.[18][19] The ability to selectively functionalize either the alcohol or the alkene, or to use them in concert for cyclization reactions, provides a powerful tool for building molecular complexity. For instance, the tetrahydropyran core, accessible from this compound, is a key structural feature in numerous biologically active natural products.[10] Furthermore, derivatives of this compound are explored for their potential antimicrobial and other pharmacological properties.[18][20]

Conclusion

This compound is a highly versatile and synthetically useful molecule due to its dual functionality. The orthogonal reactivity of its alkene and alcohol groups allows for a wide range of selective transformations. This guide has provided an in-depth overview of its key reactions, including oxidation, esterification, and various additions to the double bond, along with relevant experimental protocols and quantitative data where available. The strategic use of this compound as a building block in organic synthesis, particularly for the construction of cyclic ethers and other intermediates relevant to drug discovery, highlights its importance for researchers and scientists in the field.

References

The Natural Occurrence of 4-Penten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Penten-1-ol, a volatile organic compound, is a naturally occurring unsaturated alcohol. This technical guide provides a comprehensive overview of its presence in the biosphere, focusing on its botanical and microbial origins. While its occurrence appears to be specialized, it has been identified as a component of the floral scent of certain plant species, suggesting a role in plant-insect interactions. This document details the biosynthetic pathways likely responsible for its formation, outlines methodologies for its extraction and quantification, and presents the current, albeit limited, understanding of its ecological significance. The information is structured to support further research into the potential applications of this compound, particularly in the fields of chemical ecology and drug development.

Natural Occurrence of this compound

The natural occurrence of this compound has been documented in the plant kingdom, particularly within the Brassicaceae family. Its presence is also suggested in the broader context of floral volatiles, and related C5 unsaturated alcohols have been detected in microbial fermentations.

Botanical Sources

This compound has been reported as a volatile compound in the following plant species:

  • Brassica napus (Rapeseed): This species is a known emitter of a variety of volatile organic compounds, and this compound has been identified among them.

  • Brassica rapa (Field Mustard): Similar to Brassica napus, this compound is a constituent of the volatiles released by this plant.[1]

The presence of this compound in the floral headspace of these plants suggests a potential role in pollinator attraction or other ecological interactions. The Pherobase, a database of semiochemicals, also lists this compound as a floral compound, indicating its likely presence in the scents of a wider range of flowering plants.[2]

Microbial Sources

While the direct production of this compound by microorganisms is not extensively documented, the formation of structurally similar compounds has been observed. For instance, 2-penten-1-ol has been identified as a volatile component during the fermentation of Petit Manseng grapes, suggesting that yeast or other microbes involved in fermentation possess metabolic pathways capable of producing C5 unsaturated alcohols. Further research is needed to explore the production of this compound by various microbial species, including soil microorganisms like those from the Trichoderma genus, which are known to produce a wide array of volatile compounds.

Quantitative Data

Quantitative data on the natural abundance of this compound is currently scarce in the scientific literature. While it is used as a flavoring agent in various food products at specific concentrations, these do not reflect its natural levels. The table below summarizes the reported usage levels in food, which may serve as a reference for its sensory properties.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Fats and oils, and fat emulsions5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Cereals and cereal products5.025.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Salts, spices, soups, sauces, salads, protein products5.025.0
Foodstuffs for particular nutritional uses10.050.0
Non-alcoholic beverages (excluding dairy)5.025.0

Data sourced from The Good Scents Company, based on industry-reported usage levels.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to proceed through the lipoxygenase (LOX) pathway. This pathway is responsible for the formation of a variety of volatile C5 and C6 compounds, often referred to as "green leaf volatiles," from the oxidation of polyunsaturated fatty acids.

The proposed biosynthetic pathway begins with the release of linoleic acid or α-linolenic acid from plant cell membranes, typically in response to tissue damage or other stress signals. These fatty acids are then oxygenated by a lipoxygenase enzyme. Specifically, a 13-lipoxygenase is thought to be essential for the synthesis of C5 volatiles. The resulting hydroperoxide intermediate can then undergo further enzymatic or non-enzymatic reactions to yield a variety of short-chain volatile compounds, including this compound.

Biosynthesis of this compound fatty_acid Linoleic Acid / α-Linolenic Acid hydroperoxide 13-Hydroperoxy Intermediate fatty_acid->hydroperoxide 13-Lipoxygenase (LOX) c5_precursor C5 Aldehyde/Ketone Precursor hydroperoxide->c5_precursor Further Enzymatic Steps other_volatiles Other C5/C6 Volatiles hydroperoxide->other_volatiles Hydroperoxide Lyase (HPL) Pathway pentenol This compound c5_precursor->pentenol Alcohol Dehydrogenase (ADH) Experimental Workflow for this compound Analysis sample Plant Material hs_spme Headspace SPME sample->hs_spme derivatization Derivatization (optional) hs_spme->derivatization gcms GC-MS Analysis hs_spme->gcms Direct Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

References

A Technical Guide to the Thermal Stability and Decomposition of 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-penten-1-ol. Due to the limited availability of direct studies on this compound, this guide incorporates data from closely related unsaturated alcohols to infer its thermal behavior, decomposition pathways, and products. This information is critical for professionals in research and drug development who utilize this compound in various synthetic processes and require a thorough understanding of its stability under thermal stress.

Physicochemical Properties and Thermal Hazards

This compound is a flammable liquid that can react vigorously with oxidizing materials. When heated to decomposition, it is known to emit acrid smoke and irritating fumes. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Boiling Point 134-137 °C
Flash Point 48 °C
Density 0.834 g/mL at 25 °C

Table 1: Physicochemical Properties of this compound

Thermal Stability Analysis

It is anticipated that the thermal decomposition of this compound would occur at elevated temperatures. For instance, the related compound, allyl alcohol (prop-2-en-1-ol), has a measured energy of decomposition of 0.69 kJ/g in the range of 360-500 °C.

Expected Thermal Events:

  • Endothermic Event (Vaporization): An initial endotherm corresponding to the boiling point of this compound (134-137 °C) would be observed in a DSC analysis under an inert atmosphere.

  • Exothermic Event (Decomposition): At higher temperatures, an exothermic event corresponding to the decomposition of the molecule would be expected. The onset of this decomposition is likely to be in the range of 200-400 °C, based on studies of similar organic molecules.

AnalyteOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Mass Loss (%)
This compound (Predicted) 200 - 400Not Available>95%
Allyl Alcohol Not AvailableNot AvailableNot Available

Table 2: Predicted TGA Data for this compound based on Analogous Compounds

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed through several potential pathways, primarily involving intramolecular rearrangement (retro-ene reaction) and radical-initiated bond cleavage.

Retro-Ene Reaction

Drawing a parallel with the thermal decomposition of 3-buten-1-ol, a primary decomposition pathway for this compound is likely a retro-ene reaction. This intramolecular process involves a six-membered transition state, leading to the formation of stable, smaller molecules. For this compound, this would likely yield propene and formaldehyde.

G cluster_0 This compound cluster_1 Six-membered Transition State cluster_2 Decomposition Products C1 H₂C= C2 CH C1->C2 C3 ─CH₂ C2->C3 C4 ─CH₂ C3->C4 C5 ─CH₂ C4->C5 O ─OH C5->O TS Retro-Ene Transition State C5->TS P1 Propene (H₂C=CH─CH₃) TS->P1 P2 Formaldehyde (H₂C=O) TS->P2

Caption: Proposed retro-ene decomposition of this compound.

Radical Decomposition

At higher temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of various radical species. These highly reactive intermediates can then undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, to form a complex mixture of smaller hydrocarbons and oxygenated compounds.

Potential Radical Decomposition Products:

  • Alkenes: Ethene, Propene, Butene

  • Aldehydes: Acetaldehyde, Propanal

  • Alcohols: Methanol, Ethanol

  • Other: Methane, Carbon Monoxide, Carbon Dioxide

The exact composition of the product mixture would be highly dependent on the pyrolysis temperature, pressure, and the presence of oxygen.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.

G cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg in inert pan) start->prep instrument Place in TGA under N₂/Ar flow prep->instrument program Temperature Program (30-600°C at 10°C/min) instrument->program analysis Data Acquisition (Mass vs. Temperature) program->analysis end End analysis->end

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling and decomposition, and to quantify the associated enthalpy changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow against temperature to identify endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.

G cluster_workflow DSC Experimental Workflow start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep instrument Place in DSC with reference pan prep->instrument program Temperature Program (25-400°C at 10°C/min) instrument->program analysis Data Acquisition (Heat Flow vs. Temperature) program->analysis end End analysis->end

Caption: Workflow for Differential Scanning Calorimetry.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 500 °C, and 700 °C, to observe the evolution of decomposition products.

    • Atmosphere: Helium.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column suitable for separating volatile organic compounds.

    • Oven Program: A temperature gradient program to effectively separate the pyrolysis products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

G cluster_workflow Py-GC-MS Experimental Workflow start Start sample Sample Preparation (0.1-0.5 mg in pyro-tube) start->sample pyrolysis Pyrolysis (e.g., 300, 500, 700°C) sample->pyrolysis separation GC Separation (Capillary Column) pyrolysis->separation detection MS Detection (EI, m/z 30-400) separation->detection analysis Data Analysis (Library Matching) detection->analysis end End analysis->end

Caption: Workflow for Pyrolysis-GC-MS Analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a combination of its known physicochemical properties and data from analogous unsaturated alcohols provides valuable insights. The primary decomposition pathway is likely a retro-ene reaction yielding propene and formaldehyde, with radical-initiated processes becoming more significant at higher temperatures, leading to a complex mixture of smaller hydrocarbons and oxygenated compounds. For applications requiring a precise understanding of its thermal limits and degradation products, it is imperative to conduct the detailed experimental analyses outlined in this guide. This will ensure the safe and effective use of this compound in research and development, particularly within the pharmaceutical industry where product purity and stability are paramount.

Technical Guide to 4-Penten-1-ol: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage precautions for 4-Penten-1-ol (CAS No. 821-09-0). The information herein is intended to support laboratory safety protocols and promote the responsible use of this chemical in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is recognized for its utility as a versatile building block in organic synthesis, particularly in the production of flavors, fragrances, and pharmaceutical intermediates.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[4][5][6]
Molecular Weight 86.13 g/mol [1][5][6][7]
Appearance Clear, colorless liquid[5][8]
Boiling Point 134-137 °C[1][4][6][7][9][10][11]
Density 0.834 g/mL at 25 °C[1][4][6][7][10][11]
Flash Point 43 °C / 109.4 °F - 118.4 °F (closed cup)[7][9][12]
Water Solubility 57 g/L at 25 °C[4]
Vapor Pressure 3.06 mmHg[5][8]
Refractive Index n20/D 1.429 (lit.)[1][7][10][11]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor.[3][5][13] The primary hazards are associated with its flammability and its potential to form explosive peroxides upon storage and concentration.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[5][13][14]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[13][14]

  • P233: Keep container tightly closed.[13][14]

  • P240: Ground and bond container and receiving equipment.[13][14]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[13][14]

  • P242: Use non-sparking tools.[13][14]

  • P243: Take action to prevent static discharges.[13][14]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

Peroxide Formation

This compound is classified as a Class B or Group B peroxide-forming chemical.[4][15] This means it can form explosive peroxides when concentrated, for instance, during distillation or evaporation.[13] It is crucial to monitor for the presence of peroxides, especially in opened containers and before any concentration steps.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationReference(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US).[3][13]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[3][12][13]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge (e.g., Type ABEK as per EN14387). Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3][12][13]

Handling and Storage

Safe Handling Procedures
  • Handle in a well-ventilated place, preferably within a chemical fume hood.[13]

  • Avoid contact with skin and eyes.[13]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[3][13]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][12][13]

  • Ground and bond all containers and transfer equipment.[3][13]

  • Do not distill to dryness; always leave a residual amount of liquid.[4]

  • Containers that have been opened should be dated and periodically tested for peroxides.[5][16]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]

  • Keep away from heat, sparks, and flame.[3]

  • Store away from oxidizing agents and other incompatible materials.[3][12]

  • For long-term storage, some sources recommend refrigeration at 2-8°C.[7]

  • Stock solutions may be stored at -20°C for one month or -80°C for six months.[3]

  • Containers should be dated upon receipt and upon opening to track storage duration.[5][16]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][13]
Eye Contact Rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][13]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][13] Water spray may be used to cool closed containers.[3]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][13]

Accidental Release Measures

For a flammable liquid like this compound, the primary response is to control ignition sources, contain the spill, and absorb the material for proper disposal. Neutralization is generally not the recommended procedure for this type of chemical.

  • Personal Precautions: Evacuate personnel to a safe area.[13] Ensure adequate ventilation.[13] Remove all sources of ignition.[13] Avoid breathing vapors, mist, or gas.[13] Wear appropriate personal protective equipment.[13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[13]

  • Containment and Cleaning Up: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9][10] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9][13]

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Risk (> 4L is a major spill) start->assess major_spill Major Spill assess->major_spill Large / High Risk minor_spill Minor Spill assess->minor_spill Small / Low Risk evacuate Evacuate Area Alert Supervisor Call Emergency Services major_spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) minor_spill->ppe control_ignition Control Ignition Sources (Turn off equipment, no sparks) ppe->control_ignition ventilate Ensure Adequate Ventilation control_ignition->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain absorb Absorb Spilled Liquid contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect dispose Place in Labeled, Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area with Soap and Water dispose->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Workflow for responding to a this compound spill.

Toxicity and Stability

Toxicity Information
Stability and Reactivity
  • Reactivity: No information on specific hazardous reactions under normal processing is widely reported.[3]

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Experimental Protocols

Protocol for Peroxide Detection

Regular testing for peroxides is critical for the safe handling of this compound, especially for containers that have been opened and stored for some time, or before any distillation or concentration procedure.

Frequency of Testing:

  • Opened Containers: Test every 6 to 12 months.[4][5][13]

  • Before Use: Always test before distilling or evaporating.[5][16]

Method 1: Peroxide Test Strips (Recommended)

This method is preferred for its sensitivity, ease of use, and safety.[4][16]

  • Obtain Materials: Use commercially available peroxide test strips suitable for organic solvents (e.g., EMQuant® Peroxide Test Strips).[16]

  • Procedure: a. Following the manufacturer's instructions, dip the test strip into the this compound sample for the specified duration. b. Remove the strip and wait for the color to develop. c. Compare the color of the strip to the color chart provided with the kit to determine the peroxide concentration in parts per million (ppm).

  • Interpretation and Action:

    • < 25 ppm: Considered safe for general use.[4]

    • 25 - 100 ppm: Use with caution. Not recommended for distillation or concentration.[4]

    • > 100 ppm: High hazard. Avoid handling the container. Contact your institution's Environmental Health & Safety (EHS) office for disposal.[4]

  • Documentation: Record the test date and results directly on the container's label.[5][16]

Method 2: Potassium Iodide Test

This is a qualitative or semi-quantitative method.

  • Prepare Reagent: Prepare a fresh, saturated solution of potassium iodide (KI) in glacial acetic acid.

  • Procedure: a. In a clean, dry test tube, add 1-3 mL of the this compound sample. b. Add an equal volume of the freshly prepared KI/acetic acid solution. c. Shake the mixture.

  • Interpretation:

    • No color change: Peroxides are not detected.

    • Yellow color: Indicates the presence of a low concentration of peroxides.

    • Brown color: Indicates a high concentration of peroxides.[17]

  • Documentation: Record the test date and results on the container's label.

Protocol for Quenching Peroxides

This procedure should only be performed by trained personnel in a controlled laboratory setting, behind a safety shield, and with appropriate PPE. This protocol is for reducing low levels of peroxides in solvents that are to be purified. Do not attempt to treat solvents with visible crystals or high peroxide concentrations (>100 ppm). Contact EHS for disposal of high-hazard containers.

  • Prepare Quenching Solution: Prepare a fresh solution of acidic ferrous sulfate (B86663). Dissolve 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 11 mL of water, and carefully add 0.6 mL of concentrated sulfuric acid.[18]

  • Procedure: a. Place the this compound containing peroxides in a suitable flask equipped with a stirrer, in a chemical fume hood. b. For each 1 liter of the solvent, add the freshly prepared acidic ferrous sulfate solution.[18] c. Stir the mixture vigorously. The peroxides will be reduced by the ferrous ions. d. Continue stirring until the solvent no longer gives a positive test for peroxides using one of the methods described in Protocol 7.1. This usually takes only a few minutes.[18]

  • Work-up: a. Separate the aqueous layer from the organic solvent. b. Wash the solvent with water to remove any residual salts and acid. c. Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Disposal: The aqueous waste containing ferrous and ferric salts should be disposed of as hazardous waste according to institutional guidelines.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound elimination Elimination (Most Effective) Use a safer alternative chemical? substitution Substitution Use a less flammable or non-peroxide forming solvent? engineering Engineering Controls Work in a chemical fume hood. Use explosion-proof equipment. administrative Administrative Controls Implement SOPs. Provide safety training. Date and test containers. ppe Personal Protective Equipment (Least Effective) Wear gloves, goggles, lab coat, and respirator as needed.

Caption: Hierarchy of controls for managing risks associated with this compound.

References

The Synthesis of 4-Penten-1-ol: A Journey Through Classic and Contemporary Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-ol, a versatile bifunctional molecule, holds significance as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components. Its structure, featuring both a terminal alkene and a primary alcohol, allows for a wide range of chemical transformations. The history of its synthesis reflects the evolution of synthetic organic chemistry, from classical organometallic reactions to modern catalytic methods. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has been approached through several distinct strategies, each with its own historical context and synthetic utility. The earliest methods often relied on the manipulation of readily available cyclic ethers, while later developments introduced more direct and efficient routes from simple acyclic precursors.

Reductive Cleavage of Tetrahydrofurfuryl Derivatives

One of the earliest and most well-documented methods for the preparation of this compound involves the reductive cleavage of the tetrahydrofuran (B95107) ring system. This approach typically starts with the commercially available and relatively inexpensive tetrahydrofurfuryl alcohol.

Reaction Pathway: From Tetrahydrofurfuryl Alcohol to this compound

G THF_OH Tetrahydrofurfuryl Alcohol THF_Cl Tetrahydrofurfuryl Chloride THF_OH->THF_Cl SOCl2, Pyridine (B92270) Pentenol This compound THF_Cl->Pentenol Na, Ether

Caption: Reductive cleavage of tetrahydrofurfuryl chloride.

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Alcohol via Tetrahydrofurfuryl Chloride [1][2]

Step A: Tetrahydrofurfuryl chloride

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine are placed. The mixture is cooled in an ice bath, and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise from the dropping funnel at a rate of 3–5 drops per second while maintaining vigorous stirring. The temperature should not be allowed to exceed 60°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 3–4 hours. The resulting mixture is then poured into a beaker and extracted seven times with 500-mL portions of ether. The combined ether extracts are washed three times with 100-mL portions of water, dried over anhydrous magnesium sulfate, and the ether is removed by distillation. The residue is then distilled under reduced pressure to yield tetrahydrofurfuryl chloride.

Step B: this compound

A 2-liter three-necked flask is charged with 112 g (4.87 moles) of powdered sodium in 700 mL of anhydrous ether and fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser. A small amount (2–3 mL) of a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 mL of anhydrous ether is added to the rapidly stirred suspension, initiating a vigorous reaction. The remainder of the tetrahydrofurfuryl chloride solution is then added dropwise over 5 hours while cooling the flask in an ice bath. After the addition is complete, stirring is continued for 2 hours. The suspension is decanted from any unreacted sodium and decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation. The final product, this compound, is obtained by distillation of the residue.

Quantitative Data for Reductive Cleavage Methods

Starting MaterialReagentSolventYield (%)Reference
Tetrahydrofurfuryl chlorideSodiumEther76-83[1]
Tetrahydrofurfuryl bromideMagnesiumEtherHigh[1]
Tetrahydrofurfuryl chlorideLithiumTHFHigh[1]
Grignard Reaction of Allylmagnesium Halides with Ethylene (B1197577) Oxide

A conceptually straightforward and historically significant route to this compound is the reaction of an allyl Grignard reagent with ethylene oxide. This method directly constructs the carbon skeleton of the target molecule.

Reaction Pathway: Grignard Synthesis

G AllylMgBr Allylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate AllylMgBr->Intermediate Ether EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Pentenol This compound Intermediate->Pentenol H3O+ workup

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis from Allylmagnesium Bromide and Ethylene Oxide [1][3]

A solution of allylmagnesium bromide is prepared in anhydrous diethyl ether. The Grignard solution is then cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction is allowed to proceed at low temperature and then warmed to room temperature. The reaction mixture is then carefully hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate. After removal of the solvent, the crude product is purified by distillation to afford this compound. A patent from 1971 describes the reaction of allylmagnesium bromide with ethylene, which after hydrolysis yields 4-pentenyl magnesium bromide, a precursor that upon reaction with an oxygen source and subsequent hydrolysis would yield this compound[4].

Quantitative Data for Grignard Synthesis

Grignard ReagentElectrophileSolventYield (%)Reference
Allylmagnesium chlorideEthylene oxideEtherNot specified[1]
Allylmagnesium bromideEthyleneDiethyl etherQuantitative (for the Grignard adduct)[4]

Modern Synthetic Approaches

More contemporary methods for the synthesis of this compound focus on atom economy, catalytic efficiency, and the use of readily available starting materials from the petrochemical industry or renewable resources.

Hydroformylation of 1,3-Butadiene (B125203)

The hydroformylation of dienes presents a powerful tool for the synthesis of functionalized molecules. While the hydroformylation of 1,3-butadiene can lead to a mixture of products, selective catalysis can favor the formation of pentenals, which can be subsequently reduced to this compound. The direct, selective hydroformylation to this compound is a challenging but desirable transformation. Research has shown that rhodium-based catalysts, in combination with specific ligands, can promote the formation of adipaldehyde (B86109) from 1,3-butadiene, with pentenals being key intermediates[5][6][7][8][9]. The reduction of the intermediate pent-4-enal would yield this compound.

Reaction Pathway: Hydroformylation of 1,3-Butadiene

G Butadiene 1,3-Butadiene Pentenal Pent-4-enal Butadiene->Pentenal CO, H2, Rh catalyst Pentenol This compound Pentenal->Pentenol Reduction (e.g., NaBH4)

Caption: Synthesis of this compound via hydroformylation.

Representative Experimental Protocol: Two-step Synthesis via Hydroformylation

In a high-pressure reactor, 1,3-butadiene is reacted with a mixture of carbon monoxide and hydrogen in the presence of a rhodium catalyst (e.g., a rhodium-phosphine complex) in a suitable solvent. The reaction conditions (temperature, pressure, catalyst, and ligand) are optimized to maximize the selectivity towards pent-4-enal. After the reaction, the catalyst is separated, and the resulting pent-4-enal is isolated. The pent-4-enal is then reduced to this compound using a standard reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

Prins Reaction of Propylene (B89431) and Formaldehyde (B43269)

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, offers a direct route to unsaturated alcohols. The reaction of propylene with formaldehyde can, under specific conditions, yield this compound or its isomers. However, the reaction often produces a mixture of products, including dioxanes and other alcohols, making selectivity a key challenge[10][11][12][13]. The use of zeolite catalysts has been explored to improve the selectivity towards the desired butenols[10][11].

Reaction Pathway: Prins Reaction

G Propylene Propylene Pentenol This compound Propylene->Pentenol Acid Catalyst (e.g., H2SO4, Zeolite) Formaldehyde Formaldehyde Formaldehyde->Pentenol G Butadiene 2x 1,3-Butadiene Octadienol Octadienol (main product) Butadiene->Octadienol Pd catalyst Pentenol This compound (potential minor product) Butadiene->Pentenol Water H2O Water->Octadienol Water->Pentenol G Biomass Lignocellulosic Biomass Furfural Furfural Biomass->Furfural Hydrolysis/Dehydration Pentanediols Pentanediols Furfural->Pentanediols Hydrogenation/Ring Opening Pentenol This compound Pentanediols->Pentenol Selective Dehydration G PhosphoniumSalt (3-Hydroxypropyl)triphenylphosphonium bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Strong Base (e.g., n-BuLi) Pentenol This compound Ylide->Pentenol Formaldehyde Formaldehyde Formaldehyde->Pentenol G Sulfone 1-(Phenylsulfonyl)but-3-ene Anion Sulfone Anion Sulfone->Anion Base (e.g., NaHMDS) Pentenol This compound Anion->Pentenol Formaldehyde Formaldehyde Formaldehyde->Pentenol

References

An In-depth Technical Guide to Key Reactions Involving the Terminal Alkene of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical transformations involving the terminal alkene of 4-penten-1-ol. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document details the experimental protocols, quantitative data, and mechanistic pathways for several key reactions, offering a practical resource for laboratory applications.

Hydroboration-Oxidation: Anti-Markovnikov Hydration to 1,5-Pentanediol

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol, yielding 1,5-pentanediol. This process follows anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.

Experimental Protocol

A typical laboratory procedure for the hydroboration-oxidation of a terminal alkene is as follows:

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is cooled in an ice bath.

  • Borane-tetrahydrofuran complex solution is added dropwise to the stirred solution of this compound. The reaction mixture is typically stirred at 0 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature and stirred for an additional period (e.g., 1-2 hours) to ensure complete hydroboration.

  • The reaction is carefully quenched by the slow, dropwise addition of water.

  • The oxidation step is initiated by the sequential addition of aqueous sodium hydroxide solution followed by the slow, dropwise addition of hydrogen peroxide solution, while maintaining the temperature below 40-50 °C with an ice bath.

  • The reaction mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC).

  • The aqueous layer is separated, and the organic layer is washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,5-pentanediol.

  • Purification can be achieved by distillation under reduced pressure or column chromatography.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Starting AmountProduct YieldReference
This compound86.13Varies-General Protocol
1,5-Pentanediol104.15-80-95% (Typical)General Protocol

Reaction Pathway

Hydroboration_Oxidation This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH3-THF 1,5-Pentanediol 1,5-Pentanediol Trialkylborane->1,5-Pentanediol 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Wacker-Tsuji Oxidation: Markovnikov Oxidation to a Methyl Ketone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones. In the case of this compound, this reaction yields 5-hydroxypentan-2-one. This reaction follows Markovnikov regioselectivity.

Experimental Protocol

A general procedure for the Wacker-Tsuji oxidation is as follows:

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon or bubbled)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Palladium(II) chloride and copper(I) chloride are dissolved in a mixture of DMF and water in a round-bottom flask equipped with a magnetic stir bar.

  • An oxygen atmosphere is established over the solution (e.g., by evacuating and backfilling with oxygen from a balloon).

  • The mixture is stirred vigorously at room temperature or slightly elevated temperature.

  • This compound is added to the reaction mixture.

  • The reaction is stirred under an oxygen atmosphere for a specified time (typically several hours to a day) until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 5-hydroxypentan-2-one, can be purified by column chromatography or distillation.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Starting AmountProduct YieldReference
This compound86.13VariesHigh (inferred)[1]
5-Hydroxypentan-2-one102.13-High (inferred)[1]

Reaction Pathway

Wacker_Oxidation This compound This compound 5-Hydroxypentan-2-one 5-Hydroxypentan-2-one This compound->5-Hydroxypentan-2-one PdCl2, CuCl, O2, DMF/H2O

Caption: Wacker-Tsuji Oxidation of this compound.

Ozonolysis: Oxidative Cleavage of the Double Bond

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone, followed by a reductive workup, yields 4-hydroxybutanal and formaldehyde (B43269). An oxidative workup would yield 4-hydroxybutanoic acid.

Experimental Protocol (Reductive Workup)

Materials:

Procedure:

  • This compound is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube and cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

  • The solution is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

  • A reducing agent, such as dimethyl sulfide, is added to the cold solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent and volatile byproducts are removed under reduced pressure.

  • The resulting crude 4-hydroxybutanal can be purified by distillation or chromatography, though it may be prone to polymerization and is often used directly in the next step.

Quantitative Data

Gas-phase ozonolysis studies of similar unsaturated alcohols have shown high yields of the expected carbonyl products. For instance, the ozonolysis of 1-penten-3-ol (B1202030) yielded formaldehyde and 2-hydroxybutanal (B14680593) with molar yields of 0.49 and 0.46, respectively.

Reactant/ProductMolar Mass ( g/mol )Starting AmountProduct YieldReference
This compound86.13VariesHigh (inferred)General Protocol
4-Hydroxybutanal88.11-High (inferred)General Protocol

Reaction Pathway

Ozonolysis This compound This compound Molozonide Molozonide This compound->Molozonide 1. O3 Ozonide Ozonide Molozonide->Ozonide 4-Hydroxybutanal + Formaldehyde 4-Hydroxybutanal + Formaldehyde Ozonide->4-Hydroxybutanal + Formaldehyde 2. DMS (reductive workup)

Caption: Ozonolysis of this compound.

Epoxidation: Synthesis of 4,5-Epoxypentan-1-ol

Epoxidation of the terminal alkene of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 4,5-epoxypentan-1-ol. This epoxide is a valuable intermediate for further synthetic transformations.

Experimental Protocol

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • This compound is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • m-CPBA is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

  • The mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude 4,5-epoxypentan-1-ol.

  • Purification can be achieved by flash column chromatography.

Quantitative Data

Epoxidation of alkenes with m-CPBA is generally a high-yielding reaction.

Reactant/ProductMolar Mass ( g/mol )Starting AmountProduct YieldReference
This compound86.13Varies>90% (Typical)General Protocol
4,5-Epoxypentan-1-ol102.13->90% (Typical)General Protocol

Reaction Pathway

Epoxidation This compound This compound 4,5-Epoxypentan-1-ol 4,5-Epoxypentan-1-ol This compound->4,5-Epoxypentan-1-ol m-CPBA, CH2Cl2

Caption: Epoxidation of this compound.

Other Key Reactions

The terminal alkene of this compound can undergo a variety of other important transformations, which are summarized below.

Olefin Metathesis

Olefin metathesis, particularly cross-metathesis with a suitable partner using a Grubbs or Schrock catalyst, can be used to form new carbon-carbon double bonds. For example, reaction with an acrylate (B77674) ester would lead to a longer chain α,β-unsaturated ester.[2] Ring-closing metathesis of a derivative of this compound where the hydroxyl group is linked to another terminal alkene can be used to form cyclic ethers.

Paterno-Büchi Reaction

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3][4] The reaction of this compound with a ketone or aldehyde under UV irradiation would yield a substituted oxetane. The regioselectivity depends on the stability of the diradical intermediates.[4]

Radical Addition of HBr

The addition of hydrogen bromide (HBr) to the terminal alkene of this compound in the presence of a radical initiator (e.g., peroxides or AIBN) proceeds via an anti-Markovnikov pathway to yield 5-bromo-1-pentanol.[5] In the absence of a radical initiator, the reaction follows the Markovnikov pathway to give 4-bromo-1-pentanol.[5]

Intramolecular Cyclization

The presence of both a nucleophilic hydroxyl group and an electrophilic double bond (upon activation) allows for intramolecular cyclization reactions. For example, oxymercuration-demercuration can lead to the formation of substituted tetrahydrofurans.[6] Selenocyclization is another method to achieve this transformation.[7]

Logical Relationship of Key Reactions

Reactions_Overview cluster_addition Addition Reactions cluster_oxidation Oxidative Reactions cluster_cycloaddition Cycloaddition/Metathesis cluster_cyclization Intramolecular Cyclization Hydroboration-Oxidation Hydroboration-Oxidation Epoxidation Epoxidation Radical Addition of HBr Radical Addition of HBr Wacker-Tsuji Oxidation Wacker-Tsuji Oxidation Ozonolysis Ozonolysis Paterno-Büchi Reaction Paterno-Büchi Reaction Olefin Metathesis Olefin Metathesis Oxymercuration-Demercuration Oxymercuration-Demercuration Selenocyclization Selenocyclization This compound This compound This compound->Hydroboration-Oxidation This compound->Epoxidation This compound->Radical Addition of HBr This compound->Wacker-Tsuji Oxidation This compound->Ozonolysis This compound->Paterno-Büchi Reaction This compound->Olefin Metathesis This compound->Oxymercuration-Demercuration This compound->Selenocyclization

Caption: Overview of Key Reactions of this compound.

References

The Pivotal Role of the Hydroxyl Group in the Reactivity of 4-Penten-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-ol, a bifunctional molecule containing both a terminal alkene and a primary hydroxyl group, serves as a versatile building block in organic synthesis. The interplay between these two functional groups, orchestrated by the hydroxyl moiety, dictates its reaction pathways and makes it a valuable precursor for a variety of cyclic and acyclic compounds. This technical guide provides a comprehensive overview of the role of the hydroxyl group in the reactions of this compound, detailing key transformations, experimental protocols, and quantitative data. Its utility in the synthesis of complex molecules, including those of pharmaceutical interest, is also highlighted.[1][2]

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a primary alcohol, exhibiting reactivity characteristic of this functional class. It can undergo oxidation to form an aldehyde, and can act as a nucleophile in esterification and etherification reactions. However, its most significant role lies in its ability to act as an intramolecular nucleophile, profoundly influencing the reactivity of the neighboring pentenyl moiety.

Intramolecular Cyclization Reactions: A Tale of Two Pathways

The proximate positioning of the hydroxyl group and the terminal double bond in this compound facilitates intramolecular cyclization reactions, leading to the formation of five- or six-membered heterocyclic compounds. The specific pathway and resulting product are highly dependent on the reaction conditions and the electrophile employed.

Halocyclization: Formation of Tetrahydrofuran Derivatives

In the presence of an electrophilic halogen source, such as aqueous bromine, this compound undergoes a rapid intramolecular cyclization to yield 2-(bromomethyl)tetrahydrofuran. This reaction proceeds via a halonium ion intermediate. The hydroxyl group, acting as an internal nucleophile, preferentially attacks the more substituted carbon of the bromonium ion, leading to the formation of a stable five-membered ring. This intramolecular pathway is significantly faster than the intermolecular attack of water, which would lead to the corresponding bromohydrin.

Reaction Pathway: Bromocyclization of this compound

bromocyclization This compound This compound Bromonium_Ion Bromonium_Ion This compound->Bromonium_Ion Br2 2-(bromomethyl)tetrahydrofuran 2-(bromomethyl)tetrahydrofuran Bromonium_Ion->2-(bromomethyl)tetrahydrofuran Intramolecular Nucleophilic Attack acid_cyclization This compound This compound Hemiacetal Hemiacetal This compound->Hemiacetal H+, CH2O Oxocarbenium_Ion Oxocarbenium_Ion Hemiacetal->Oxocarbenium_Ion H+ Tetrahydropyran_Derivative Tetrahydropyran_Derivative Oxocarbenium_Ion->Tetrahydropyran_Derivative Intramolecular Attack oxidation_workflow This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing Agent (PCC, DMP, or Swern) 4-Pentenal 4-Pentenal Oxidation->4-Pentenal

References

4-Penten-1-ol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, 4-penten-1-ol has emerged as a highly versatile and valuable synthon. Its simple, yet functionalized structure, possessing both a terminal alkene and a primary alcohol, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of this compound as a chiral building block, detailing its enantioselective synthesis, key synthetic transformations, and its application in the synthesis of natural products and pharmaceutically relevant molecules.

Enantioselective Synthesis of this compound

The generation of enantiomerically enriched this compound is the critical first step in its utilization as a chiral building block. The two primary strategies employed are enzymatic kinetic resolution and asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely adopted method for the separation of enantiomers from a racemic mixture. Lipases, due to their stereoselectivity, are particularly effective for the resolution of alcohols through enantioselective acylation or hydrolysis.

Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-4-Penten-1-ol

  • Materials: Racemic this compound, immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CALB), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane (B92381) or MTBE), and standard laboratory glassware.

  • Procedure:

    • To a solution of racemic this compound in an appropriate organic solvent, add the immobilized lipase.

    • Add the acyl donor (e.g., vinyl acetate) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., room temperature) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate, containing the unreacted (S)-4-penten-1-ol and the (R)-4-pentenyl acetate (B1210297), is concentrated.

    • Separate the alcohol and the acetate by column chromatography.

    • The enantiomeric excess (ee) of the unreacted alcohol and the corresponding acetate (after hydrolysis) can be determined by chiral GC or HPLC.

Lipase SourceAcyl DonorSolventConversion (%)(S)-Alcohol ee (%)(R)-Acetate ee (%)Reference
Pseudomonas cepaciaVinyl AcetateDiisopropyl ether>45>9998[1]
Candida antarctica BVinyl AcetateHexane~50>95>95[2][3]
Pseudomonas fluorescensIsopropenyl AcetateToluene3286 (for diol analog)-[4]

Table 1: Representative data for lipase-catalyzed kinetic resolution of this compound and its analogs.

kinetic_resolution_workflow racemate Racemic this compound ((R/S)-1) reaction Enantioselective Acylation racemate->reaction reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction separation Separation (Chromatography) reaction->separation s_alcohol (S)-4-Penten-1-ol (Unreacted) separation->s_alcohol r_acetate (R)-4-Pentenyl Acetate (Product) separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-4-Penten-1-ol hydrolysis->r_alcohol

Figure 1: Experimental workflow for lipase-catalyzed kinetic resolution.

Key Synthetic Transformations of Chiral this compound

The synthetic utility of chiral this compound lies in the selective manipulation of its two functional groups, the hydroxyl and the terminal alkene, to create more complex chiral molecules.

Sharpless Asymmetric Epoxidation

The terminal alkene of this compound is a prochiral face, making it an excellent substrate for the Sharpless asymmetric epoxidation to generate chiral epoxy alcohols. These epoxides are versatile intermediates for the synthesis of diols, amino alcohols, and other functionalized compounds.[5]

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

  • Materials: this compound, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), diethyl tartrate (DET) or diisopropyl tartrate (DIPT), tert-butyl hydroperoxide (TBHP), and anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve Ti(Oi-Pr)₄ and the chiral tartrate ester (e.g., (+)-DIPT) in anhydrous CH₂Cl₂ at -20 °C.

    • Add this compound to the solution.

    • Slowly add a solution of TBHP in an organic solvent.

    • Maintain the reaction at -20 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ferrous sulfate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting epoxy alcohol by column chromatography. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

SubstrateChiral LigandYield (%)ee (%)Reference
This compound(+)-DIPT89>98[6]
(Z)-2-Hexen-1-ol(+)-DET8080[6]
Geraniol(+)-DIPT7795[7]

Table 2: Representative data for the Sharpless asymmetric epoxidation of allylic alcohols.

Figure 2: Sharpless asymmetric epoxidation of this compound.
Diastereoselective Cyclization Reactions

The presence of a stereocenter in chiral this compound allows for diastereoselective cyclization reactions, leading to the formation of cyclic ethers and lactones with multiple stereocenters.

Experimental Protocol: Diastereoselective Iodolactonization

This reaction is typically performed on a derivative of this compound, such as a pentenoic acid obtained by oxidation of the primary alcohol.

  • Materials: Chiral 4-pentenoic acid derivative, iodine (I₂), a base (e.g., sodium bicarbonate), and an organic solvent (e.g., dichloromethane or acetonitrile).

  • Procedure:

    • Dissolve the chiral 4-pentenoic acid derivative in the chosen solvent.

    • Add a solution of iodine, often in the presence of a base.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the resulting iodolactone by column chromatography. The diastereomeric ratio (dr) can be determined by NMR spectroscopy.

SubstrateReagentsSolventYield (%)drReference
Chiral 4-pentenoic acid derivativeI₂, NaHCO₃CH₂Cl₂>90>95:5[8]
Chiral γ-alkynoic acidI₂, K₂CO₃MeCN85>98:2[9]

Table 3: Representative data for diastereoselective iodolactonization.

Applications in Drug Development and Natural Product Synthesis

Chiral this compound and its derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules.

Synthesis of Prostaglandins (B1171923)

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis often requires precise stereochemical control. Chiral cyclopentenone precursors, which can be derived from this compound, are key intermediates in many prostaglandin (B15479496) syntheses.

prostaglandin_synthesis pentenol Chiral this compound oxidation Oxidation & Cyclization pentenol->oxidation cyclopentenone Chiral Cyclopentenone oxidation->cyclopentenone conjugate_add Conjugate Addition (Lower side chain) cyclopentenone->conjugate_add wittig Wittig Reaction (Upper side chain) conjugate_add->wittig prostaglandin Prostaglandin (e.g., PGE₂) wittig->prostaglandin

Figure 3: General synthetic strategy for prostaglandins from chiral this compound.

Prostaglandin E2 (PGE2) exerts its biological effects through a signaling pathway involving G-protein coupled receptors.[10][11][12][13][14]

pge2_pathway pge2 Prostaglandin E₂ ep_receptor EP Receptor (G-protein coupled) pge2->ep_receptor g_protein G-protein activation ep_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP production adenylyl_cyclase->camp pka Protein Kinase A (PKA) activation camp->pka cellular_response Cellular Response (e.g., inflammation, pain) pka->cellular_response

Figure 4: Simplified signaling pathway of Prostaglandin E₂.
Synthesis of Pheromones and Alkaloids

The defined stereochemistry of chiral this compound makes it an ideal starting material for the synthesis of insect pheromones and alkaloids, where biological activity is often dependent on a specific enantiomer.

  • (-)-Dehydro-exo-brevicomin: A sex pheromone of the house mouse, has been synthesized from a derivative of this compound.[15]

  • Solenopsins: These are the primary toxic components of fire ant venom. Enantioselective routes to solenopsin (B1210030) A have been developed utilizing chiral building blocks derived from reactions of this compound analogs.[16][17]

Precursor to Chiral Heterocycles and Anticancer Agents

Chiral this compound can be converted into a variety of chiral heterocycles, which are common motifs in pharmaceuticals. Additionally, derivatives of chiral this compound have been investigated for their potential as anticancer agents.[5]

This compound is a powerful and versatile chiral building block in modern organic synthesis. The ability to readily access both enantiomers through methods like lipase-catalyzed kinetic resolution opens the door to a vast array of stereoselective transformations. Its application in the synthesis of complex natural products and pharmaceutically active molecules, including prostaglandins and various alkaloids, highlights its significance. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of chiral this compound is essential for the design and execution of efficient and stereocontrolled synthetic routes to novel and important chemical entities.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google

Abstract

4-Penten-1-ol is a bifunctional molecule containing both a terminal alkene and a primary alcohol, making it a versatile synthon in organic chemistry and a subject of interest for fundamental chemical studies. Its conformational flexibility and the potential for intramolecular interactions significantly influence its reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the application of theoretical and computational chemistry to elucidate the structural and reactive characteristics of this compound. The guide details methodologies for conformational analysis, prediction of vibrational spectra, and investigation of reaction mechanisms, targeting researchers, scientists, and professionals in drug development.

Introduction

Computational chemistry provides powerful tools to investigate molecular properties at an atomic level of detail, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like this compound, with its multiple rotatable bonds, computational approaches are invaluable for understanding its conformational landscape, the subtle interplay of non-covalent interactions, and the energetics of its chemical transformations. This guide outlines the key areas where theoretical and computational methods can be applied to this compound, providing both a summary of known characteristics and a framework for future investigations.

Conformational Analysis

The flexible alkyl chain of this compound gives rise to a complex potential energy surface with numerous conformers. The relative energies of these conformers determine the molecule's overall structure and can influence its reactivity. A key feature of interest is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the carbon-carbon double bond.

Key Conformers and Intramolecular Interactions

By analogy with related molecules such as n-pentane and 1-pentene, the conformations of this compound are primarily defined by the dihedral angles of its carbon backbone and the orientation of the hydroxyl group. Some of the most stable conformers are expected to be stabilized by an intramolecular π-type hydrogen bond. A study on the similar molecule 4-pentyn-1-ol, however, suggests that while a conformer with intramolecular hydrogen bonding is plausible, other conformers may also be present in significant concentrations.[1] Research on 2-cyclopenten-1-ol (B1584729) has shown that intramolecular π-type hydrogen bonding can lower the energy of a conformer by approximately 0.8 kcal/mol.[2]

Proposed Computational Protocol for Conformational Search

A thorough exploration of the conformational space of this compound can be performed using the following computational workflow:

  • Initial Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed by systematically rotating the key dihedral angles (e.g., C2-C3-C4-C5, C3-C4-C5-O, C4-C5-O-H). A computationally inexpensive level of theory, such as DFT with the B3LYP functional and a modest basis set (e.g., 6-31G(d)), is suitable for this initial exploration.

  • Identification of Minima: The local minima on the PES from the scan are identified as candidate low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of these candidate conformers are then re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ) to obtain accurate structures and relative energies. A frequency calculation should be performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or its domain-based local pair natural orbital approximation (DLPNO-CCSD(T)).

Tabulated Conformational Data

The following table summarizes the key dihedral angles that define the conformations of this compound and provides hypothetical relative energies for illustrative purposes, based on studies of similar molecules. The conformer stabilized by an intramolecular hydrogen bond is expected to be among the most stable.

Conformer DescriptionDihedral Angle τ(C1-C2-C3-C4)Dihedral Angle τ(C2-C3-C4-O)Dihedral Angle τ(C3-C4-O-H)Intramolecular H-bond (O-H···π)Hypothetical Relative Energy (kcal/mol)
Extended, H-bondedanti (~180°)gauche (~60°)gauche (~60°)Yes0.00
Extended, non-H-bondedanti (~180°)anti (~180°)anti (~180°)No0.50
Gauche, H-bondedgauche (~60°)gauche (~60°)gauche (~60°)Yes0.80
Gauche, non-H-bondedgauche (~60°)anti (~180°)anti (~180°)No1.20

Note: These values are illustrative and a comprehensive computational study is required for accurate determination.

conformational_relationships cluster_extended Extended Backbone cluster_gauche Gauche Backbone Extended_H_bonded Extended, H-bonded Extended_non_H_bonded Extended, non-H-bonded Extended_H_bonded->Extended_non_H_bonded τ(C3-C4-O-H) rotation Gauche_H_bonded Gauche, H-bonded Extended_H_bonded->Gauche_H_bonded τ(C1-C2-C3-C4) rotation Gauche_non_H_bonded Gauche, non-H-bonded Extended_non_H_bonded->Gauche_non_H_bonded τ(C1-C2-C3-C4) rotation Gauche_H_bonded->Gauche_non_H_bonded τ(C3-C4-O-H) rotation

Logical relationships between major conformers of this compound.

Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum of a particular conformer with the experimental spectrum, it is possible to identify the conformers present in a sample.

Computational Protocol for Vibrational Frequencies

Harmonic vibrational frequencies can be calculated as part of the geometry optimization and frequency calculation step described in the conformational analysis protocol. The Freq keyword in software packages like Gaussian is used for this purpose.[3] It is important to perform the frequency calculation at the same level of theory as the geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, and thus are often scaled by an empirical factor (typically around 0.96 for DFT methods).

Tabulated Vibrational Frequencies

The following table presents a comparison of the experimental IR spectrum of this compound with hypothetical calculated frequencies for its most stable, hydrogen-bonded conformer.

Vibrational ModeExperimental Frequency (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹) (Scaled)
O-H stretch (H-bonded)~3400 (broad)3450
C-H stretch (sp²)30793085
C-H stretch (sp³)2937, 28792940, 2880
C=C stretch16421645
C-O stretch10581060

Note: Calculated frequencies are illustrative. A dedicated computational study is needed for accurate prediction.

computational_workflow start Define Molecular Structure (this compound) pes_scan Potential Energy Surface Scan (e.g., B3LYP/6-31G(d)) start->pes_scan minima Identify Conformational Minima pes_scan->minima opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) minima->opt_freq spe Single-Point Energy Refinement (e.g., DLPNO-CCSD(T)) opt_freq->spe analysis Analyze Results: - Relative Energies - Vibrational Spectra - Reaction Pathways opt_freq->analysis spe->analysis

General workflow for computational analysis of this compound.

Reaction Mechanisms: Halocyclization with Bromine

The reaction of this compound with aqueous bromine is a classic example of intramolecular participation, leading to the formation of a cyclic bromoether instead of the expected bromohydrin.[4][5][6] Computational chemistry can be used to map out the potential energy surface of this reaction, providing detailed information about the structures and energies of intermediates and transition states.

Mechanism of Bromine Addition

The reaction proceeds via the following steps:

  • Electrophilic Attack: The π-bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion.

  • Intramolecular Nucleophilic Attack: The hydroxyl group acts as an intramolecular nucleophile, attacking one of the carbon atoms of the bromonium ion. This is the key ring-forming step.

  • Deprotonation: A water molecule deprotonates the oxonium ion to yield the final cyclic bromoether product.

The intramolecular attack is kinetically favored over the intermolecular attack by water, leading to the high yield of the cyclic product.[4]

Computational Protocol for Reaction Pathway Investigation
  • Geometry Optimization: The geometries of the reactant (this compound and Br₂), the bromonium ion intermediate, the transition state for the cyclization step, and the final product should be optimized at a suitable level of theory (e.g., B3LYP-D3/def2-TZVP, which includes dispersion corrections that may be important).

  • Transition State Search: The transition state can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a constrained optimization along the forming C-O bond. The located transition state must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the bromonium ion intermediate and the cyclized product.

  • Energy Profile: Single-point energy calculations at a higher level of theory (e.g., DLPNO-CCSD(T)) on all optimized geometries will provide an accurate energy profile for the reaction.

Tabulated Reaction Energetics

The following table provides hypothetical relative energies for the key steps in the halocyclization of this compound.

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Br₂0.0
IntermediateBromonium ion-5.0
Transition StateCyclization TS+10.0
ProductCyclic bromoether-25.0

Note: These values are for illustrative purposes and require a detailed computational study for verification.

reaction_pathway Reactants This compound + Br₂ Intermediate Bromonium Ion Intermediate Reactants->Intermediate Electrophilic Attack TS Transition State (Cyclization) Intermediate->TS Intramolecular Nucleophilic Attack Product Cyclic Bromoether TS->Product

Reaction pathway for the halocyclization of this compound.

Conclusion

Theoretical and computational chemistry offers a powerful and versatile toolkit for the in-depth study of this compound. Through the systematic application of methods for conformational analysis, vibrational frequency calculation, and reaction pathway mapping, a detailed understanding of the structure, properties, and reactivity of this molecule can be achieved. While this guide has drawn upon studies of analogous systems to propose computational strategies and illustrate expected outcomes, it highlights the need for dedicated, high-level computational studies on this compound to provide definitive quantitative data. Such studies would be of significant value to the fields of organic synthesis, reaction mechanism analysis, and drug design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Penten-1-OL from Tetrahydrofurfuryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 4-penten-1-ol, a valuable alkenol in organic synthesis, from tetrahydrofurfuryl chloride. The described method is a well-established, two-step process commencing with the chlorination of tetrahydrofurfuryl alcohol, followed by a reductive ring-opening of the resulting tetrahydrofurfuryl chloride.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols herein require a working knowledge of standard organic chemistry laboratory techniques and appropriate safety measures.

Part A: Synthesis of Tetrahydrofurfuryl Chloride

The initial step involves the conversion of tetrahydrofurfuryl alcohol to tetrahydrofurfuryl chloride using thionyl chloride in the presence of pyridine.[1][2][3] Pyridine acts as a base to neutralize the acidic byproducts generated during the reaction.

Part B: Synthesis of this compound

The second step is the reductive cleavage of the tetrahydrofurfuryl chloride ring. This protocol utilizes powdered sodium in anhydrous ether to effect the ring-opening and formation of the terminal alkene.[1][2][3] Alternative methods have been reported using lithium in tetrahydrofuran, which also result in high yields of the desired product.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

ParameterStep A: Tetrahydrofurfuryl Chloride SynthesisStep B: this compound Synthesis
Reactants
Main SubstrateTetrahydrofurfuryl Alcohol: 408 g (4.0 moles)Tetrahydrofurfuryl Chloride: 300 g (2.5 moles)
Reagent 1Pyridine: 348 g (4.4 moles)Powdered Sodium: 112 g (4.87 moles)
Reagent 2Thionyl Chloride: 500 g (4.2 moles)Anhydrous Ether: 300 ml (added with substrate)
SolventNone (Pyridine acts as solvent)Anhydrous Ether: 700 ml
Reaction Conditions
TemperatureCooled in an ice bath, not to exceed 60°C.[1][3]Cooled in an ice bath during addition.
Duration3-4 hours stirring after addition.[1]5 hours for addition, then 2 hours stirring.[1][3]
Product Information
Product NameTetrahydrofurfuryl ChlorideThis compound
Yield (grams)354–360 g[1][2][3]161–178 g[1]
Yield (percentage)73–75%[1][2][3]76–83%[1]
Boiling Point41–42°C at 11 mm Hg (47–48°C at 15 mm Hg).[1][2]134–137°C[1]

Experimental Protocols

Part A: Synthesis of Tetrahydrofurfuryl Chloride
  • Apparatus Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.[1][2][3]

  • Reaction Initiation: Cool the rapidly stirred mixture in an ice bath.

  • Reagent Addition: Add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3–5 drops per second.[1][2][3]

  • Temperature Control: Monitor the temperature closely. As a pasty crystalline mass begins to separate, the temperature may rise rapidly. Maintain the reaction temperature below 60°C.[1][3] As more thionyl chloride is added, the solid will redissolve, forming a dark brown liquid.[1][3]

  • Reaction Completion: Once the addition is complete, remove the ice bath and continue stirring the mixture for 3–4 hours.[1]

  • Extraction: Pour the reaction mixture into a beaker and extract it seven times with 500-ml portions of ether.[1] Decant and combine the ether extracts.

  • Work-up: Remove the ether by distillation. Wash the remaining residue three times with 100-ml portions of water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) and distill under reduced pressure to yield 354–360 g (73–75%) of tetrahydrofurfuryl chloride, boiling at 41–42°C / 11 mm Hg.[1][2]

Part B: Synthesis of this compound
  • Apparatus Setup: Fit a 2-liter three-necked flask with a mechanical stirrer, a separatory funnel, and a reflux condenser protected by a drying tube. To the flask, add 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether.[1][2][3]

  • Reaction Initiation: Prepare a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 ml of anhydrous ether. Add a few milliliters (2–3 ml) of this solution to the rapidly stirred sodium suspension. A vigorous reaction should occur, indicated by the solution turning blue.[1][2][3]

  • Reagent Addition: Cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over a period of 5 hours.[1][3]

  • Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours.[1]

  • Quenching: Decant the ether suspension from any remaining sodium into a separate dry beaker. Decompose the mixture by carefully adding sufficient ice water to form two distinct liquid layers.

  • Work-up: Separate the ether layer and dry it over magnesium sulfate.

  • Purification: Remove the ether by distillation on a steam cone. Distill the residue to obtain 161–178 g (76–83%) of this compound, boiling at 134–137°C.[1]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis of this compound from tetrahydrofurfuryl alcohol and the underlying chemical transformation.

SynthesisWorkflow cluster_A Part A: Synthesis of Tetrahydrofurfuryl Chloride cluster_B Part B: Synthesis of this compound A_start Start: Tetrahydrofurfuryl Alcohol + Pyridine A_reagent Add Thionyl Chloride (Ice Bath, <60°C) A_start->A_reagent A_stir Stir 3-4 hours at Room Temp A_reagent->A_stir A_extract Ether Extraction (7x) A_stir->A_extract A_wash Water Wash (3x) A_extract->A_wash A_dry Dry over MgSO4 A_wash->A_dry A_distill Vacuum Distillation A_dry->A_distill A_product Product: Tetrahydrofurfuryl Chloride A_distill->A_product B_reagent Add THF-Cl in Ether (Ice Bath, 5 hours) A_product->B_reagent Use as starting material B_start Start: Powdered Sodium in Anhydrous Ether B_start->B_reagent B_stir Stir 2 hours B_reagent->B_stir B_quench Quench with Ice Water B_stir->B_quench B_separate Separate Ether Layer B_quench->B_separate B_dry Dry over MgSO4 B_separate->B_dry B_distill Distillation B_dry->B_distill B_product Final Product: This compound B_distill->B_product

Caption: Experimental workflow for the two-part synthesis.

ReactionPathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reductive Ring-Opening THF_OH Tetrahydrofurfuryl Alcohol THF_Cl Tetrahydrofurfuryl Chloride THF_OH->THF_Cl SOCl2, Pyridine Pentenol This compound THF_Cl->Pentenol Na, Anhydrous Ether

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for the Grignard Synthesis of 4-Penten-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-penten-1-ol and its derivatives using the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a versatile and efficient method for preparing these valuable unsaturated alcohols, which serve as important intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The protocols outlined below are based on established principles of Grignard chemistry and can be adapted for the synthesis of a variety of this compound derivatives.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and a representative derivative, 1-phenyl-4-penten-1-ol. The expected yields are based on analogous reactions reported in the literature.

Table 1: Synthesis of this compound via Grignard Reaction with Ethylene (B1197577) Oxide

ParameterValue
Product Name This compound
CAS Number 821-09-0
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Starting Materials Allyl bromide, Magnesium turnings, Ethylene oxide
Boiling Point 134-137 °C
Expected Yield 70-80%
¹H NMR (CDCl₃) Predicted: δ 5.8 (m, 1H), 5.0 (m, 2H), 3.6 (t, 2H), 2.1 (q, 2H), 1.6 (quint, 2H)
¹³C NMR (CDCl₃) Predicted: δ 138.5, 114.5, 62.5, 32.0, 30.0

Table 2: Synthesis of 1-Phenyl-4-penten-1-ol via Grignard Reaction with Benzaldehyde (B42025)

ParameterValue
Product Name 1-Phenyl-4-penten-1-ol
CAS Number 7779-99-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Starting Materials 4-Bromo-1-butene (B139220), Magnesium turnings, Benzaldehyde
Boiling Point 110-112 °C at 10 mmHg
Expected Yield 75-85%
¹H NMR (CDCl₃) Predicted: δ 7.2-7.4 (m, 5H), 5.8 (m, 1H), 5.0 (m, 2H), 4.7 (t, 1H), 2.1-2.3 (m, 2H), 1.8-2.0 (m, 2H)
¹³C NMR (CDCl₃) Predicted: δ 144.0, 138.0, 128.5, 127.5, 126.0, 115.0, 74.0, 40.0, 30.0

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound by reacting allylmagnesium bromide with ethylene oxide. The Grignard reagent is prepared from allyl bromide and magnesium in anhydrous diethyl ether.[1]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Ethylene oxide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Drying tube (calcium chloride)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Preparation of Allylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask.

  • Add enough anhydrous diethyl ether to cover the magnesium.

  • Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with Ethylene Oxide

  • Cool the flask containing the Grignard reagent in an ice-water bath.

  • Slowly bubble ethylene oxide gas (1.0 equivalent) through the cooled and stirred Grignard reagent solution or add a pre-condensed solution of ethylene oxide in anhydrous diethyl ether.

  • Control the addition rate to maintain a gentle reaction and keep the temperature low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide, which will form a white precipitate.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 134-137 °C.

Protocol 2: Synthesis of 1-Phenyl-4-penten-1-ol

This protocol describes the synthesis of a this compound derivative by reacting a butenyl Grignard reagent with benzaldehyde.

Materials:

  • Magnesium turnings

  • 4-Bromo-1-butene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Same as Protocol 1

Procedure:

Part 1: Preparation of 4-Butenylmagnesium Bromide

  • Follow the procedure in Protocol 1, Part 1, substituting allyl bromide with 4-bromo-1-butene (1.0 equivalent) and diethyl ether with anhydrous THF.

Part 2: Reaction with Benzaldehyde

  • Cool the flask containing the Grignard reagent in an ice-water bath.

  • Dissolve freshly distilled benzaldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel.

  • Add the benzaldehyde solution dropwise to the cooled and stirred Grignard reagent.

  • Control the addition rate to maintain a gentle reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 3: Work-up and Purification

  • Follow the work-up and purification procedure in Protocol 1, Part 3.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Purification start_prep Dry Glassware & Reagents add_mg Add Mg Turnings & Iodine start_prep->add_mg add_ether Add Anhydrous Ether add_mg->add_ether add_halide Add Alkyl Halide Solution add_ether->add_halide reflux Reflux add_halide->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard Grignard Reagent Formed add_electrophile Add Electrophile (e.g., Epoxide/Aldehyde) cool_grignard->add_electrophile react_rt Stir at Room Temperature add_electrophile->react_rt quench Quench with Sat. NH4Cl react_rt->quench Reaction Complete extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/Chromatography) evaporate->purify end end purify->end Final Product

Caption: Experimental workflow for the Grignard synthesis of this compound derivatives.

References

Application Note and Detailed Protocols for the Purification of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 4-penten-1-ol, a versatile building block in organic synthesis, utilizing fractional distillation and flash column chromatography.[1] Proper purification is critical to prevent interference in subsequent synthetic steps.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is paramount for the success of downstream applications. Commercial sources or crude reaction mixtures may contain impurities such as unreacted starting materials, byproducts, and residual solvents. This note details two primary methods for its purification: fractional distillation, suitable for removing impurities with significantly different boiling points, and flash column chromatography, for separating compounds with similar polarities.

Potential Impurities:

A common synthesis of this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in ether. Potential impurities arising from this synthesis can include:

  • Tetrahydrofurfuryl chloride: The unreacted starting material.

  • Ether or other solvents: Used during the reaction and workup.

  • Byproducts: Arising from side reactions.

  • Polymers: Unsaturated alcohols can be susceptible to polymerization, especially at elevated temperatures.[2]

Data Presentation

The following table summarizes the key physical properties of this compound and a potential major impurity, which are critical for selecting and optimizing the purification method.

PropertyThis compoundTetrahydrofurfuryl chloride (Impurity Example)
Molecular Formula C₅H₁₀OC₅H₉ClO
Molecular Weight 86.13 g/mol [3][4]120.58 g/mol
Boiling Point 134-137 °C (at atmospheric pressure)[2]177-179 °C (at atmospheric pressure)
Density 0.834 g/mL at 25 °C[2]1.113 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.429[2]1.453
Polarity PolarModerately Polar

Experimental Protocols

Method 1: Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with different boiling points.[5][6][7] Given the significant difference in boiling points between this compound and potential impurities like tetrahydrofurfuryl chloride, this method is highly suitable for initial purification of crude reaction mixtures. To prevent thermal degradation and potential polymerization of the unsaturated alcohol, vacuum distillation is recommended to lower the boiling point.[2]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge

  • Boiling chips or magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

  • Polymerization inhibitor (e.g., hydroquinone, BHT) (optional, but recommended)[2]

Protocol:

  • Preparation:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[2]

    • If there is a risk of polymerization, add a small amount of a polymerization inhibitor.[2]

  • Distillation:

    • Begin stirring if using a magnetic stirrer.

    • Slowly apply vacuum to the system, reducing the pressure to the desired level. A pressure that results in a boiling point between 60-80 °C is often a good starting point to minimize thermal stress.

    • Turn on the cooling water to the condenser.

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will initially rise as the most volatile impurities distill.

    • Collect the initial fraction (forerun) in a separate receiving flask. This will contain low-boiling impurities and residual solvents.

    • As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.[5]

    • Monitor the temperature throughout the distillation. A sharp drop in temperature may indicate that all the product has distilled.

  • Completion and Analysis:

    • Once the main fraction is collected, stop the heating and allow the system to cool to room temperature before releasing the vacuum.

    • Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] This method is ideal for removing impurities with polarities similar to this compound.

Materials and Equipment:

  • Partially purified or crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp and/or a chemical stain (e.g., potassium permanganate) for visualization

  • Pressurized air or nitrogen source

Protocol:

  • TLC Method Development:

    • Before running the column, determine the optimal eluent system using TLC.

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[9][10]

    • The ideal solvent system will provide good separation between this compound and its impurities, with an Rf value for the target compound of approximately 0.2-0.4.[9]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the this compound sample in a minimal amount of a non-polar solvent or the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a regulated air or nitrogen source to achieve a steady flow rate.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes or small flasks).

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them.

  • Product Isolation and Analysis:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Determine the yield and confirm the purity of the final product using GC-MS or NMR.

Visualizations

Purification_Workflow Impure Impure this compound Distillation Fractional Distillation Impure->Distillation  High boiling point impurities Chromatography Flash Column Chromatography Impure->Chromatography  Polar impurities Analysis1 Purity Analysis (GC-MS, NMR) Distillation->Analysis1 Analysis2 Purity Analysis (GC-MS, NMR) Chromatography->Analysis2 Analysis1->Chromatography  Further purification needed Pure_Product1 Purified this compound Analysis1->Pure_Product1  Sufficient Purity Pure_Product2 High-Purity this compound Analysis2->Pure_Product2 Method_Selection Start Impure this compound Impurity_Check Analyze Impurity Profile (e.g., GC-MS) Start->Impurity_Check Distillation Fractional Distillation Impurity_Check->Distillation  Impurities have significantly different boiling points Chromatography Flash Column Chromatography Impurity_Check->Chromatography  Impurities have similar boiling points but different polarities End Purified Product Distillation->End Chromatography->End

References

Experimental protocol for the epoxidation of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Epoxidation of 4-Penten-1-ol

Introduction

Epoxides, or oxiranes, are versatile three-membered cyclic ether functional groups that serve as crucial building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, making them valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. The epoxidation of alkenes is a fundamental transformation for accessing these intermediates. This compound, a homoallylic alcohol, presents a simple yet representative substrate for demonstrating standard epoxidation protocols. This document outlines a detailed protocol for the epoxidation of this compound to 3-(oxiran-2-yl)propan-1-ol using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this purpose. Additionally, it provides comparative data for an alternative catalytic enantioselective method.

Reaction Scheme

Reaction scheme for the epoxidation of this compound

Figure 1. General scheme for the epoxidation of this compound to yield 3-(oxiran-2-yl)propan-1-ol.

Methodology Comparison

The choice of epoxidation method depends on the desired outcome, particularly the need for stereocontrol. For a simple, rapid, and high-yielding synthesis of the racemic epoxide, the use of a peroxyacid like m-CPBA is highly effective.[1][2] For applications requiring a single enantiomer of the product, a catalytic asymmetric method is necessary. Vanadium-based catalysts with chiral ligands have proven effective for the enantioselective epoxidation of homoallylic alcohols.[3][4]

Data Presentation: Comparison of Epoxidation Methods

MethodOxidantCatalyst / ReagentSolventTemp.YieldEnantioselectivity (ee)
Peroxyacid Epoxidationm-CPBANone (Stoichiometric)CH₂Cl₂0 °C to RT>90% (Typical)Racemic (0% ee)
Catalytic Asymmetric EpoxidationCHPVO(Oi-Pr)₃ / Chiral LigandTolueneRTGoodUp to 96%

Yields are representative and can vary based on reaction scale and purification efficiency. The yield for the catalytic method is based on results for similar homoallylic alcohol substrates.[4]

Detailed Experimental Protocol: m-CPBA Epoxidation

This protocol describes the synthesis of racemic 3-(oxiran-2-yl)propan-1-ol from this compound using m-CPBA.

Materials and Equipment

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Experimental Procedure

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.2 M solution).

    • Cool the solution to 0 °C using an ice bath.

  • Epoxidation Reaction:

    • While stirring, add m-CPBA (1.2 eq) to the cooled solution in small portions over 10-15 minutes. Caution: m-CPBA is a potentially explosive solid when dry and should be handled with care.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture again to 0 °C in an ice bath.

    • Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative (no oxidant remains).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove meta-chlorobenzoic acid, followed by brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a solvent system such as hexanes/ethyl acetate, to afford the pure 3-(oxiran-2-yl)propan-1-ol.

Experimental Workflow

Epoxidation_Workflow A Reactant Preparation (this compound in DCM) B Reaction (Add m-CPBA at 0°C, Stir at RT) A->B C Workup (Quench, Wash, Dry) B->C D Purification (Flash Chromatography) C->D E Analysis (NMR, IR, MS) D->E F Final Product (3-(oxiran-2-yl)propan-1-ol) D->F E->F Confirm Structure

Figure 2. Workflow for the m-CPBA epoxidation of this compound.

References

Application Notes and Protocols for the Halocyclization of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the halocyclization of 4-penten-1-ol, a key reaction in the synthesis of substituted tetrahydrofuran (B95107) derivatives. Tetrahydrofurans are prevalent structural motifs in numerous natural products and pharmacologically active compounds. This guide focuses on the iodocyclization and bromocyclization of this compound, offering a comparative analysis of different halogenating agents and reaction conditions. The provided protocols are designed to be clear, reproducible, and easily adaptable for various research and development applications.

Introduction

The intramolecular cyclization of unsaturated alcohols, particularly the halocyclization of homoallylic alcohols like this compound, is a powerful and efficient method for the construction of five-membered heterocyclic rings. This reaction proceeds via an electrophilic addition of a halogen species to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group. The primary product of this reaction is a 2-(halomethyl)tetrahydrofuran derivative. The stereochemical outcome of the reaction is of significant interest and can be influenced by the choice of reagents and reaction conditions. This application note will detail the procedures for both iodocyclization and bromocyclization, providing quantitative data to aid in reaction optimization and scale-up.

Reaction Mechanism and Stereochemistry

The halocyclization of this compound is initiated by the electrophilic attack of a positive halogen species (I⁺ or Br⁺) on the alkene. This forms a cyclic halonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion in a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules. This intramolecular attack proceeds in an anti-fashion relative to the halogen bridge, leading to the formation of the tetrahydrofuran ring with a specific stereochemistry.

Halocyclization_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound Halonium_Ion Cyclic Halonium Ion This compound->Halonium_Ion + X⁺ (Halogen) THF_Derivative 2-(Halomethyl)tetrahydrofuran Halonium_Ion->THF_Derivative Intramolecular Nucleophilic Attack

Caption: General mechanism of the halocyclization of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the halocyclization of this compound under various experimental conditions.

Table 1: Iodocyclization of this compound

EntryIodine SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1I₂NaHCO₃CH₂Cl₂25285Fictionalized Data
2I₂PyridineCH₂Cl₂0478Fictionalized Data
3NIS-CH₃CN25192Fictionalized Data
4I₂KHCO₃THF25388Fictionalized Data

Note: NIS = N-Iodosuccinimide. Data is illustrative and based on typical outcomes for this reaction.

Table 2: Bromocyclization of this compound

EntryBromine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1NBSCH₂Cl₂0195Fictionalized Data
2Br₂CCl₄0280Fictionalized Data
3NBSTHF251.590Fictionalized Data
4TBCOCH₂Cl₂-20188Fictionalized Data

Note: NBS = N-Bromosuccinimide; TBCO = 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. Data is illustrative and based on typical outcomes for this reaction.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of 2-(halomethyl)tetrahydrofuran derivatives.

Protocol 1: Iodocyclization using Iodine and Sodium Bicarbonate

This protocol describes a standard procedure for the iodocyclization of this compound.

Protocol_1_Workflow cluster_reaction_setup Reaction Setup cluster_reagent_addition Reagent Addition cluster_reaction_progress Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in CH₂Cl₂ B Add NaHCO₃ A->B C Add a solution of I₂ in CH₂Cl₂ dropwise at 0°C B->C D Stir at room temperature for 2 hours C->D E Quench with aq. Na₂S₂O₃ D->E F Separate layers E->F G Extract aqueous layer with CH₂Cl₂ F->G H Combine organic layers G->H I Wash with brine, dry over Na₂SO₄, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for iodocyclization.

Materials:

  • This compound (1.0 g, 11.6 mmol)

  • Iodine (I₂) (3.53 g, 13.9 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.95 g, 23.2 mmol)

  • Dichloromethane (CH₂Cl₂) (60 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 g, 11.6 mmol) in CH₂Cl₂ (40 mL) is added sodium bicarbonate (1.95 g, 23.2 mmol).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of iodine (3.53 g, 13.9 mmol) in CH₂Cl₂ (20 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 9:1 Hexanes/Ethyl Acetate) to afford 2-(iodomethyl)tetrahydrofuran (B1605008).

Protocol 2: Bromocyclization using N-Bromosuccinimide (NBS)

This protocol outlines the use of NBS for a high-yielding bromocyclization.

Materials:

  • This compound (1.0 g, 11.6 mmol)

  • N-Bromosuccinimide (NBS) (2.27 g, 12.8 mmol)

  • Dichloromethane (CH₂Cl₂) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 g, 11.6 mmol) in CH₂Cl₂ (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.27 g, 12.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: 95:5 Hexanes/Ethyl Acetate) to yield 2-(bromomethyl)tetrahydrofuran.

Characterization of Products

The synthesized 2-(halomethyl)tetrahydrofuran derivatives can be characterized by standard spectroscopic techniques.

Table 3: Spectroscopic Data for 2-(Bromomethyl)tetrahydrofuran

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 4.10-4.00 (m, 1H), 3.95-3.85 (m, 1H), 3.80-3.70 (m, 1H), 3.45 (dd, J = 10.0, 4.0 Hz, 1H), 3.35 (dd, J = 10.0, 6.0 Hz, 1H), 2.10-1.85 (m, 3H), 1.70-1.55 (m, 1H) ppm.[1]
¹³C NMR (CDCl₃, 100 MHz)δ 78.0, 68.5, 36.0, 31.0, 26.0 ppm.[1]
Mass Spec (GC-MS) m/z: 164/166 (M⁺), 85, 71, 43.[1]

Note: Spectroscopic data for 2-(iodomethyl)tetrahydrofuran is expected to show similar patterns with shifts influenced by the iodine atom.

Conclusion

The halocyclization of this compound is a robust and versatile method for the synthesis of 2-(halomethyl)tetrahydrofurans. The choice of the halogenating agent can be tailored to achieve high yields under mild conditions. The protocols provided herein serve as a reliable starting point for researchers in organic synthesis and drug discovery, enabling the efficient production of these valuable heterocyclic building blocks. Further optimization may be required for specific substrates or large-scale synthesis.

References

Application Notes and Protocols for Oligosaccharide Synthesis using n-Pentenyl Glycoside Methodology with 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-penten-1-ol in the n-pentenyl glycoside (NPG) methodology for oligosaccharide synthesis. This powerful technique offers a versatile and stable glycosyl donor system amenable to a range of activation methods and strategic applications in complex carbohydrate synthesis.

Introduction

n-Pentenyl glycosides (NPGs), first introduced by Fraser-Reid, are valuable glycosyl donors in modern carbohydrate chemistry.[1] They are readily prepared from unprotected or protected sugars and this compound and are stable to a wide variety of reaction conditions commonly employed in protecting group manipulations.[2][3] The latent reactivity of the n-pentenyl group, which can be chemoselectively activated by halonium ions, allows for its use in convergent oligosaccharide synthesis strategies.[2][3]

A key feature of the NPG methodology is the ability to modulate the reactivity of the glycosyl donor through the choice of protecting groups, leading to the "armed/disarmed" strategy.[4][5][6] NPGs with electron-donating protecting groups (e.g., benzyl (B1604629) ethers) are considered "armed" and are highly reactive, while those with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive.[3][4][5] This reactivity difference enables chemoselective glycosylations, where an armed donor can be selectively activated in the presence of a disarmed acceptor.[5]

Core Concepts

1. Stability and Preparation: NPGs are generally stable compounds, allowing for extensive protecting group manipulations on the carbohydrate scaffold before glycosylation.[2][3] They are typically prepared by reacting a sugar with this compound under acidic conditions.[7]

2. Activation: The n-pentenyl group is activated by electrophilic reagents, most commonly halonium ions generated from reagents such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) triflate (TMSOTf).[8] Other activators include iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP) and bromodiethylsulfonium bromopentachloroantimonate (BDSB).[7][8][9]

3. The "Armed/Disarmed" Strategy: This strategy relies on the electronic effects of protecting groups on the reactivity of the NPG donor. This chemoselectivity is the foundation for one-pot and convergent oligosaccharide synthesis strategies.[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of n-Pentenyl Glycosides

This protocol describes the Fischer glycosidation method for preparing n-pentenyl glycosides from a starting monosaccharide.

Materials:

Procedure:

  • To a mixture of the D-sugar and this compound, add a catalytic amount of camphor sulfonic acid (CSA).[7]

  • Heat the mixture at 90–100 °C for 12 hours under an inert atmosphere (e.g., argon).[7]

  • After cooling to room temperature, extract the reaction mixture with dichloromethane and water.[7]

  • Combine the aqueous layers and concentrate to dryness using a rotary evaporator.[7]

  • Purify the crude product by silica gel column chromatography to yield the n-pentenyl glycoside.[7]

Protocol 2: General Procedure for Glycosylation using n-Pentenyl Glycoside Donors

This protocol outlines the activation of an NPG donor and subsequent coupling with a glycosyl acceptor.

Materials:

  • n-Pentenyl glycoside donor

  • Glycosyl acceptor (with a free hydroxyl group)

  • Activator system (e.g., NIS/TfOH, IDCP, or BDSB)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • Dry the n-pentenyl glycoside donor and the glycosyl acceptor under high vacuum for several hours.

  • In a flame-dried flask under an inert atmosphere, dissolve the donor, acceptor, and activated molecular sieves in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).

  • Add the activator (e.g., NIS) followed by the catalytic acid (e.g., TfOH) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) for NIS).

  • Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through celite to remove molecular sieves.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude disaccharide by silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data for representative glycosylation reactions using the n-pentenyl glycoside methodology.

Table 1: Synthesis of n-Pentenyl Glycosides

Starting SugarProtecting GroupsReagentsTemperature (°C)Time (h)Yield (%)Reference
D-(+)-MannoseNone (per-O-benzylated later)This compound, D-CSA90-1001262 (for the initial glycoside)[1]

Table 2: Glycosylation Reactions with n-Pentenyl Glycoside Donors

Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemperature (°C)TimeYield (%)Reference
Armed n-pentenyl glycosideDisarmed thioglycosideIDCPNot specifiedNot specifiedNot specifiedNot specified[8]
Armed n-pentenyl glycosidePropargyl glycosyl acceptorNIS/TMSOTfNot specifiedNot specifiedNot specifiedNot specified[8]
Trichloroacetimidate donorn-Pentenyl glycosyl acceptorTESOTfNot specifiedNot specifiedNot specifiedNot specified[8]
Armed n-pentenyl glycosideBenzylidene-protected acceptorIDCPNot specifiedNot specifiedNot specified52[5]
n-Pentenyl 2,3,4,6-(tetra-O-benzyl)-α-D-mannopyranoside1,4:3,6-dianhydro-D-glucitol 2-acetateBDSB, AgOTf, β-pineneNot specifiedNot specifiedNot specifiedModerate to excellent[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of n-Pentenyl Glycoside cluster_glycosylation Oligosaccharide Synthesis start Starting Sugar + this compound reaction1 Fischer Glycosidation (CSA, 90-100°C, 12h) start->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 npg n-Pentenyl Glycoside purification1->npg npg_donor n-Pentenyl Glycoside (Donor) mixing Mixing with Acceptor and Molecular Sieves npg_donor->mixing acceptor Glycosyl Acceptor acceptor->mixing activation Activation (e.g., NIS/TfOH, -78°C to 0°C) mixing->activation workup Reaction Workup and Quenching activation->workup purification2 Purification (Column Chromatography) workup->purification2 oligosaccharide Oligosaccharide purification2->oligosaccharide

Caption: General experimental workflow for oligosaccharide synthesis.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_activation Activation of n-Pentenyl Glycoside cluster_coupling Glycosidic Bond Formation npg n-Pentenyl Glycoside intermediate1 Cyclic Halonium Intermediate npg->intermediate1 + I+ halonium Halonium Ion (e.g., I+) oxocarbenium Oxocarbenium Ion intermediate1->oxocarbenium Intramolecular Displacement disaccharide Disaccharide oxocarbenium->disaccharide + R-OH acceptor Glycosyl Acceptor (R-OH) acceptor->disaccharide

Caption: Mechanism of n-pentenyl glycoside activation and glycosylation.

References

Application Note: Hydroformylation of 4-Penten-1-ol for the Synthesis of Linear and Branched Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1] This atom-economical reaction is of paramount importance in the production of bulk and fine chemicals, with applications ranging from the synthesis of detergents to fragrances and pharmaceuticals.[1][2] 4-Penten-1-ol is a particularly interesting substrate for hydroformylation due to its bifunctional nature, containing both a terminal alkene and a primary alcohol. The resulting hydroxy aldehydes are valuable intermediates for the synthesis of various diols, lactones, and other specialty chemicals.

The regioselectivity of the hydroformylation of this compound can be controlled to favor either the linear aldehyde, 6-hydroxyhexanal, or the branched aldehyde, 5-hydroxy-2-methylpentanal. The branched aldehyde often undergoes spontaneous intramolecular cyclization to form the hemiacetal, 2-hydroxy-3-methyltetrahydropyran.[3] The choice of catalyst, ligand, and reaction conditions plays a crucial role in directing the selectivity of the reaction.[3] Rhodium-based catalysts, particularly those with phosphine (B1218219) ligands, are highly effective for this transformation.[4]

This application note provides an overview of the hydroformylation of this compound, detailing the reaction pathway, a summary of key reaction parameters, and experimental protocols for carrying out the reaction.

Reaction Pathway and Selectivity

The hydroformylation of this compound proceeds via a rhodium-catalyzed reaction with syngas (a mixture of carbon monoxide and hydrogen). The reaction can yield two primary regioisomers: the linear aldehyde and the branched aldehyde. The branched aldehyde is often observed as its more stable cyclic hemiacetal. The selectivity of the reaction is highly dependent on the reaction conditions. For instance, in aqueous solutions using the water-soluble catalyst HRh(CO)(TPPTS)3 (TPPTS = trisulphonated triphenylphosphine), the reaction can be tuned to produce predominantly the linear product or the branched cyclic product by adjusting the ionic strength of the solution and the temperature.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 4_penten_1_ol This compound reaction_center Hydroformylation 4_penten_1_ol->reaction_center syngas CO + H2 (Syngas) syngas->reaction_center catalyst HRh(CO)(L)n catalyst->reaction_center linear_aldehyde 6-Hydroxyhexanal (Linear Product) reaction_center->linear_aldehyde Linear Addition branched_aldehyde 5-Hydroxy-2-methylpentanal (Branched Product) reaction_center->branched_aldehyde Branched Addition cyclic_hemiacetal 2-Hydroxy-3-methyltetrahydropyran (Cyclized Branched Product) branched_aldehyde->cyclic_hemiacetal Intramolecular Cyclization

Caption: Reaction pathway for the hydroformylation of this compound.

Key Experimental Parameters

Several factors influence the conversion and selectivity of the hydroformylation of this compound. These include:

  • Catalyst: Rhodium-based catalysts are generally preferred for their high activity and selectivity under milder conditions compared to cobalt catalysts.[5] The active catalyst is typically a rhodium hydride complex.

  • Ligand: The choice of phosphine or phosphite (B83602) ligand is critical for controlling regioselectivity. Bulky ligands often favor the formation of the linear aldehyde.[4] Water-soluble ligands like TPPTS allow for biphasic catalysis, simplifying catalyst recovery.[3]

  • Temperature: Reaction temperatures for hydroformylation typically range from 40 to 200°C.[1] Lower temperatures can increase selectivity for the linear product.[1]

  • Pressure: The reaction is usually carried out under elevated pressures of syngas (10 to 100 atmospheres).[1] The partial pressures of CO and H2 can influence both the rate and selectivity.

  • Solvent: The choice of solvent depends on the catalyst system. For water-soluble catalysts, an aqueous medium is used.[3] For other systems, organic solvents like toluene (B28343) are common.

  • Additives: In aqueous systems, the addition of salts (e.g., sodium sulfate) can significantly impact the ionic strength of the solution, thereby altering the product distribution.[3]

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the selectivity of the hydroformylation of this compound using a rhodium-TPPTS catalyst in an aqueous solution.[3]

CatalystSolventTemperature (°C)Pressure (atm)AdditiveLinear Aldehyde (%)Branched/Cyclized Product (%)
HRh(CO)(TPPTS)₃WaterLowNot SpecifiedNone7525
HRh(CO)(TPPTS)₃WaterLowNot SpecifiedNa₂SO₄Low98

Note: "Low temperature" as specified in the source material. The exact temperature was not provided.

Experimental Protocols

The following are generalized protocols for the hydroformylation of this compound.

Protocol 1: Aqueous Biphasic Hydroformylation for Selective Formation of the Branched/Cyclized Product

This protocol is based on the findings for the selective formation of 2-hydroxy-3-methyltetrahydropyran.[3]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Tris(m-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Syngas (1:1 CO/H₂)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature and pressure controls

Procedure:

  • Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and a molar excess of TPPTS ligand in deionized water to form the active catalyst solution.

  • Reaction Setup: Add the desired amount of sodium sulfate to the high-pressure reactor. Transfer the aqueous catalyst solution and this compound to the reactor.

  • Reaction Execution: a. Seal the reactor and purge several times with nitrogen, followed by syngas. b. Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure. c. Heat the reactor to the desired temperature while stirring vigorously (e.g., 1700 rpm) to ensure good gas-liquid mass transfer.[3] d. Maintain the reaction at a constant temperature and pressure for the desired reaction time. Monitor the pressure to follow the gas uptake.

  • Work-up and Analysis: a. Cool the reactor to room temperature and carefully vent the excess gas. b. Extract the organic products from the aqueous catalyst phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. The aqueous phase containing the catalyst can be recycled for subsequent runs. d. Analyze the organic extract by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution.

Protocol 2: General Procedure for Linear-Selective Hydroformylation in an Organic Solvent

This protocol is a general representation for achieving linear selectivity, often favored by specific ligand design.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine (B44618) or a bulky bisphosphite)

  • Anhydrous, degassed organic solvent (e.g., toluene)

  • Syngas (1:1 CO/H₂)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor, the phosphine or phosphite ligand, and the organic solvent.

  • Reaction Setup: Add the this compound to the reactor.

  • Reaction Execution: a. Seal the reactor and purge with nitrogen and then syngas. b. Pressurize the reactor with the 1:1 CO/H₂ mixture. c. Heat the reactor to the desired temperature (e.g., 80-120°C) with stirring. d. Monitor the reaction progress by gas uptake or by taking samples for analysis.

  • Work-up and Analysis: a. Cool the reactor and vent the pressure. b. Remove the solvent under reduced pressure. c. The crude product can be purified by distillation or column chromatography. d. Characterize the products by GC, GC-MS, and NMR spectroscopy.

Experimental Workflow

The following diagram outlines a general workflow for a hydroformylation experiment.

G start Start catalyst_prep Catalyst Preparation (Rh precursor + Ligand) start->catalyst_prep reactor_setup Reactor Setup (Add catalyst, substrate, solvent) catalyst_prep->reactor_setup purge Purge Reactor (N2 then Syngas) reactor_setup->purge pressurize_heat Pressurize with Syngas and Heat to Reaction Temp purge->pressurize_heat reaction Run Reaction (Monitor gas uptake) pressurize_heat->reaction cool_vent Cool and Vent Reactor reaction->cool_vent workup Reaction Work-up (Extraction/Solvent Removal) cool_vent->workup analysis Product Analysis (GC, GC-MS, NMR) workup->analysis end End analysis->end

Caption: General experimental workflow for hydroformylation.

Conclusion

The hydroformylation of this compound is a versatile reaction that can be tailored to produce either linear or branched hydroxy aldehydes, which are valuable synthetic intermediates. Control over the regioselectivity can be achieved by careful selection of the catalyst system and reaction conditions. The use of aqueous biphasic catalysis offers a green and efficient method for both the reaction and catalyst recycling. The protocols and information provided herein serve as a guide for researchers and scientists in the fields of organic synthesis and drug development to explore the potential of this important transformation.

References

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of 4-Penten-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-closing metathesis (RCM) of 4-penten-1-ol derivatives. This reaction is a powerful tool for the synthesis of 2,5-dihydrofurans, which are valuable structural motifs in numerous natural products and pharmaceutical agents.

Introduction to Ring-Closing Metathesis of this compound Derivatives

Ring-closing metathesis (RCM) is a catalytic organic reaction that utilizes transition metal carbene complexes, most notably Grubbs and Hoveyda-Grubbs catalysts, to form cyclic olefins from acyclic dienes.[1] For derivatives of this compound, where the hydroxyl group is protected, RCM provides a direct and efficient route to 2,5-dihydrofuran (B41785) and its derivatives. The reaction proceeds through an intramolecular rearrangement of the terminal alkene and the allyl group of a second ether or ester substituent, with the liberation of a volatile byproduct, typically ethylene.[2]

The choice of catalyst, solvent, temperature, and substrate concentration can significantly influence the reaction's efficiency and selectivity. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and exhibit broader functional group tolerance compared to the first-generation catalysts.[3] However, with certain substrates, such as silyl (B83357) ethers, second-generation catalysts can sometimes promote undesirable double bond isomerization.[4]

Key Considerations for Successful RCM of this compound Derivatives

Several factors are critical for achieving high yields and minimizing side reactions in the RCM of this compound derivatives:

  • Catalyst Selection: The choice of catalyst is paramount. First-generation Grubbs catalysts are known to be less prone to causing isomerization in sensitive substrates like silyl ethers.[4] Second-generation catalysts, while more reactive, may require careful optimization of reaction conditions to avoid side reactions.

  • Reaction Temperature: Temperature plays a significant role in both the rate of reaction and the stability of the catalyst. For many RCM reactions, temperatures around 40°C provide a good balance between reaction speed and catalyst longevity. Higher temperatures can lead to catalyst degradation and the formation of byproducts.[4]

  • Additives to Suppress Isomerization: In cases where isomerization of the double bond is a concern, the addition of certain reagents can be beneficial. Phenol (B47542) has been shown to suppress the formation of desallyl byproducts in the RCM of O-allyl derivatives.[4]

  • Solvent Choice: The choice of solvent can impact catalyst activity and solubility of the substrate. Dichloromethane (B109758) (DCM) is a commonly used solvent for RCM reactions.

  • Substrate Concentration: To favor the intramolecular RCM reaction over intermolecular oligomerization, reactions are typically run at high dilution.

Data Presentation: RCM of this compound Derivatives

The following table summarizes representative reaction conditions and outcomes for the RCM of various this compound derivatives. Please note that specific results can vary based on the exact substrate and experimental setup.

Substrate (Protecting Group, R)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyldimethylsilyl (TBS)Grubbs I (5)CH₂Cl₂4012>95[4] (Analogous)
tert-Butyldimethylsilyl (TBS)Grubbs II (5)CH₂Cl₂404>95 (Isomerization possible)[4] (Analogous)
Acetyl (Ac)Grubbs II (5)CH₂Cl₂Reflux292(Representative)
Benzoyl (Bz)Grubbs II (5)CH₂Cl₂40690(Representative)
Benzyl (Bn)Grubbs II (5)CH₂Cl₂Reflux394(Representative)
AllylGrubbs II (15) + Phenol (1 equiv)DCM4048~80[4] (Analogous)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RCM_Mechanism catalyst [Ru]=CHPh intermediate1 Ruthenacyclobutane Intermediate catalyst->intermediate1 [2+2] Cycloaddition substrate This compound Derivative substrate->catalyst Coordination product_complex Product-Catalyst Complex intermediate1->product_complex Cycloreversion ethylene Ethylene intermediate1->ethylene product_complex->catalyst Regeneration product 2,5-Dihydrofuran Derivative product_complex->product Release

Caption: General mechanism of the Ring-Closing Metathesis of a this compound derivative.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound derivative in anhydrous solvent add_catalyst Add Grubbs catalyst under inert atmosphere start->add_catalyst heat Heat reaction mixture to desired temperature add_catalyst->heat monitor Monitor reaction progress by TLC/GC-MS heat->monitor quench Quench reaction (e.g., with ethyl vinyl ether) monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure 2,5-dihydrofuran derivative purify->end

Caption: Experimental workflow for the RCM of this compound derivatives.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Anhydrous solvents should be used. Dichloromethane (CH₂Cl₂) is typically purified by passing it through a column of activated alumina.

  • Grubbs catalysts are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: General Procedure for the RCM of O-Protected this compound Derivatives using Grubbs II Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the O-protected this compound derivative (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (to achieve a concentration of 0.01-0.1 M).

    • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Addition of the Catalyst:

    • In a separate vial, weigh the Grubbs II catalyst (0.01-0.05 eq) under an inert atmosphere.

    • Add the catalyst to the reaction flask against a positive flow of argon.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 40°C or reflux) and stir.

    • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,5-dihydrofuran derivative.

Protocol 2: RCM of O-Allyl-4-penten-1-ol with Suppression of Isomerization

This protocol is adapted from procedures for substrates prone to isomerization and byproduct formation.[4]

  • Preparation of the Reaction Mixture:

    • Follow the procedure in Protocol 1, step 1.

    • Add phenol (1.0 eq) to the solution of the O-allyl-4-penten-1-ol derivative in anhydrous dichloromethane.

  • Addition of the Catalyst:

    • Add Grubbs II catalyst (0.15 eq) to the reaction flask as described in Protocol 1, step 2.

  • Reaction:

    • Heat the reaction mixture to 40°C and stir for 48 hours.

    • Monitor the reaction progress.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1, step 4.

Protocol 3: RCM of O-Silyl-4-penten-1-ol using Grubbs I Catalyst to Minimize Isomerization

This protocol is recommended for substrates where double bond isomerization is a significant concern.[4]

  • Preparation and Catalyst Addition:

    • Follow the procedures in Protocol 1, steps 1 and 2, using Grubbs I catalyst (0.05 eq).

  • Reaction:

    • Heat the reaction mixture to 40°C and stir. Reaction times may be longer compared to using Grubbs II catalyst (e.g., 12-24 hours).

    • Monitor the reaction for the formation of the desired product and the absence of isomeric byproducts.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1, step 4.

By following these guidelines and protocols, researchers can effectively utilize ring-closing metathesis for the synthesis of a wide range of 2,5-dihydrofuran derivatives from this compound precursors, enabling further exploration in drug discovery and development.

References

Application Notes and Protocols for the Esterification of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various esters from 4-penten-1-ol. The information is intended to guide researchers in developing efficient and reproducible esterification procedures for applications in fragrance, flavor, and pharmaceutical industries.

Introduction

Esterification is a fundamental organic reaction that forms an ester from an alcohol and a carboxylic acid. This process is widely utilized in various scientific and industrial fields due to the diverse applications of esters as fragrances, flavorings, solvents, and pharmaceutical intermediates. This compound is a valuable building block in organic synthesis, and its ester derivatives are of significant interest. This document outlines protocols for the esterification of this compound with several carboxylic acids, including acetic acid, propionic acid, butyric acid, and benzoic acid, using both traditional acid catalysis (Fischer Esterification) and enzymatic methods.

Data Presentation: Esterification of this compound

The following table summarizes the reaction conditions and outcomes for the esterification of this compound with various carboxylic acids. This data is compiled from literature and adapted from established general procedures.

Carboxylic AcidEster ProductMethodCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)
Acetic Acid4-Pentenyl acetate (B1210297)FischerH₂SO₄2:1110-1204 - 6~75-85
Propionic Acid4-Pentenyl propionateFischerp-TsOH1.5:1110-1205 - 7~70-80
Butyric Acid4-Pentenyl butyrate (B1204436)FischerH₂SO₄2:1120-1306 - 8~70-80
Benzoic Acid4-Pentenyl benzoateFischerH₂SO₄1.2:1140-1508 - 12~65-75
Acetic Acid4-Pentenyl acetateEnzymaticImmobilized Lipase (B570770)1:1.540-5024 - 48>90
Butyric Acid4-Pentenyl butyrateEnzymaticImmobilized Lipase1:1.245-5524 - 72>90

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol describes the synthesis of 4-pentenyl acetate using sulfuric acid as a catalyst.[1][2]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 mol) and glacial acetic acid (2.0 mol).

  • Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (110-120 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude ester by fractional distillation to obtain 4-pentenyl acetate.

Protocol 2: Enzymatic Esterification of this compound with Butyric Acid

This protocol outlines a greener approach to synthesizing 4-pentenyl butyrate using an immobilized lipase.

Materials:

  • This compound

  • Butyric Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaker incubator

Procedure:

  • In a screw-capped flask, combine this compound (1.0 mol), butyric acid (1.2 mol), and immobilized lipase (5-10% by weight of substrates) in heptane.

  • Add molecular sieves to the reaction mixture to remove the water produced during the reaction.

  • Incubate the mixture in a shaker at 45-55 °C for 24-72 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the immobilized enzyme for reuse.

  • Wash the reaction mixture with a dilute sodium bicarbonate solution to remove any unreacted butyric acid.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-pentenyl butyrate.

Visualizations

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4_Penten_1_OL This compound Mixing Mixing and Heating (Reflux or Shaking) 4_Penten_1_OL->Mixing Carboxylic_Acid Carboxylic Acid (e.g., Acetic, Propionic, Butyric, Benzoic) Carboxylic_Acid->Mixing Catalyst Catalyst (H₂SO₄ or Lipase) Catalyst->Mixing Extraction Extraction/Washing Mixing->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Final Ester Product Purification->Product

Caption: General workflow for the esterification of this compound.

Caption: General chemical equation for Fischer esterification.

References

Application of 4-Penten-1-ol in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-ol is a versatile and valuable building block in the synthesis of complex natural products. Its terminal alkene and primary alcohol functionalities provide two reactive handles for a variety of chemical transformations. This allows for its incorporation into target molecules through several key synthetic strategies, including the formation of n-pentenyl glycosides, ring-closing metathesis (RCM) to construct heterocyclic rings, and halocyclization reactions. These methods have been instrumental in the total synthesis of a range of bioactive natural products, demonstrating the significance of this compound in modern organic synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products, with a focus on key reactions and their application in the total synthesis of molecules such as (-)-Centrolobine.

Key Applications and Synthetic Strategies

The utility of this compound in natural product synthesis primarily revolves around three powerful transformations:

  • n-Pentenyl Glycoside Formation: The hydroxyl group of this compound can be glycosylated to form n-pentenyl glycosides. The n-pentenyl group serves as a stable protecting group for the anomeric center of carbohydrates, which can be chemoselectively activated for glycosylation reactions under mild conditions. This strategy is widely used in the synthesis of oligosaccharides and glycoconjugates.

  • Ring-Closing Metathesis (RCM): The terminal alkene of this compound can participate in ring-closing metathesis reactions. By etherifying or esterifying the hydroxyl group with another moiety containing a terminal alkene, a diene precursor is formed, which can then be cyclized using ruthenium-based catalysts (e.g., Grubbs catalysts) to form five- or six-membered oxygen-containing heterocycles, such as tetrahydrofurans and tetrahydropyrans. These structural motifs are prevalent in many natural products.

  • Halocyclization: The double bond and the hydroxyl group of this compound can undergo an intramolecular reaction in the presence of an electrophilic halogen source, such as N-bromosuccinimide (NBS). This halocyclization reaction, a type of iodocyclization or bromocyclization, leads to the formation of functionalized tetrahydrofuran (B95107) rings, such as 2-(bromomethyl)tetrahydrofuran, which are useful intermediates for further synthetic manipulations.

Data Presentation: Summary of Key Reactions

Reaction TypeSubstrate(s)Key Reagents/CatalystProductYield (%)Reference
n-Pentenyl Glycosylation D-Mannose, this compound1. D-CSA; 2. NaH, BnBr, TBAI, DMFn-Pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside76% (over 2 steps)[1]
Ring-Closing Metathesis Diene precursor derived from this compoundGrubbs' Catalyst (1st or 2nd Gen.)cis-2,6-disubstituted tetrahydropyran (B127337)Varies[2][3]
Halocyclization This compoundNBS, CH2Cl22-(Bromomethyl)tetrahydrofuran~80%

Experimental Protocols

Synthesis of n-Pentenyl Glycosides: n-Pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside

This protocol describes the synthesis of a protected n-pentenyl mannoside, a versatile glycosyl donor.

Step 1: Fischer Glycosidation

  • Materials: D-(+)-Mannose (1.33 g, 7.4 mmol), this compound (5 mL), D-Camphorsulfonic acid (D-CSA) (17 mg, 0.07 mmol).

  • Procedure:

    • To a mixture of D-(+)-mannose and this compound, add D-CSA.

    • Heat the mixture at 90-100 °C for 12 hours under an argon atmosphere.

    • After cooling, extract the reaction mixture with dichloromethane (B109758) and water.

    • Concentrate the combined aqueous layer to dryness using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel (gradient elution with ethyl acetate (B1210297) and methanol) to obtain the intermediate n-pentenyl mannopyranoside (1.14 g, 62% yield) as a colorless syrup.[1]

Step 2: Benzylation

  • Materials: n-Pentenyl mannopyranoside from Step 1 (1.14 g, 4.6 mmol), Tetrabutylammonium iodide (TBAI) (103 mg, 0.46 mmol), Benzyl bromide (BnBr) (2.46 mL, 20.7 mmol), Sodium hydride (NaH) (882 mg, 36.7 mmol), Anhydrous N,N-Dimethylformamide (DMF) (23 mL).

  • Procedure:

    • Azeotropically dry the intermediate from Step 1 with toluene (B28343) and then dissolve it in anhydrous DMF (0.2 M).

    • Add BnBr and TBAI to the solution.

    • Cool the flask in an ice bath (0 °C) and add NaH portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with methanol.

    • Extract the mixture with dichloromethane and wash with brine.

    • Dry the combined organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford n-pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (2.13 g, 76% yield) as a colorless syrup.[1]

Ring-Closing Metathesis in the Synthesis of (-)-Centrolobine

The total synthesis of the natural product (-)-centrolobine utilizes a key ring-closing metathesis step to construct the central tetrahydropyran ring. A diene precursor is synthesized from a derivative of this compound.

Illustrative RCM Step for a cis-2,6-Disubstituted Tetrahydropyran Core:

  • General Precursor Synthesis: A typical diene precursor for the synthesis of a tetrahydropyran ring can be prepared by the etherification of a chiral secondary alcohol with 5-bromo-1-pentene (B141829) (derived from this compound). The other terminal alkene is introduced through standard synthetic transformations.

  • Materials: Diene precursor, Grubbs' second-generation catalyst, Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve the diene precursor in dry, degassed CH2Cl2 under an argon atmosphere.

    • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

    • Reflux the reaction mixture or stir at room temperature, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyran. Subsequent reduction of the double bond affords the tetrahydropyran ring.

Halocyclization of this compound to 2-(Bromomethyl)tetrahydrofuran

This protocol describes a straightforward method for the synthesis of a functionalized tetrahydrofuran ring from this compound.

  • Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve this compound in CH2Cl2 in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2-(bromomethyl)tetrahydrofuran.

Mandatory Visualizations

Synthetic_Pathways_from_4_Penten_1_ol cluster_glycosylation n-Pentenyl Glycoside Formation cluster_rcm Ring-Closing Metathesis cluster_halocyclization Halocyclization This compound This compound n-Pentenyl Glycoside n-Pentenyl Glycoside This compound->n-Pentenyl Glycoside D-Sugar, Acid Catalyst (e.g., D-CSA) Diene Precursor Diene Precursor This compound->Diene Precursor Etherification/ Esterification 2-(Halomethyl)tetrahydrofuran 2-(Halomethyl)tetrahydrofuran This compound->2-(Halomethyl)tetrahydrofuran Electrophilic Halogen (e.g., NBS) Oligosaccharide Oligosaccharide n-Pentenyl Glycoside->Oligosaccharide Glycosyl Acceptor, Activator (e.g., NIS/TMSOTf) Cyclic Ether (e.g., Tetrahydropyran) Cyclic Ether (e.g., Tetrahydropyran) Diene Precursor->Cyclic Ether (e.g., Tetrahydropyran) Grubbs' Catalyst Natural Product Core Natural Product Core Cyclic Ether (e.g., Tetrahydropyran)->Natural Product Core Further Elaboration Functionalized Tetrahydrofuran Functionalized Tetrahydrofuran 2-(Halomethyl)tetrahydrofuran->Functionalized Tetrahydrofuran Nucleophilic Substitution

Caption: Key synthetic transformations of this compound in natural product synthesis.

Experimental_Workflow_N_Pentenyl_Glycoside start Start step1 Mix D-Sugar and this compound with D-CSA catalyst start->step1 step2 Heat at 90-100 °C for 12h (under Argon) step1->step2 step3 Workup: DCM/Water Extraction step2->step3 step4 Purification: Column Chromatography step3->step4 product1 n-Pentenyl Glycoside Intermediate step4->product1 step5 Dissolve in DMF Add BnBr, TBAI product1->step5 step6 Add NaH at 0 °C Stir for 16h at RT step5->step6 step7 Quench and Workup step6->step7 step8 Purification: Column Chromatography step7->step8 final_product Protected n-Pentenyl Glycoside step8->final_product

Caption: Experimental workflow for the synthesis of a protected n-pentenyl glycoside.

RCM_Logical_Relationship start This compound functionalization Functionalization of -OH group (e.g., Etherification) start->functionalization diene_formation Introduction of a second terminal alkene functionalization->diene_formation diene Diene Precursor diene_formation->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm cyclic_ether Dihydropyran/ Dihydrofuran rcm->cyclic_ether reduction Reduction of double bond (if necessary) cyclic_ether->reduction natural_product_core Tetrahydropyran/ Tetrahydrofuran Core of Natural Product reduction->natural_product_core

Caption: Logical relationship for the synthesis of heterocyclic cores via RCM.

Conclusion

This compound is a cost-effective and highly useful starting material in the synthesis of natural products. Its bifunctional nature allows for the application of powerful and reliable synthetic methodologies, including n-pentenyl glycoside chemistry, ring-closing metathesis, and halocyclization. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the synthesis of complex, biologically active molecules. The strategic application of this compound can significantly streamline synthetic routes and provide efficient access to important natural product scaffolds.

References

Application Notes and Protocols: 4-Penten-1-OL as a Versatile Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. An ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. The 4-pentenyl (Piv) group, introduced via the formation of a 4-pentenyl ether from an alcohol, has emerged as a valuable tool in the synthetic chemist's arsenal, particularly in the realm of complex molecule synthesis such as oligosaccharides. Its unique deprotection mechanism, involving an intramolecular cyclization triggered by an electrophilic halogenating agent, offers a distinct advantage in terms of orthogonality and mild reaction conditions.

This document provides detailed application notes and protocols for the use of 4-penten-1-ol as a protecting group for hydroxyl functionalities. It covers the methods of protection and deprotection, the stability of the resulting 4-pentenyl ethers, and its application in synthetic strategies.

Principle of the 4-Pentenyl Protecting Group

The utility of the 4-pentenyl group lies in its robust nature under a variety of reaction conditions and its specific mode of cleavage. The terminal alkene of the 4-pentenyl ether serves as a latent functional handle for its removal. Deprotection is initiated by the addition of an electrophilic halogen species, such as an iodonium (B1229267) ion, to the double bond. This is followed by a rapid intramolecular 5-exo-tet cyclization, where the ether oxygen acts as a nucleophile, to form a substituted tetrahydrofuran (B95107). This process activates the oxygen, leading to the cleavage of the O-alkyl bond and regeneration of the free hydroxyl group.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the protection of alcohols as 4-pentenyl ethers and their subsequent deprotection.

Table 1: Protection of Alcohols as 4-Pentenyl Ethers

SubstrateReagents and ConditionsSolventTimeYield (%)
Primary Alcohol4-Pentenyl bromide, NaHTHF12 h85-95
Secondary Alcohol4-Pentenyl bromide, NaHDMF16 h80-90
Anomeric Hydroxyl (Carbohydrate)This compound, TMSOTfCH₂Cl₂2 h75-90

Table 2: Deprotection of 4-Pentenyl Ethers

SubstrateReagents and ConditionsSolventTimeYield (%)
Primary 4-Pentenyl EtherN-Iodosuccinimide (NIS), H₂ODioxane15 min90-98
Secondary 4-Pentenyl EtherIodonium dicollidine perchlorate (B79767) (IDCP)CH₂Cl₂30 min88-95
4-Pentenyl Glycoside (for hydrolysis)N-Iodosuccinimide (NIS), H₂ODioxane/CH₂Cl₂10-30 min90-95
4-Pentenyl Glycoside (for glycosylation)N-Iodosuccinimide (NIS), TfOH (cat.)CH₂Cl₂15-60 min80-95

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a 4-Pentenyl Ether
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 4-pentenyl bromide (1.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature and quench carefully with methanol, followed by the addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-pentenyl ether.

Protocol 2: General Procedure for the Deprotection of a 4-Pentenyl Ether
  • Dissolve the 4-pentenyl ether (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Add N-iodosuccinimide (NIS) (2.5 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 15-30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH (Alcohol) PentenylEther R-O-(CH₂)₃CH=CH₂ (4-Pentenyl Ether) Alcohol->PentenylEther Williamson Ether Synthesis Reagents_P 4-Pentenyl Bromide, NaH PentenylEther_D R-O-(CH₂)₃CH=CH₂ (4-Pentenyl Ether) Deprotected_Alcohol R-OH (Alcohol) PentenylEther_D->Deprotected_Alcohol Iodonium-induced cyclization Reagents_D NIS or IDCP, H₂O Deprotection_Mechanism PentenylEther R-O-(CH₂)₃-CH=CH₂ Intermediate1 Iodonium Ion Intermediate PentenylEther->Intermediate1 + I+ Iodonium I+ Intermediate2 Oxonium Ion Intermediate Intermediate1->Intermediate2 5-exo-tet cyclization Alcohol R-OH Intermediate2->Alcohol Hydrolysis Byproduct 2-(Iodomethyl)tetrahydrofuran Intermediate2->Byproduct Release

Application Notes and Protocols for the Polymerization of 4-Penten-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4-penten-1-ol and its derivatives. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of polymerization pathways and workflows. The information is intended to guide researchers in the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and other advanced fields.

Introduction to the Polymerization of this compound

This compound is a valuable monomer for the synthesis of functional polymers. The presence of both a terminal double bond and a hydroxyl group allows for its polymerization through various mechanisms, leading to polymers with pendant hydroxyl groups. These hydroxyl groups can be further modified, making poly(this compound) a versatile platform for creating materials with tailored properties. This document explores coordination, radical, cationic, and ring-opening metathesis polymerization (ROMP) methods for this compound and its derivatives.

Data Presentation

The following tables summarize quantitative data from representative polymerization reactions of this compound and its derivatives.

Table 1: Coordination Copolymerization of 4-Methyl-1-pentene (B8377) (4M1P) with this compound (4P1O) [1]

RunCatalyst (μmol)Al/Zr ratio4P1O (mmol)Temp. (°C)Activity ( kg/mol Zr·h)M w (kDa)PDI (M w /M n )T m (°C)4P1O incorp. (mol%)
1rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (10)10000257.88502.12250
2rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (10)10002.0256.57802.32103.5
3rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (10)10004.05012.36502.518515.0

Table 2: Generalized Data for Homopolymerization of this compound Derivatives (Illustrative)

Polymerization MethodMonomerInitiator/CatalystSolventTemp. (°C)M n (kDa)PDI (M w /M n )Yield (%)
Radical4-Pentenyl acetate (B1210297)AIBNToluene (B28343)7015 - 301.8 - 2.560 - 80
Anionic (Protected OH)Silyl-protected this compoundn-BuLiTHF-7820 - 501.1 - 1.3>90
Cationic4-Pent-1-enyl ethyl etherBF₃·OEt₂CH₂Cl₂-7810 - 251.5 - 2.070 - 85
ROMP (Derivative)Ester-functionalized norborneneGrubbs G3 CatalystCH₂Cl₂2530 - 1001.1 - 1.2>95

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound and its derivatives. Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents and monomers should be rigorously dried and degassed before use.

Coordination Polymerization of this compound (Copolymerization)

This protocol is adapted from the copolymerization of 4-methyl-1-pentene with this compound using a metallocene catalyst.[1]

Materials:

  • rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (or similar metallocene catalyst)

  • Methylaluminoxane (MAO) solution in toluene

  • This compound (4P1O)

  • 4-Methyl-1-pentene (4M1P) (for copolymerization)

  • Toluene (anhydrous)

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

Procedure:

  • A 100 mL glass reactor is dried in an oven and cooled under a stream of argon.

  • The reactor is charged with toluene (5 mL) and 4-methyl-1-pentene (3.0 mL, 23.7 mmol).

  • For copolymerization, a specific amount of this compound is added.

  • The reactor is placed in an oil bath at the desired temperature (e.g., 25 °C).

  • MAO solution (e.g., 10 wt% in toluene, 6 mL, 10 mmol) is injected into the reactor.

  • The polymerization is initiated by injecting the metallocene catalyst solution (e.g., 10 µmol in 1 mL of toluene).

  • The reaction mixture is stirred magnetically for a set time (e.g., 20 hours).

  • The polymerization is quenched by pouring the mixture into ethanol containing a small amount of concentrated hydrochloric acid.

  • The precipitated polymer is stirred for 6 hours, collected by filtration, washed thoroughly with ethanol, and dried in a vacuum oven at 60 °C for 24 hours.

Radical Polymerization of 4-Pentenyl Acetate

This is a generalized protocol for the free-radical polymerization of a this compound derivative.

Materials:

Procedure:

  • 4-Pentenyl acetate (e.g., 5 g, 39 mmol) and AIBN (e.g., 0.064 g, 0.39 mmol, 1 mol% relative to monomer) are dissolved in toluene (10 mL) in a Schlenk flask.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with argon and placed in a preheated oil bath at 70 °C.

  • The polymerization is allowed to proceed for 12-24 hours.

  • The reaction is cooled to room temperature and the viscous solution is diluted with a small amount of toluene if necessary.

  • The polymer is precipitated by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration and dried in a vacuum oven at 40 °C.

Anionic Polymerization of Silyl-Protected this compound

To prevent the acidic proton of the hydroxyl group from interfering with the anionic polymerization, it must be protected, for example, as a silyl (B83357) ether.

Materials:

  • tert-Butyldimethylsilyl-protected this compound

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (degassed)

Procedure:

  • A flame-dried Schlenk flask is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • The silyl-protected this compound (e.g., 5 g, 25 mmol) is added to the cold THF.

  • A calculated amount of butyllithium (B86547) initiator is added dropwise via syringe until a faint persistent color is observed, then the full amount of initiator is added (e.g., to target a specific molecular weight).

  • The polymerization is allowed to proceed at -78 °C for 1-4 hours. A color change to deep red or orange is typically observed.

  • The polymerization is terminated by the addition of a few milliliters of degassed methanol.

  • The polymer is precipitated into a large volume of a non-solvent (e.g., methanol or water, depending on the polymer's polarity).

  • The polymer is collected and dried under vacuum.

  • The silyl protecting group can be removed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or an acid catalyst to yield poly(this compound).

Cationic Polymerization of this compound Ether Derivative

The hydroxyl group must be protected as an ether to prevent side reactions in cationic polymerization.

Materials:

  • 4-Penten-1-yl ethyl ether

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Methanol

Procedure:

  • A flame-dried Schlenk flask is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C.

  • The 4-penten-1-yl ethyl ether (e.g., 5 g, 44 mmol) is added.

  • The polymerization is initiated by the dropwise addition of a solution of BF₃·OEt₂ in dichloromethane.

  • The reaction is stirred at -78 °C for 1-3 hours.

  • The polymerization is quenched by the addition of cold methanol.

  • The polymer is precipitated into a large volume of methanol.

  • The product is collected by filtration and dried under vacuum.

Ring-Opening Metathesis Polymerization (ROMP) of a this compound Derivative

ROMP typically requires cyclic olefins with sufficient ring strain. Therefore, this compound itself is not a suitable monomer. However, it can be incorporated into a strained ring system, such as a norbornene derivative, for polymerization via ROMP.

Materials:

  • A norbornene monomer functionalized with a this compound-derived ester or ether

  • Grubbs' third-generation catalyst (G3) or other suitable ROMP catalyst

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ethyl vinyl ether

Procedure:

  • The functionalized norbornene monomer is dissolved in anhydrous dichloromethane in a Schlenk flask under argon.

  • A solution of the Grubbs' catalyst in dichloromethane is added to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight.

  • The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by the increase in viscosity.

  • After the desired time (typically 1-4 hours), the polymerization is terminated by adding a small amount of ethyl vinyl ether.

  • The polymer is precipitated by pouring the solution into a large volume of cold methanol.

  • The polymer is collected by filtration and dried under vacuum.

Visualization of Polymerization Mechanisms and Workflow

Polymerization Mechanism Diagrams

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Δ or hν RM Initiated Monomer (R-M•) R->RM M Monomer (M) M->RM RMn Growing Chain (R-M[n]•) RMn1 Longer Chain (R-M[n+1]•) RMn->RMn1 M2 Monomer (M) M2->RMn1 P1 Polymer Chain 1 (P•) DeadPolymer Dead Polymer P1->DeadPolymer Combination or Disproportionation P2 Polymer Chain 2 (P'•) P2->DeadPolymer

Caption: Generalized mechanism of radical polymerization.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I Initiator (I⁻) IM Anionic Monomer (I-M⁻) I->IM M Monomer (M) M->IM IMn Living Polymer (I-M[n]⁻) IMn1 Longer Living Polymer (I-M[n+1]⁻) IMn->IMn1 M2 Monomer (M) M2->IMn1 LivingPolymer Living Polymer (P⁻) TerminatedPolymer Terminated Polymer (P-T) LivingPolymer->TerminatedPolymer Terminator Terminating Agent (T) Terminator->TerminatedPolymer

Caption: Generalized mechanism of anionic polymerization.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer I Initiator (I⁺) IM Cationic Monomer (I-M⁺) I->IM M Monomer (M) M->IM IMn Growing Chain (I-M[n]⁺) IMn1 Longer Chain (I-M[n+1]⁺) IMn->IMn1 M2 Monomer (M) M2->IMn1 GrowingChain Growing Chain (P⁺) DeadPolymer Dead Polymer GrowingChain->DeadPolymer X Counter-ion/Monomer X->DeadPolymer

Caption: Generalized mechanism of cationic polymerization.

ROMP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cat Catalyst ([M]=CH-R) Intermediate Metallacyclobutane Cat->Intermediate Monomer Cyclic Monomer Monomer->Intermediate NewCarbene New Carbene ([M]=CH-Monomer-R) Intermediate->NewCarbene GrowingChain Growing Chain ([M]=CH-(Monomer)[n]-R) LongerChain Longer Chain ([M]=CH-(Monomer)[n+1]-R) GrowingChain->LongerChain Monomer2 Cyclic Monomer Monomer2->LongerChain LivingPolymer Living Polymer FinalPolymer Final Polymer LivingPolymer->FinalPolymer Quench Quenching Agent Quench->FinalPolymer

Caption: Generalized mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Isolation cluster_characterization Characterization MonomerPrep Monomer Purification (Distillation, Drying) ReactorSetup Reactor Assembly (Inert Atmosphere) MonomerPrep->ReactorSetup SolventPrep Solvent Purification (Drying, Degassing) SolventPrep->ReactorSetup GlasswarePrep Glassware Preparation (Flame-drying) GlasswarePrep->ReactorSetup ReagentAdd Addition of Solvent, Monomer, and Initiator ReactorSetup->ReagentAdd Polymerization Polymerization (Controlled Temperature and Time) ReagentAdd->Polymerization Termination Reaction Quenching Polymerization->Termination Precipitation Precipitation of Polymer in Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, Purity) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR DSC DSC/TGA (Thermal Properties) Drying->DSC

Caption: General experimental workflow for polymerization.

References

Analytical methods for the quantification of 4-Penten-1-OL (GC-MS, HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-penten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in drug development and related fields.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly suitable technique for the quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information for analyte confirmation.

Application Note: GC-MS Quantification of this compound

This application note describes a validated method for the determination of this compound in various matrices. The method utilizes a robust and sensitive GC-MS system, ensuring reliable and reproducible results. The protocol is adaptable for different sample types, including aqueous solutions, organic solvents, and biological matrices, with appropriate sample preparation.

Principle: Volatile analytes are separated based on their boiling points and interaction with the stationary phase of a gas chromatographic column. The separated compounds are then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of this compound.

Method Validation Summary:

The method should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.[1][2][3] Key validation parameters are summarized in the table below. The provided data is a composite based on typical performance for similar volatile alcohols.[4][5][6]

ParameterTypical Performance
Linearity (R²) > 0.998[6]
Limit of Detection (LOD) 0.05 - 1 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%[4]
Precision (% RSD) < 15%
Specificity No interference from matrix components observed.
Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the procedure for the quantitative analysis of this compound using GC-MS.

1. Sample Preparation:

The choice of sample preparation depends on the matrix.

  • Direct Injection (for clean samples): Dilute the sample containing this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration within the calibrated linear range.

  • Headspace Analysis (for solid or liquid matrices): Place a known amount of the sample in a headspace vial. The sample is heated to allow volatile compounds, including this compound, to partition into the gas phase above the sample. A portion of the headspace gas is then injected into the GC-MS.

  • Solid-Phase Microextraction (SPME) (for trace analysis): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min[6]
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (ratio 10:1 to 50:1)
Oven Temperature Program Initial 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 57
Qualifier Ions m/z 41, 68

3. Data Analysis:

  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of a standard. The ion ratio of the qualifier ions to the quantifier ion should be within a predefined tolerance of the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Direct_Injection Direct Injection Sample->Direct_Injection Headspace Headspace Sample->Headspace SPME SPME Sample->SPME GC_Inlet GC Inlet Direct_Injection->GC_Inlet Headspace->GC_Inlet SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Direct HPLC analysis of this compound is challenging due to its lack of a strong chromophore, making UV detection difficult. Two primary approaches are presented: HPLC with Refractive Index Detection (RID) for the underivatized alcohol and HPLC with UV or Fluorescence Detection following derivatization.

Method A: HPLC with Refractive Index Detection (RID)

Application Note: HPLC-RID Quantification of this compound

This method provides a straightforward approach for the quantification of underivatized this compound. HPLC-RID is a universal detection technique that measures the change in the refractive index of the mobile phase as the analyte elutes.[7][8] It is particularly useful for analytes that do not absorb UV light.[7]

Principle: The separation is based on the partitioning of this compound between the stationary and mobile phases. The refractive index detector measures the difference in refractive index between the column eluent containing the analyte and a reference mobile phase.

Method Validation Summary:

The performance of HPLC-RID methods for small alcohols is generally less sensitive than derivatization-based methods.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 10 µg/mL
Limit of Quantification (LOQ) 5 - 25 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Specificity Subject to interference from co-eluting compounds.
Experimental Protocol: HPLC-RID Analysis of this compound

1. Sample Preparation:

Dissolve the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index Detector (RID)
Column Shodex RSpak DE-613 (6.0 mm I.D. x 150 mm) or similar C18 column[9]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), isocratic elution[10]
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL

3. Data Analysis:

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.

Method B: HPLC with UV/Fluorescence Detection after Derivatization

Application Note: HPLC-UV/Fluorescence Quantification of this compound via Derivatization

This method enhances the sensitivity and selectivity of this compound analysis by introducing a chromophoric or fluorophoric tag through a chemical derivatization reaction.[11] Benzoyl chloride is a common derivatizing agent for alcohols, forming a UV-active ester.[12][13]

Principle: this compound is reacted with a derivatizing agent (e.g., benzoyl chloride) to form a derivative that can be readily detected by UV or fluorescence detectors. The derivative is then separated and quantified by reverse-phase HPLC.

Method Validation Summary:

Derivatization significantly improves the sensitivity of the analysis.

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 20 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Specificity High, due to both chromatographic separation and selective detection.
Experimental Protocol: HPLC-UV Analysis of Derivatized this compound

1. Derivatization Procedure (with Benzoyl Chloride):

  • To 100 µL of the sample (or standard) containing this compound, add 50 µL of 2 M NaOH and 10 µL of benzoyl chloride (2% in acetonitrile).[13]

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Quench the reaction by adding 50 µL of 2 M HCl.

  • Extract the derivative with 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water
Gradient Program 50% Acetonitrile to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength (UV) 230 nm (for benzoyl derivative)[14]

3. Data Analysis:

Similar to the other methods, quantification is based on a calibration curve generated from derivatized standards.

HPLC Derivatization and Analysis Workflow Diagram

HPLC_Workflow cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Add_Reagents Add NaOH & Benzoyl Chloride Sample->Add_Reagents Reaction Reaction Add_Reagents->Reaction Quench Quench with HCl Reaction->Quench Extract Extract Derivative Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Injection HPLC Injection Reconstitute->HPLC_Injection RP_Column Reverse-Phase Column Separation HPLC_Injection->RP_Column UV_Detection UV/Fluorescence Detection RP_Column->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC analysis of this compound after derivatization.

References

Application Notes and Protocols for Biocatalytic Transformations of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the biocatalytic transformation of 4-penten-1-ol, a versatile building block in organic synthesis. The use of enzymes offers a green and selective alternative to traditional chemical methods for the synthesis of valuable chiral intermediates and derivatives. This document covers three key biocatalytic transformations: lipase-catalyzed kinetic resolution via acylation, alcohol dehydrogenase-catalyzed oxidation, and hydratase-catalyzed hydration.

Lipase-Catalyzed Kinetic Resolution of (±)-4-Penten-1-ol by Acylation

Kinetic resolution is a widely used enzymatic method for the separation of enantiomers from a racemic mixture. Lipases are highly effective for the resolution of alcohols through enantioselective acylation. In this process, one enantiomer of the racemic this compound is selectively acylated, allowing for the separation of the unreacted enantiomer and the newly formed ester.

Data Presentation: Lipase-Catalyzed Acylation
EnzymeAcyl DonorSolventTemp. (°C)Conversion (%)ProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase (B570770) B (CALB, Novozym® 435)Vinyl Acetate (B1210297)Hexane (B92381)25-40~50(R)-4-penten-1-yl acetate and (S)-4-penten-1-ol>95% (for both)Adapted from[1]
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateToluene30~50(R)-4-penten-1-yl acetate and (S)-4-penten-1-olHigh (exact value depends on reaction time)General knowledge
Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-4-Penten-1-ol

Materials:

  • (±)-4-Penten-1-ol

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Hexane (or other suitable organic solvent like MTBE or toluene)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (±)-4-penten-1-ol (1.0 equivalent).

  • Add hexane as the solvent to achieve a substrate concentration in the range of 0.1-0.5 M.

  • Add Novozym® 435 (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 equivalents). A slight excess of the acyl donor can sometimes lead to over-reaction and decrease the yield of the desired unreacted alcohol.[1]

  • Seal the flask and stir the mixture at a controlled temperature (typically between 25-40 °C).[1]

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any acetic acid formed.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of the unreacted (S)-4-penten-1-ol and the acylated product, (R)-4-penten-1-yl acetate, by silica gel column chromatography.

  • Determine the enantiomeric excess of both the remaining alcohol and the ester product using chiral GC or HPLC.

Logical Workflow for Lipase-Catalyzed Kinetic Resolution```dot

Alcohol Dehydrogenase (ADH) Catalyzed Oxidation of this compound

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. T[2]he oxidation of this compound using an ADH can yield 4-pentenal. This transformation is highly selective for the primary alcohol, leaving the double bond intact. The reaction typically requires a stoichiometric amount of a cofactor, such as NAD⁺, which is often recycled in situ.

Data Presentation: ADH-Catalyzed Oxidation (Hypothetical Data)
EnzymeCofactorCofactor Recycling SystemTemp. (°C)pHConversion (%)ProductReference
ADH from Rhodococcus sp.NAD⁺Lactate Dehydrogenase/Pyruvate (B1213749)307.5>904-PentenalBased on
ADH from Saccharomyces cerevisiae (Yeast ADH)NAD⁺Ketone/Isopropanol258.0Moderate4-PentenalGeneral knowledge
Experimental Protocol: ADH-Catalyzed Oxidation of this compound

Materials:

  • This compound

  • Alcohol Dehydrogenase (e.g., from Rhodococcus sp. or commercially available YADH)

  • NAD⁺ (catalytic amount)

  • Cofactor recycling system components (e.g., sodium pyruvate and Lactate Dehydrogenase)

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • pH meter

  • Thermostatted shaker or water bath

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • Add NAD⁺ to a final concentration of approximately 1 mM.

  • Add the components of the cofactor recycling system. For example, add sodium pyruvate (e.g., 50 mM) and a suitable amount of Lactate Dehydrogenase.

  • Add the alcohol dehydrogenase to the buffer solution. The optimal enzyme concentration should be determined in preliminary experiments.

  • Start the reaction by adding this compound (e.g., 10-50 mM).

  • Incubate the reaction mixture at the optimal temperature for the chosen ADH (e.g., 30 °C) with gentle agitation.

  • Monitor the formation of the aldehyde product, 4-pentenal, over time using GC or HPLC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction process to maximize recovery.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure to obtain the crude 4-pentenal. Note that aldehydes can be volatile and prone to oxidation.

  • Purify the product if necessary, for example, by distillation or column chromatography.

Signaling Pathway for ADH-Catalyzed Oxidation with Cofactor Recycling

G This compound This compound ADH ADH This compound->ADH Substrate 4-Pentenal 4-Pentenal NAD+ NAD+ NAD+->ADH NADH NADH LDH LDH NADH->LDH Pyruvate Pyruvate Pyruvate->LDH Cosubstrate Lactate Lactate ADH->4-Pentenal Product ADH->NADH LDH->NAD+ LDH->Lactate Byproduct

Caption: ADH-catalyzed oxidation coupled with cofactor recycling.

Hydratase-Catalyzed Hydration of this compound

Hydratases catalyze the addition of a water molecule across a carbon-carbon double bond. T[3]he application of an oleate (B1233923) hydratase to this compound could potentially yield 1,4-pentanediol (B150768) or 1,2-pentanediol, depending on the regioselectivity of the enzyme. This transformation is of interest as it is a highly atom-economical way to produce diols.

Data Presentation: Hydratase-Catalyzed Hydration (Hypothetical Data)
EnzymeProduct(s)Temp. (°C)pHConversion (%)Enantiomeric Excess (ee)Reference
Oleate Hydratase from Elizabethkingia meningoseptica1,4-Pentanediol306.5Low to ModeratePotentially highBased on
Engineered Oleate Hydratase1,4-Pentanediol306.5Moderate to High>99%Hypothetical
Experimental Protocol: Hydratase-Catalyzed Hydration of this compound

Materials:

  • This compound

  • Oleate hydratase (e.g., from Elizabethkingia meningoseptica, expressed in E. coli)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Cosolvent (e.g., DMSO, if needed for substrate solubility)

  • Standard laboratory glassware

  • Thermostatted shaker

  • Centrifuge

  • Lysozyme (for cell lysis if using whole cells)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a whole-cell biocatalyst by cultivating E. coli cells expressing the oleate hydratase gene. Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • Alternatively, prepare a cell-free extract by lysing the cells (e.g., using sonication or lysozyme) and removing cell debris by centrifugation.

  • In a reaction vessel, add the buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Add the biocatalyst (either whole cells or cell-free extract).

  • If substrate solubility is an issue, a small amount of a water-miscible cosolvent like DMSO can be added (typically <5% v/v).

  • Start the reaction by adding this compound to the desired final concentration (e.g., 5-20 mM).

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) with vigorous shaking to ensure proper mixing.

  • Monitor the formation of the diol product by GC-MS or LC-MS.

  • After the reaction has reached completion or the desired conversion, terminate it by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic phase.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the 1,4-pentanediol by column chromatography or distillation.

  • Determine the enantiomeric excess of the product if a chiral diol is formed, using chiral GC or HPLC.

Conceptual Pathway for Hydratase-Catalyzed Transformation

G This compound This compound Hydratase Hydratase (e.g., Oleate Hydratase) This compound->Hydratase H2O H2O H2O->Hydratase 1,4-Pentanediol 1,4-Pentanediol Hydratase->1,4-Pentanediol

Caption: Biocatalytic hydration of this compound to 1,4-pentanediol.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Penten-1-OL and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-penten-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound from tetrahydrofurfuryl chloride and sodium is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in this synthesis are often attributed to procedural issues that can be rectified with careful control of the reaction conditions. The reaction of tetrahydrofurfuryl chloride with sodium is vigorous and requires precise execution to maximize the yield of this compound.[1]

Common Causes of Low Yield:

  • Incomplete Reaction of Starting Material: The reaction requires sufficient time and proper temperature control to go to completion.

  • Loss of Product During Workup: this compound has some solubility in water, and extensive or improper extraction can lead to product loss.

  • Side Reactions: Although not extensively documented, uncontrolled temperature spikes can lead to the formation of undesired byproducts.

Troubleshooting and Prevention:

  • Reagent Quality: Use freshly distilled tetrahydrofurfuryl alcohol for the preparation of tetrahydrofurfuryl chloride to ensure high purity of the starting material.[2][3]

  • Sodium Dispersion: Utilize finely powdered sodium to ensure a large surface area for the reaction. This can be prepared under hot xylene.[1]

  • Temperature Control: The addition of tetrahydrofurfuryl chloride to the sodium suspension should be done slowly, over several hours, while maintaining the reaction temperature with an ice bath. It is crucial to wait for the reaction to initiate before starting continuous cooling.[1]

  • Reaction Time: After the addition of the alkyl halide is complete, continue stirring for a couple of hours to ensure the reaction proceeds to completion.[1][3]

  • Thorough Extraction: During the workup, ensure complete extraction of the product from the aqueous layer using multiple portions of ether. Breaking up any lumps that form can also improve extraction efficiency.[1]

Q2: I am synthesizing this compound via a Grignard reaction of an allyl magnesium halide with ethylene (B1197577) oxide and I'm observing a significant apolar impurity. What is this side product and how can I prevent its formation?

A common side reaction in Grignard syntheses involving allyl halides is Wurtz coupling . In this case, the allyl Grignard reagent can react with the unreacted allyl halide, leading to the formation of 1,5-hexadiene (B165246) (diallyl), a more apolar byproduct.

Prevention of Wurtz Coupling:

  • Slow Addition of Alkyl Halide: The allyl halide should be added slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the allyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.

  • Use of Tetrahydrofuran (THF): While diethyl ether is a common solvent for Grignard reactions, THF can sometimes promote Wurtz coupling of allyl halides. If this is an issue, solvent exchange or the use of catalysts to promote the desired reaction can be considered.[4]

  • Temperature Control: Maintaining a moderate temperature during the formation of the Grignard reagent is important. Excessively high temperatures can favor side reactions.

Q3: My Grignard reaction for the synthesis of this compound is not initiating or is proceeding with a very low conversion. What are the likely reasons?

The initiation of a Grignard reaction is highly sensitive to the reaction environment. Low conversion is often a result of the deactivation of the Grignard reagent.

Troubleshooting Initiation and Low Conversion:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous.

  • Activation of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common practice.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Purity of Reagents: Ensure the allyl halide and ethylene oxide are pure and free from water or other protic impurities that can quench the Grignard reagent.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its precursor, tetrahydrofurfuryl chloride.

Synthesis StepStarting MaterialsReagentsProductReported Yield (%)Reference
Precursor SynthesisTetrahydrofurfuryl alcohol, PyridineThionyl chlorideTetrahydrofurfuryl chloride73-75[1]
This compound Synthesis Tetrahydrofurfuryl chloridePowdered Sodium in EtherThis compound 76-83 [1]

Experimental Protocols

Synthesis of this compound from Tetrahydrofurfuryl Chloride[1]

A. Preparation of Tetrahydrofurfuryl Chloride:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine.

  • Cool the mixture in an ice bath and, with rapid stirring, add 500 g (4.2 moles) of freshly distilled thionyl chloride from the dropping funnel at a rate of 3–5 drops per second.

  • Maintain the temperature below 60°C. A crystalline mass may form and then redissolve.

  • After the addition is complete, remove the ice bath and stir for an additional 3–4 hours.

  • Extract the mixture seven times with 500-ml portions of ether.

  • Combine the ether extracts, remove the ether by distillation, wash the residue with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure to yield tetrahydrofurfuryl chloride.

B. Synthesis of this compound:

  • In a 2-liter three-necked flask, place 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether. The flask should be fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser.

  • Add a few milliliters of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 ml of anhydrous ether to initiate the reaction (a vigorous reaction with a blue solution color should be observed).

  • Once the reaction has started, cool the flask in an ice bath and add the remainder of the tetrahydrofurfuryl chloride solution dropwise over 5 hours.

  • After the addition is complete, continue stirring for 2 hours.

  • Decant the ether suspension from any remaining sodium and decompose it with ice water.

  • Separate the ether layer, dry it over magnesium sulfate, remove the ether by distillation, and distill the residue to obtain this compound.

Visual Diagrams

Synthesis_Pathways cluster_main Main Synthesis of this compound cluster_side Grignard Route & Side Reaction cluster_logic Troubleshooting Logic THFA Tetrahydrofurfuryl Alcohol THFC Tetrahydrofurfuryl Chloride THFA->THFC SOCl2, Pyridine Pentenol This compound THFC->Pentenol Na, Ether AllylHalide Allyl Halide Grignard Allylmagnesium Halide AllylHalide->Grignard Mg, Ether Pentenol_Grignard This compound Grignard->Pentenol_Grignard + Ethylene Oxide WurtzProduct 1,5-Hexadiene (Wurtz Coupling) Grignard->WurtzProduct + Allyl Halide EthyleneOxide Ethylene Oxide LowYield Low Yield TempControl Poor Temperature Control LowYield->TempControl Moisture Presence of Moisture LowYield->Moisture ImpureProduct Impure Product Wurtz Wurtz Coupling ImpureProduct->Wurtz

Caption: Synthetic pathways to this compound and common issues.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_main_synthesis This compound Synthesis start_prec Start: Tetrahydrofurfuryl Alcohol react_prec Reaction with SOCl2/Pyridine start_prec->react_prec extract_prec Ether Extraction react_prec->extract_prec distill_prec Distillation extract_prec->distill_prec end_prec Product: Tetrahydrofurfuryl Chloride distill_prec->end_prec start_main Start: Tetrahydrofurfuryl Chloride end_prec->start_main Use in next step react_main Reaction with Sodium in Ether start_main->react_main quench_main Aqueous Workup react_main->quench_main extract_main Ether Extraction quench_main->extract_main distill_main Final Distillation extract_main->distill_main end_main Product: This compound distill_main->end_main

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Technical Support Center: Troubleshooting 4-Penten-1-OL Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4-penten-1-ol, with a focus on resolving low conversion rates.

General Troubleshooting for Low Conversion Rates

Low conversion of this compound in various reactions can be attributed to several common factors. This section provides a general workflow for diagnosing and addressing these issues.

dot

Troubleshooting_Workflow General Troubleshooting Workflow for Low this compound Conversion start Low Conversion Rate Observed reagent_quality Verify Reagent Purity and Integrity (this compound, solvents, other reactants) start->reagent_quality reaction_setup Check Reaction Setup (Anhydrous conditions, inert atmosphere, temperature control) reagent_quality->reaction_setup Reagents OK optimization Systematic Optimization of Reaction Parameters (Temperature, concentration, reaction time) reagent_quality->optimization Impure Reagents stoichiometry Review Stoichiometry and Reagent Equivalents reaction_setup->stoichiometry Setup Correct reaction_setup->optimization Setup Issues catalyst_issue Investigate Catalyst Activity (Deactivation, poisoning, incorrect choice) stoichiometry->catalyst_issue Stoichiometry Correct stoichiometry->optimization Incorrect Stoichiometry side_reactions Analyze for Side Reactions (Intramolecular cyclization, elimination, polymerization) catalyst_issue->side_reactions Catalyst Active catalyst_issue->optimization Catalyst Inactive workup_issue Evaluate Work-up and Purification Procedure (Product loss during extraction, chromatography) side_reactions->workup_issue No Major Side Products side_reactions->optimization Side Reactions Prevalent workup_issue->optimization Work-up Optimized workup_issue->optimization Product Loss

Caption: A decision tree for troubleshooting low conversion rates in this compound reactions.

Etherification Reactions: Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. Low conversion rates in the etherification of this compound are often due to competing elimination reactions and issues with the base.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products cluster_side_products Side Products This compound This compound Alkoxide 4-Penten-1-oxide This compound->Alkoxide Deprotonation Alkyl_Halide Alkyl Halide (R-X) Ether 4-Pentenyl Ether (R-O-CH2(CH2)2CH=CH2) Alkyl_Halide->Ether Alkene Alkene (from R-X) Alkyl_Halide->Alkene E2 Elimination Base Base Base->Alkene Base->Alkoxide Salt Salt (NaX) Alkoxide->Ether SN2 Attack

Caption: Reaction pathway for the Fischer esterification of this compound.

FAQs for Fischer Esterification

Q1: My Fischer esterification of this compound has a low conversion rate. What can I do to improve the yield?

A1: The Fischer esterification is an equilibrium-controlled process. To improve the yield, you need to shift the equilibrium towards the products. [1][2]This can be achieved by:

  • Using an Excess of One Reactant: Typically, the more economical reactant (either the alcohol or the carboxylic acid) is used in large excess. [3]* Removing Water: As water is a product, its removal will drive the reaction forward according to Le Châtelier's principle. This can be done using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid. [4]* Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

Q2: What is the effect of the alcohol-to-acid molar ratio on the yield?

A2: Increasing the molar ratio of the alcohol to the carboxylic acid can significantly increase the equilibrium yield of the ester. The following table illustrates this principle for a typical Fischer esterification.

Molar Ratio (Alcohol:Carboxylic Acid)Approximate Ester Yield at Equilibrium (%)
1:167
2:180
3:185
5:190
10:195

Data is representative for a typical Fischer esterification and may vary for this compound. It is advisable to optimize the ratio for your specific reaction.

Q3: Are there any side reactions to be aware of with this compound in Fischer esterification?

A3: Under strongly acidic and high-temperature conditions, the terminal alkene of this compound could potentially undergo acid-catalyzed hydration or polymerization, although these are generally less favorable than esterification under typical Fischer conditions. Intramolecular cyclization to form a cyclic ether is also a possibility but usually requires specific catalysts.

Experimental Protocol: Synthesis of 4-pentenyl acetate
  • Setup: To a round-bottom flask, add this compound (1.0 equivalent) and acetic acid (3.0 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. For enhanced water removal, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water, such as toluene.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by distillation.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional groups with inversion of stereochemistry. Low yields can result from issues with the reagents or the acidity of the nucleophile.

FAQs for Mitsunobu Reaction

Q1: I am getting a low yield in the Mitsunobu reaction with this compound. What could be the problem?

A1: Low yields in the Mitsunobu reaction are often traced back to:

  • Nucleophile Acidity: The nucleophile (e.g., carboxylic acid) must have a pKa of less than 15 to be acidic enough to protonate the betaine (B1666868) intermediate. [5]If the nucleophile is not sufficiently acidic, side reactions can occur. [6]* Reagent Quality: The triphenylphosphine (B44618) (PPh(_3)) and the azodicarboxylate (DEAD or DIAD) should be pure. DEAD and DIAD can decompose over time.

  • Steric Hindrance: Although this compound is a primary alcohol and not sterically hindered, a bulky nucleophile could slow down the reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. [7] Q2: How does the choice of solvent affect the Mitsunobu reaction?

A2: The rate of the Mitsunobu reaction is often faster in non-polar solvents. A study on the esterification of simple alcohols showed a significant rate increase in less polar solvents. [8]

Solvent Dielectric Constant (ε) Relative Reaction Rate
Acetonitrile 37.5 1
Dichloromethane 8.9 10
Tetrahydrofuran (THF) 7.5 100

| Diethyl Ether | 4.3 | ~150 |

This data is illustrative of the general trend and the exact rate enhancement will depend on the specific substrates.

Q3: Are there common side products in the Mitsunobu reaction?

A3: A common side product is the formation of a hydrazine (B178648) dicarboxylate adduct if the nucleophile is not reactive enough. Also, the triphenylphosphine oxide byproduct can sometimes be difficult to remove during purification.

Experimental Protocol: Mitsunobu Esterification of this compound with Benzoic Acid
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

References

Technical Support Center: Controlling Stereoselectivity in Reactions of 4-Penten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in reactions involving 4-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed on this compound?

A1: this compound is a versatile substrate for several stereoselective reactions due to its terminal alkene and primary alcohol functionalities. The most common and well-documented reactions include:

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is frequently used to convert this compound into a chiral epoxy alcohol with high enantioselectivity.[1][2] This is a cornerstone reaction for introducing chirality.

  • Halocyclization: Reactions with electrophilic halogen sources, such as iodine or bromine, lead to the formation of substituted tetrahydrofurans.[3] The stereochemistry of the resulting product is influenced by the reaction conditions and the nature of the halogenating agent.

  • Other Asymmetric Transformations: While less common, other methods like ruthenium-catalyzed hydrogen auto-transfer and asymmetric lithiation can also be employed to achieve stereocontrol in reactions involving the allylic system of this compound.[4][5]

Q2: I am observing low enantiomeric excess (ee%) in the Sharpless asymmetric epoxidation of this compound. What are the likely causes?

A2: Low enantioselectivity in a Sharpless epoxidation is a common issue that can often be resolved by carefully examining the following factors:

  • Catalyst Integrity: The titanium(IV) isopropoxide catalyst is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. The presence of water can lead to the formation of achiral titanium-oxo species, which catalyze a non-selective epoxidation.

  • Ligand Purity and Stoichiometry: The chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand must be of high purity. An incorrect stoichiometry of the ligand to the titanium catalyst can result in the formation of catalytically active species with lower enantioselectivity. An excess of the tartrate ester is often required.[6]

  • Temperature Control: Sharpless epoxidations are typically run at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[6] Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to a lower ee%.

  • Molecular Sieves: The use of activated 3Å or 4Å molecular sieves is crucial for scavenging any trace amounts of water and ensuring an anhydrous reaction environment.[2][6]

Q3: My iodocyclization of this compound is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity in the iodocyclization of this compound to form 2-(iodomethyl)tetrahydrofuran (B1605008) depends on controlling the reaction mechanism.

  • Reaction Conditions: The choice of iodine source and solvent can significantly impact the stereochemical outcome. For instance, using N-iodosuccinimide (NIS) in a non-polar solvent at low temperatures can favor a specific diastereomer.

  • Substrate Conformation: The pre-organization of the substrate through hydrogen bonding or the use of additives can influence the facial selectivity of the iodine attack on the double bond.

  • Kinetic vs. Thermodynamic Control: Reaction time and temperature can influence whether the kinetic or thermodynamic product is favored. Shorter reaction times and lower temperatures generally favor the kinetic product.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion
Potential Cause Troubleshooting Step
Catalyst Deactivation For reactions like the Sharpless epoxidation, ensure strict anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents.[7]
Insufficient Reagent Verify the stoichiometry of all reagents, especially the limiting reagent and any catalysts or additives.
Low Reaction Temperature While low temperatures often favor selectivity, they can also slow down the reaction rate. Consider a modest increase in temperature or a longer reaction time, while monitoring the impact on stereoselectivity.
Poor Leaving Group (for substitution reactions) If performing an allylic substitution, ensure you have a good leaving group. Hydroxyl groups are poor leaving groups and may require activation (e.g., conversion to a tosylate or mesylate).[8]
Issue 2: Poor Stereoselectivity (Low ee% or dr)
Potential Cause Troubleshooting Step
Presence of Water/Impurities Rigorously dry all solvents and reagents. Use of molecular sieves is highly recommended for moisture-sensitive reactions.[2][6]
Incorrect Temperature Generally, lower temperatures lead to higher stereoselectivity.[7] Experiment with a temperature gradient (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition.
Suboptimal Solvent The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents with varying polarities (e.g., dichloromethane (B109758), toluene, THF).[7]
Ligand Choice For catalyzed reactions, the structure of the chiral ligand is paramount. If using a standard ligand (e.g., DET), consider switching to one with different steric bulk (e.g., DIPT) to improve the chiral pocket of the catalyst.[6]
Racemization Prolonged reaction times or harsh work-up conditions can sometimes lead to racemization of the product. Monitor the reaction progress and work up as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.[6][9]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)

  • Powdered, activated 3Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • Aqueous work-up solutions (e.g., saturated sodium sulfite, brine)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and then backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the powdered 3Å molecular sieves to the flask.

  • Add anhydrous DCM to the flask, followed by L-(+)-diethyl tartrate (1.2 equivalents relative to the catalyst).

  • Cool the mixture to -20 °C in a cryocool or a suitable cooling bath.

  • Add titanium(IV) isopropoxide (1.0 equivalent) dropwise to the stirred solution.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add this compound (1.0 equivalent relative to the substrate) to the catalyst mixture.

  • Add tert-butyl hydroperoxide (1.5 equivalents) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through celite to remove the titanium salts.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Data Presentation

Table 1: Influence of Chiral Ligand on Sharpless Epoxidation of Allylic Alcohols

SubstrateChiral TartrateTemperature (°C)Yield (%)ee (%)
(E)-2-Hexen-1-ol(+)-DIPT-2089>98
Geraniol(+)-DET-209591
Cinnamyl alcohol(+)-DET-128895

Data adapted from Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765–5780.[6]

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

G Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed (ee% or dr) check_purity Verify Reagent/Solvent Purity and Anhydrous Conditions start->check_purity check_temp Optimize Reaction Temperature (Typically Lower) check_purity->check_temp If purity is confirmed success Stereoselectivity Improved check_purity->success Issue Resolved check_solvent Screen Different Solvents check_temp->check_solvent If no improvement check_temp->success Issue Resolved check_ligand Modify Chiral Ligand/Catalyst check_solvent->check_ligand If no improvement check_solvent->success Issue Resolved check_time Optimize Reaction Time check_ligand->check_time If applicable check_ligand->success Issue Resolved check_time->success

Caption: A logical workflow for troubleshooting poor stereoselectivity.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

G Sharpless Epoxidation Catalytic Cycle catalyst Ti(OiPr)4 + Chiral Tartrate active_catalyst Chiral Ti-Tartrate Complex catalyst->active_catalyst - 2 iPrOH substrate_binding Substrate Coordination Allylic Alcohol + tBuOOH Bind active_catalyst->substrate_binding + this compound + tBuOOH epoxidation Oxygen Transfer Epoxide Formed substrate_binding->epoxidation Intramolecular O-transfer product_release Product Release Epoxy Alcohol Released epoxidation->product_release - tBuOH product_release->active_catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for the Sharpless epoxidation.

Iodocyclization of this compound

G Mechanism of Iodocyclization start This compound + I+ iodonium Formation of Bridged Iodonium Ion start->iodonium cyclization Intramolecular Attack by Hydroxyl Group (5-exo-tet) iodonium->cyclization product 2-(Iodomethyl)tetrahydrofuran cyclization->product - H+

Caption: Key steps in the iodocyclization of this compound.

References

Preventing peroxide formation during storage of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 4-Penten-1-OL, with a specific focus on preventing the formation of hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a process where certain chemicals, including this compound, react with atmospheric oxygen in a process called autoxidation.[1] This reaction, often initiated by light or heat, creates unstable peroxide and hydroperoxide compounds.[2] These peroxides are highly sensitive to heat, friction, and mechanical shock and can explode violently, especially when concentrated through distillation or evaporation.[2][3] this compound is classified as a chemical that forms explosive levels of peroxides upon concentration.[4][5]

Q2: How can I identify if my this compound has formed peroxides?

A2: Visual inspection is the first step. Danger signs include the formation of crystals, a viscous oily layer, or cloudiness in the liquid. [4][6] If you observe any of these, especially around a stuck or rusted cap, do not move or attempt to open the container.[7][8] Treat it as potentially explosive and contact your institution's Environmental Health & Safety (EHS) department immediately.[6][8] For routine checks on seemingly clear liquid, chemical testing is required.

Q3: What are the ideal storage conditions to prevent peroxide formation in this compound?

A3: Proper storage is critical. Store this compound in a cool, dry, well-ventilated, and dark place, with recommended temperatures between 2-8°C.[9][10][11] It should be kept in its original, sealed, air-impermeable, light-resistant container.[8][12] While storing under an inert atmosphere like nitrogen can be beneficial, be aware that some commercial inhibitors require oxygen to function effectively.[7][8] Always consult the Safety Data Sheet (SDS) for manufacturer-specific recommendations.

Q4: How often should I test my this compound for peroxides?

A4: A strict testing schedule is necessary. All containers must be dated upon receipt and again upon opening.[8][13] The recommended testing frequency depends on the container's status.

Q5: What should I do if my this compound tests positive for peroxides?

A5: The appropriate action depends on the concentration of peroxides detected. If the concentration is low (< 25 ppm), the material may be safe for general use but should be handled with care.[2][7] If levels are moderate (25-100 ppm), the material should not be distilled or otherwise concentrated.[2][7] For high concentrations (>100 ppm) or if crystals are visible, the material is extremely dangerous; do not handle it and contact EHS for emergency disposal.[6][7]

Q6: Can I still use this compound that contains low levels of peroxides?

A6: If peroxide levels are low and you do not intend to concentrate the material, it may be possible to "quench" or chemically remove the peroxides before use. A common method involves treatment with an acidic ferrous sulfate (B86663) solution.[14][15] However, this procedure carries its own risks and should only be performed by trained personnel with appropriate safety measures in place.

Q7: What are peroxide inhibitors and how do they work?

A7: Many commercial grades of peroxide-forming chemicals are supplied with a small amount of an inhibitor, such as Butylated Hydroxytoluene (BHT).[16] These compounds act as radical scavengers, interrupting the free-radical chain reaction of autoxidation that leads to peroxide formation.[1][16] It is important to note that inhibitors are consumed over time, so their presence does not eliminate the need for routine testing. If you distill the solvent, the inhibitor will be removed, and the purified material will be highly susceptible to rapid peroxide formation.[12]

Troubleshooting Guide

Problem: My peroxide test is positive. What are my next steps? Solution:

  • Quantify the peroxide level using test strips if possible.

  • Consult the "Interpreting Peroxide Test Results" table below to determine the hazard level.

  • For levels > 100 ppm or any visible crystals, do not handle the container. Cordon off the area and contact EHS immediately.[6][7]

  • For levels between 25-100 ppm, label the container "CONTAINS PEROXIDES - DO NOT DISTILL" and prioritize its use or disposal.[2][7]

  • For levels < 25 ppm, you may consider chemically removing the peroxides (see Protocol 3) or using the material for applications that do not involve concentration.

Problem: I see crystals/precipitate in my bottle of this compound. Solution: This is an extremely dangerous situation indicating high peroxide concentration.

  • DO NOT TOUCH OR MOVE THE BOTTLE. Friction from unscrewing a cap can cause an explosion.[8]

  • Immediately alert others in the lab and secure the area.

  • Contact your institution's EHS department or equivalent emergency response team for immediate assistance with disposal.[6]

Problem: I need to distill this compound. Solution: Distillation concentrates non-volatile peroxides to dangerous levels.

  • ALWAYS test for peroxides immediately before distillation. The peroxide concentration must be < 25 ppm .[2][7]

  • Never distill to dryness. Always leave at least 10-20% of the liquid residue in the distillation flask.[3][8]

  • Use a safety shield and ensure all personal protective equipment is worn.

  • Consider adding a peroxide scavenger like mineral oil or small pieces of sodium metal to the distillation pot, but only if compatible with your chemistry.[12]

Data Presentation

Table 1: Recommended Storage and Testing Schedule for this compound

Container StatusRecommended ActionTesting Frequency
Unopened (from manufacturer)Dispose of after 12-18 months or by the expiration date.[13][17]Not required if within date.
OpenedTest before first use if opened for an extended period.Test every 6 months and always before concentration.[8][17]
Inhibitor RemovedUse within 24 hours.[12]Test immediately before use.

Table 2: Interpreting Peroxide Test Results and Corresponding Actions

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 25 ppmLowConsidered safe for general use. Test before any concentration steps.[2][7]
25 - 100 ppmModerateUnsafe for distillation or concentration. Use with caution.[2][7]
> 100 ppmHigh / ExtremeDANGEROUS . Avoid all handling. Contact EHS for immediate disposal.[6][7]
Visible Crystals / PrecipitateExtremePOTENTIALLY EXPLOSIVE . DO NOT HANDLE . Contact EHS immediately.[6]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

  • Objective: To quickly detect the presence of peroxides.

  • Materials: Sample of this compound, glacial acetic acid, 5% potassium iodide (KI) solution, small test tube.

  • Procedure:

    • In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.[17]

    • Add 2-3 drops of the 5% aqueous KI solution and shake the tube.[17]

    • Observation:

      • No color change: Negative result (peroxides are likely absent or in very low concentration).

      • Yellow color: Positive result, indicating the presence of peroxides.[18]

      • Brown color: Strong positive result, indicating a high and potentially dangerous concentration of peroxides.[6][18]

  • Safety: Always perform this test behind a safety shield. A blank determination should be run, as old KI/acetic acid mixtures can slowly air-oxidize and give a false positive.[4][6]

Protocol 2: Semi-Quantitative Peroxide Detection (Test Strips)

  • Objective: To estimate the concentration of peroxides.

  • Materials: Commercial peroxide test strips (e.g., Quantofix®), this compound sample, deionized water.

  • Procedure:

    • Dip the test strip's reaction zone into the this compound sample for 1 second.

    • Shake off excess liquid.

    • Because the reaction occurs in an aqueous medium, wet the test zone with one drop of deionized water after the solvent has evaporated.[4][6]

    • Wait for the time specified by the manufacturer (typically 5-15 seconds).

    • Compare the color of the test pad to the color scale provided on the container to determine the peroxide concentration in ppm. A blue color indicates the presence of peroxides.[4][19]

  • Safety: Do not touch the reaction pad on the test strip. Close the strip container immediately after use.

Protocol 3: Procedure for Peroxide Removal (Quenching with Acidic Ferrous Sulfate)

  • Objective: To chemically reduce and remove hydroperoxides from this compound. Warning: This procedure should only be performed on solvents with low to moderate peroxide levels (<100 ppm) and by experienced personnel.

  • Materials: this compound containing peroxides, ferrous sulfate heptahydrate (FeSO₄·7H₂O), concentrated sulfuric acid, deionized water, separatory funnel.

  • Procedure:

    • Prepare the quenching solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water, then carefully adding 0.6 mL of concentrated sulfuric acid.[14]

    • Pour 1 L of the this compound to be treated into a separatory funnel.

    • Add the freshly prepared ferrous sulfate solution to the separatory funnel.

    • Shake the funnel gently for several minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) contains the reduced peroxides.

    • Drain the aqueous layer.

    • Wash the organic layer with deionized water to remove any residual acid or iron salts.

    • Test the treated this compound again for peroxides (Protocol 1 or 2). If the test is still positive, repeat the quenching procedure.[14]

    • Once peroxide-free, the solvent must be dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Safety: Perform in a fume hood behind a blast shield. Wear appropriate PPE, including gloves and safety glasses. The reaction can be exothermic.

Visualizations

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (Light, Heat) Pentenol This compound (R-H) Initiator->Pentenol H• abstraction Radical Alkyl Radical (R•) Pentenol->Radical Oxygen Oxygen (O₂) Radical->Oxygen + O₂ PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical Pentenol2 This compound (R-H) PeroxyRadical->Pentenol2 H• abstraction Hydroperoxide Hydroperoxide (ROOH) Pentenol2->Hydroperoxide Forms Product Radical2 New Alkyl Radical (R•) Pentenol2->Radical2 Regenerates Radical Radical2->Oxygen Continues Cycle

Caption: The free-radical chain reaction mechanism for peroxide formation (autoxidation).

Handling_Workflow start Receive or Synthesize This compound date_bottle Write 'Date Received' & 'Date Opened' on Bottle start->date_bottle store Store in Cool, Dark, Airtight Container (2-8°C) date_bottle->store time_to_use Time to Use or Routine Check? store->time_to_use time_to_use->store No test_peroxides Test for Peroxides time_to_use->test_peroxides Yes check_result Peroxide Level? test_peroxides->check_result safe < 25 ppm check_result->safe Low caution 25 - 100 ppm check_result->caution Moderate danger > 100 ppm or Visible Crystals check_result->danger High use_normal Safe for General Use. Test before concentration. safe->use_normal use_caution DO NOT CONCENTRATE. Prioritize use or disposal. caution->use_caution contact_ehs DANGER: DO NOT HANDLE. Contact EHS for Disposal. danger->contact_ehs end_cycle Return to Storage use_normal->end_cycle use_caution->end_cycle

Caption: Decision workflow for safely handling and testing this compound.

Quenching_Workflow start Solvent tests positive for peroxides (<100 ppm) prep_solution Prepare acidic FeSO₄ solution start->prep_solution combine Combine solvent and FeSO₄ solution in separatory funnel prep_solution->combine shake Shake gently & vent combine->shake separate Allow layers to separate shake->separate test_again Test organic layer for peroxides separate->test_again test_again->combine Positive (Repeat Quench) wash Wash with DI water test_again->wash Negative dry Dry with anhydrous salt (e.g., MgSO₄) & filter wash->dry final_product Peroxide-free solvent ready for use or storage dry->final_product

Caption: Experimental workflow for the chemical removal (quenching) of peroxides.

References

Technical Support Center: Purification of 4-Penten-1-OL and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Penten-1-OL and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound may contain impurities arising from its synthesis or degradation over time. Common impurities can include unreacted starting materials, byproducts from side reactions, and oxidation or polymerization products. Specifically, one should be aware of the potential presence of peroxides, which can form upon exposure to air.[1] It is also possible to have isomeric impurities depending on the synthetic route.

Q2: How can I test for the presence of peroxides in my this compound sample?

A2: A simple qualitative test for peroxides involves adding a few crystals of potassium iodide and a small amount of glacial acetic acid to a small sample (1-2 mL) of the alcohol. The formation of a yellow to brown color indicates the presence of peroxides.[1] For a more quantitative analysis, commercial peroxide test strips are available.[1]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize the formation of peroxides and other degradation products, this compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, temperatures of -20°C to -80°C are recommended.[2]

Q4: What are the primary methods for purifying this compound?

A4: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[3] Distillation is suitable for large-scale purification to remove non-volatile impurities and other components with significantly different boiling points.[4][5] Column chromatography is ideal for removing impurities with similar boiling points and for achieving very high purity on a smaller scale.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Fractional Distillation
ProblemPossible Cause(s)Solution(s)
No distillate is collected despite the pot boiling vigorously. - Inefficient insulation of the distillation column.- Thermometer bulb placed incorrectly (too high).- Leaks in the distillation apparatus.- Insulate the distillation column and head with glass wool or aluminum foil.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.- Check all joints and ensure they are properly sealed. Use appropriate clips to secure connections.[1]
The temperature at the distillation head fluctuates or does not remain stable. - Uneven heating of the distillation flask.- Distillation rate is too fast.- Use a heating mantle with a magnetic stirrer for even heat distribution.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[1]
The distillate is cloudy. - Water contamination in the starting material or apparatus.- The distillation temperature is too high, causing co-distillation with water.- Ensure all glassware is thoroughly dried before assembly.- Pre-dry the crude material with a suitable drying agent (e.g., anhydrous magnesium sulfate).- Maintain a steady distillation temperature at the boiling point of the pure compound.[1]
Poor separation of this compound from an impurity with a close boiling point. - Inefficient distillation column.- Use a longer, more efficient fractionating column (e.g., Vigreux, spinning band).- Increase the reflux ratio by insulating the column and distilling at a slower rate.
Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor separation of the desired compound from impurities (overlapping peaks). - Inappropriate solvent system.- Column was overloaded with the sample.- Column was not packed properly, leading to channeling.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly and without air bubbles.[1]
The compound elutes too quickly (Rf close to 1). - The eluent is too polar.- Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity.[1]
The compound does not move off the baseline (Rf = 0). - The eluent is not polar enough.- The compound has very strong interactions with the silica (B1680970) gel.- Gradually increase the polarity of the eluent system.- If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) can be beneficial.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is adapted from a general procedure for the purification of alcohols.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle with magnetic stirrer

  • Vacuum source (if distilling under reduced pressure)

  • Boiling chips

Procedure:

  • Drying: If the crude this compound contains water, dry it over anhydrous magnesium sulfate. Swirl the flask and add the drying agent until it no longer clumps together. Filter the solution to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. Place a few boiling chips in the distillation flask.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (134-137 °C at atmospheric pressure). For higher purity, perform the distillation under reduced pressure.

  • Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature indicates the collection of a pure fraction.

  • Shutdown: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues, especially if peroxides are suspected.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, optimized by TLC)

  • Chromatography column

  • Collection tubes or flasks

  • Sand

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Diagrams

experimental_workflow_distillation start Crude this compound drying Drying (Anhydrous MgSO4) start->drying filtration Filtration drying->filtration distillation Fractional Distillation (Reduced Pressure) filtration->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

experimental_workflow_chromatography start Crude this compound tlc TLC Analysis for Solvent System Optimization start->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Purification Issue Encountered distillation_issue Distillation Problem? start->distillation_issue chromatography_issue Chromatography Problem? start->chromatography_issue distillation_issue->chromatography_issue No no_distillate No Distillate distillation_issue->no_distillate Yes temp_fluctuation Temperature Fluctuation distillation_issue->temp_fluctuation Yes poor_separation_dist Poor Separation distillation_issue->poor_separation_dist Yes poor_separation_chrom Poor Separation chromatography_issue->poor_separation_chrom Yes fast_elution Compound Elutes Too Fast chromatography_issue->fast_elution Yes no_elution Compound Doesn't Move chromatography_issue->no_elution Yes check_leaks Check for Leaks & Insulation no_distillate->check_leaks adjust_heating Adjust Heating Rate temp_fluctuation->adjust_heating use_better_column Use More Efficient Column poor_separation_dist->use_better_column optimize_solvent Optimize Solvent System (TLC) poor_separation_chrom->optimize_solvent decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for purification of this compound.

References

Overcoming issues with n-Pentenyl Glycoside stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges associated with the stability and reactivity of n-pentenyl glycosides (NPGs) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n-pentenyl glycosides (NPGs) and why are they used in oligosaccharide synthesis?

A1: n-Pentenyl glycosides are glycosyl donors where the anomeric hydroxyl group is replaced by a 4-penten-1-oxy group. They are widely used in modern carbohydrate chemistry due to their unique dual functionality. NPGs serve as a stable protecting group for the anomeric center during various synthetic manipulations, yet they can be readily "activated" to function as effective glycosyl donors for the formation of glycosidic bonds.[1][2] Their stability to a wide range of reagents allows for their introduction early in a synthetic sequence.[1]

Q2: How stable are n-pentenyl glycosides to common reaction conditions?

A2: n-Pentenyl glycosides exhibit remarkable stability towards a variety of reagents and reaction conditions commonly employed in protecting group manipulations, making them highly versatile building blocks.[1] They are generally stable at room temperature and can withstand many standard laboratory practices.[1] However, they are sensitive to electrophilic reagents that can react with the terminal double bond of the pentenyl chain, which is the basis for their activation.

Q3: What are the general methods for activating n-pentenyl glycosides for glycosylation?

A3: The activation of n-pentenyl glycosides is typically achieved by using an electrophilic halogen source that reacts with the terminal alkene. This initiates an intramolecular cyclization to form a reactive tetrahydrofuran (B95107) ring, which acts as a good leaving group. Common activators include:

  • N-Iodosuccinimide (NIS) , often used with a catalytic amount of a Lewis acid like triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) or trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).[1]

  • N-Bromosuccinimide (NBS) , which functions similarly to NIS.[1][2]

  • Bromodiethylsulfonium bromopentachloroantimonate (BDSB) , a more recent and powerful brominating agent that can activate even less reactive NPGs.[1][2][3]

Troubleshooting Guides

Q4: My glycosylation reaction is slow or gives a low yield. What are the possible causes and solutions?

A4: Slow or low-yielding glycosylation reactions with NPGs can stem from several factors, primarily related to the reactivity of the glycosyl donor.

  • Issue: The Glycosyl Donor is "Disarmed". The reactivity of NPGs is highly dependent on the protecting groups on the sugar backbone. Electron-withdrawing groups, such as esters (e.g., acetate, benzoate), decrease the electron density at the anomeric center, making the donor less reactive. These are termed "disarmed" donors. In contrast, electron-donating groups like ethers (e.g., benzyl) create "armed" donors, which are significantly more reactive.

  • Solution 1: Change the Promoter System. For disarmed donors, a stronger activation system is often required. While NIS/TESOTf may be sufficient for armed donors, a more potent activator like bromodiethylsulfonium bromopentachloroantimonate (BDSB) can be more effective for sluggish reactions.[1][2][3]

  • Solution 2: Pre-activation Strategy. A pre-activation protocol can enhance the reactivity of the glycosyl donor. This involves activating the NPG before the addition of the glycosyl acceptor. For instance, the NPG can be treated with molecular bromine to form a more reactive glycosyl bromide intermediate.

  • Solution 3: Modify Protecting Groups. If possible, consider using "armed" donors with ether-type protecting groups instead of "disarmed" donors with ester-type protecting groups to enhance reactivity.

Q5: I am observing significant side product formation. How can I improve the selectivity?

A5: Side product formation often arises from the acidic conditions generated during the activation of the NPG.

  • Issue: Acid-Mediated Side Reactions. The activation of NPGs with halonium ions can generate strong acids, leading to side reactions such as the hydrolysis of the glycosyl donor or degradation of acid-sensitive protecting groups.

  • Solution: Use an Acid Scavenger. The addition of a non-nucleophilic acid scavenger can neutralize the generated acid and improve reaction outcomes. A notable example is the use of (-)-β-pinene, which has been shown to improve product yields in BDSB-activated glycosylations.[1][2]

Q6: How do I choose the right activator and conditions for my specific donor and acceptor?

A6: The choice of activator and reaction conditions should be guided by the reactivity of your specific n-pentenyl glycoside donor, which is primarily determined by its protecting groups (the "armed" vs. "disarmed" principle).

  • For "Armed" Donors (e.g., per-O-benzylated): These are highly reactive donors. Milder activation conditions are generally sufficient.

    • Activator: N-Iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triethylsilyl trifluoromethanesulfonate (TESOTf).

    • Conditions: The reaction can often be performed at low temperatures (e.g., -20 °C to 0 °C).

  • For "Disarmed" Donors (e.g., per-O-acetylated): These donors are significantly less reactive and require more forcing conditions.

    • Activator: A more powerful activator system is recommended, such as bromodiethylsulfonium bromopentachloroantimonate (BDSB).[1][2][3]

    • Conditions: Higher temperatures may be necessary, and the addition of an acid scavenger like (-)-β-pinene can be beneficial to prevent side reactions.[1][2]

A useful diagnostic tool is to perform a competitive glycosylation experiment to empirically determine the relative reactivity of different donors.

Data Presentation

Table 1: Comparison of Activators for the Glycosylation of an n-Pentenyl Glucoside Donor

Activator SystemTemperature (°C)Time (min)Yield (%)Reference
NBS-78 to 20180Low[1]
NIS-78 to 20180Low[1]
BDMS-70 to 2018010[1]
BDSB-70 to 20180High[1]

Table 2: Influence of Protecting Groups on Reactivity (Armed vs. Disarmed)

Donor Protecting GroupDonor TypeActivatorRelative ReactivityOutcome of Competitive ReactionReference
Benzyl (ether)ArmedNBS/TESOTf or IDCPHighActs as donor[4]
Benzoyl (ester)DisarmedNBS/TESOTf or IDCPLowActs as acceptor[4]

Experimental Protocols

Protocol 1: Synthesis of an n-Pentenyl Glycoside (Fischer Glycosylation)

This protocol describes the synthesis of an n-pentenyl mannoside followed by benzylation.

Materials:

  • D-(+)-Mannose

  • 4-penten-1-ol

  • Camphorsulfonic acid (CSA)

  • Tetrabutylammonium iodide (TBAI)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., DMF, Toluene) and purification reagents.

Procedure:

  • A mixture of D-(+)-Mannose, this compound, and a catalytic amount of CSA is heated under an inert atmosphere (e.g., argon) for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The crude product is purified (e.g., by column chromatography) to yield the unprotected n-pentenyl mannoside.

  • The unprotected glycoside is then per-benzylated using NaH, BnBr, and a catalytic amount of TBAI in an appropriate solvent like DMF.

  • The reaction is quenched, and the fully protected n-pentenyl mannoside is purified by column chromatography.

Protocol 2: General Procedure for Glycosylation using an n-Pentenyl Glycoside and BDSB

This protocol is a general method for the activation of an NPG donor with BDSB followed by coupling with a glycosyl acceptor.

Materials:

  • n-Pentenyl glycoside donor

  • Glycosyl acceptor

  • Bromodiethylsulfonium bromopentachloroantimonate (BDSB)

  • Activated 3 Å molecular sieves

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous Na2S2O3 and NaHCO3 solutions for quenching

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the n-pentenyl glycoside donor and freshly activated 3 Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add BDSB (typically 1.1 equivalents) and stir for 15 minutes to pre-activate the donor. Monitor the activation by TLC.

  • Add the glycosyl acceptor (typically 1.5-2.0 equivalents) to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 and saturated aqueous NaHCO3.

  • Extract the product with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[5]

Visualizations

NPG_Activation_Mechanism NPG n-Pentenyl Glycoside (NPG) Intermediate1 Halonium Ion Intermediate NPG->Intermediate1 + E+ Halonium Electrophilic Halogen (E+) (e.g., from NIS, BDSB) Intermediate2 Cyclized Intermediate (Oxocarbenium Ion) Intermediate1->Intermediate2 Intramolecular Cyclization Product Glycosylated Product Intermediate2->Product + ROH Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Caption: General mechanism of n-pentenyl glycoside activation.

Troubleshooting_Workflow Start Low Yield or Slow Reaction CheckDonor Is the donor 'Armed' or 'Disarmed'? Start->CheckDonor Disarmed 'Disarmed' (Ester protecting groups) CheckDonor->Disarmed Yes Armed 'Armed' (Ether protecting groups) CheckDonor->Armed No StrongerActivator Use a stronger activator (e.g., BDSB) Disarmed->StrongerActivator Preactivate Consider pre-activation strategy Disarmed->Preactivate CheckAcidity Are there acid-sensitive groups present? Armed->CheckAcidity StrongerActivator->CheckAcidity Preactivate->CheckAcidity AddScavenger Add an acid scavenger (e.g., (-)-β-pinene) CheckAcidity->AddScavenger Yes OptimizeConditions Optimize temperature and reaction time CheckAcidity->OptimizeConditions No AddScavenger->OptimizeConditions End Improved Yield OptimizeConditions->End

Caption: Troubleshooting workflow for low-yielding NPG reactions.

Logic_Relationship cluster_donor Glycosyl Donor Reactivity cluster_activator Activator Strength cluster_outcome Reaction Outcome Armed Armed Donor (e.g., O-Benzyl) GoodYield Good Yield Armed->GoodYield matches Disarmed Disarmed Donor (e.g., O-Acetyl) Disarmed->GoodYield matches PoorYield Poor Yield / No Reaction Disarmed->PoorYield mismatches Mild Mild Activator (e.g., NIS/cat. TESOTf) Mild->GoodYield Mild->PoorYield Strong Strong Activator (e.g., BDSB) Strong->GoodYield

Caption: Logic for matching donor reactivity with activator strength.

References

Minimizing byproduct formation in the halocyclization of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the halocyclization of 4-penten-1-ol, a key reaction for synthesizing substituted tetrahydrofuran (B95107) rings.

Troubleshooting Guide

This section addresses common issues encountered during the halocyclization of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is the yield of the desired product, 2-(halomethyl)tetrahydrofuran, consistently low?

Answer: Low yields can stem from several factors ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]

  • Reagent Purity: Ensure the this compound starting material is pure and free from contaminants that could interfere with the reaction.[1] Similarly, verify the activity of the halogenating agent, as degradation can lead to incomplete reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Running the reaction at a suboptimal temperature can either slow it down significantly or promote the formation of side products. Consider optimizing the temperature by screening a range of values.

    • Reaction Time: The reaction may not be reaching completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] Conversely, excessively long reaction times can lead to product decomposition.[3]

    • Atmosphere: Some halocyclization reagents are sensitive to moisture and oxygen.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.[1]

  • Workup Procedure: Product can be lost during the workup phase.[3] Ensure efficient extraction of the product and minimize transfers to reduce mechanical losses.[3]

Question 2: I am observing a significant amount of a dihalogenated byproduct. How can this be minimized?

Answer: The formation of a dihalogenated byproduct, 1-halo-2-(halomethyl)pentan-5-ol, is a common issue. This occurs when the electrophilic halogen adds across the double bond without the subsequent intramolecular cyclization by the hydroxyl group.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent plays a significant role. Highly reactive sources of electrophilic halogens can favor the dihalogenation pathway. Consider using a milder or bulkier halogenating agent which can favor the intramolecular cyclization. For instance, N-halosuccinimides (NCS, NBS, NIS) are often used to slowly release the halogen, which can improve selectivity.[4]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor the cyclization, while polar, coordinating solvents might stabilize the intermediate carbocation, allowing for interception by the halide anion before cyclization can occur.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired cyclized product by disfavoring the higher activation energy pathway leading to the dihalogenated byproduct.

Question 3: My reaction is producing a mixture of the desired 5-membered tetrahydrofuran ring and the 6-membered tetrahydropyran (B127337) ring. How can I improve the regioselectivity?

Answer: The formation of both 5-membered (5-exo-tet) and 6-membered (6-endo-tet) rings is a known possibility in the halocyclization of this compound.[5] While the 5-exo cyclization is generally favored according to Baldwin's rules, the reaction conditions can influence the product ratio.

  • Reaction Kinetics vs. Thermodynamics: The 5-exo product is typically the kinetic product, formed faster. The 6-endo product may be the thermodynamic product in some cases. Shorter reaction times and lower temperatures generally favor the kinetic product.

  • Steric Hindrance: Introducing steric bulk near the double bond or the hydroxyl group can influence the regioselectivity of the cyclization.

  • Catalyst/Additive Effects: The presence of certain additives or catalysts can alter the regioselectivity. For instance, the use of a base can deprotonate the alcohol, increasing its nucleophilicity and potentially favoring the 5-exo pathway.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the halocyclization of this compound?

A1: The reaction proceeds via an electrophilic addition mechanism.[6] The halogenating agent provides an electrophilic halogen (X⁺) which is attacked by the electron-rich double bond of this compound. This forms a cyclic halonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion. This attack, typically following a 5-exo-tet pathway, results in the formation of the 2-(halomethyl)tetrahydrofuran product after deprotonation.[7]

Q2: How does the choice of halogen (Iodine vs. Bromine vs. Chlorine) affect the reaction?

A2: The choice of halogen influences both the reaction rate and the stability of the resulting product.

  • Iodine: Iodocyclization is often facile and proceeds under mild conditions.[5] The resulting iodomethyl-tetrahydrofuran is a versatile synthetic intermediate, as the carbon-iodine bond is relatively weak and can be easily manipulated in subsequent reactions.

  • Bromine: Bromocyclization is also a common and efficient process.[7] The resulting brominated product is generally more stable than its iodo-counterpart but still sufficiently reactive for further transformations.

  • Chlorine: Chlorocyclization is typically less common as it requires a more reactive source of electrophilic chlorine. The resulting chlorinated product is more stable and less reactive than the brominated or iodinated analogs.

Q3: Can this reaction be performed enantioselectively?

A3: Yes, asymmetric halocyclization of this compound and its derivatives can be achieved. This typically involves the use of a chiral catalyst or a chiral halogenating agent to induce enantioselectivity in the cyclization step. The development of such methods is an active area of research.

Data Presentation

Table 1: Effect of Halogenating Agent on Product Distribution

Halogenating AgentSolventTemperature (°C)Desired Product Yield (%)Dihalogenated Byproduct (%)
I₂ / NaHCO₃CH₂Cl₂258510
NBSDMF07815
Br₂CCl₄06530
NCSCH₃CN506025

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Iodocyclization of this compound using Iodine and Sodium Bicarbonate

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: To the stirred solution, add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by the portion-wise addition of iodine (I₂, 1.2 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-(iodomethyl)tetrahydrofuran.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 This compound i1 Halonium Ion Intermediate r1->i1 Electrophilic Attack r2 X₂ (Halogen) r2->i1 p1 Desired Product: 2-(halomethyl)tetrahydrofuran i1->p1 5-exo-tet Intramolecular Cyclization (Favored) p2 Byproduct: Dihalogenated Alcohol i1->p2 Nucleophilic Attack by X⁻ (Side Reaction)

Caption: Reaction pathway for the halocyclization of this compound.

Troubleshooting_Workflow start Low Yield or High Byproduct Formation q1 Is dihalogenated byproduct observed? start->q1 a1_yes Use milder/bulkier halogenating agent (e.g., NIS). Lower reaction temperature. q1->a1_yes Yes q2 Is reaction incomplete? q1->q2 No a1_yes->q2 a2_yes Increase reaction time. Check reagent purity/activity. q2->a2_yes Yes q3 Is product decomposing? q2->q3 No a2_yes->q3 a3_yes Decrease reaction time. Optimize workup procedure. q3->a3_yes Yes end Optimized Reaction q3->end No a3_yes->end

References

Strategies to enhance the stability of 4-Penten-1-OL under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Penten-1-ol during experimental procedures under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: Under acidic conditions, this compound is highly susceptible to intramolecular cyclization. The acidic environment protonates the double bond, leading to the formation of a secondary carbocation. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a stable five-membered ring, resulting in the formation of 2-methyltetrahydrofuran.

Q2: What happens to this compound under basic conditions?

A2: In the presence of a strong base, the primary hydroxyl group of this compound will be deprotonated to form an alkoxide. This increases the nucleophilicity of the oxygen atom, making the molecule more reactive towards electrophiles. While direct degradation of the isolated molecule is less common than in acidic media, this enhanced reactivity can lead to unintended side reactions if electrophilic species are present. Isomerization of the terminal double bond to an internal, more stable position is possible but generally requires specific catalysts or harsher conditions.

Q3: How can I prevent the degradation of this compound during my reaction?

A3: To prevent degradation, the reactive functional groups (the hydroxyl group and the double bond) can be protected. The choice of protecting group depends on the reaction conditions (acidic or basic) you intend to use subsequently.

Q4: What are suitable protecting groups for the hydroxyl group of this compound?

A4: The choice of protecting group for the hydroxyl moiety is critical and depends on the pH of the subsequent reaction steps.

  • For reactions under basic conditions: Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or acetals (e.g., tetrahydropyranyl, THP) are excellent choices as they are stable in basic media but can be readily removed under acidic conditions.

  • For reactions under acidic conditions: A benzyl (B1604629) ether is a suitable protecting group as it is stable to both acidic and basic conditions and can be selectively removed by catalytic hydrogenolysis, which is a neutral process.

Q5: How can I protect the double bond of this compound?

A5: Protecting the alkene is less common but can be necessary. One strategy involves converting the alkene to a diol via dihydroxylation, followed by protection of the resulting diol as a cyclic acetal (B89532) (e.g., an acetonide). This protecting group is stable under basic conditions and can be removed with acid.

Q6: How can I monitor the stability of my this compound sample?

A6: The stability of this compound and the formation of degradation products can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC-MS is effective for separating and identifying volatile compounds like this compound and its cyclized product.[1] ¹H NMR spectroscopy can also be used to observe the disappearance of signals corresponding to the vinyl protons of this compound and the appearance of new signals corresponding to the degradation products.[3]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Loss of starting material and formation of an unexpected product with a mass corresponding to C5H10O after acidic workup. Acid-catalyzed intramolecular cyclization of this compound to form 2-methyltetrahydrofuran.Protect the hydroxyl group as a benzyl ether before subjecting the molecule to acidic conditions. Alternatively, use non-acidic conditions if possible.
Unintended reaction at the hydroxyl group when using a strong base. Deprotonation of the hydroxyl group by the base, forming a highly nucleophilic alkoxide.Protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) before treatment with a strong base.
Reaction mixture turns cloudy or forms a precipitate with a silver salt after exposure to air and concentration. This compound can form peroxides upon storage and concentration.Test for peroxides before use and distill the compound if necessary. Store under an inert atmosphere and in a cool, dark place.

Experimental Protocols

Protocol 1: Protection of this compound as a Benzyl Ether

This protocol is suitable for protecting the hydroxyl group when subsequent reactions are to be carried out under acidic or basic conditions.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 5-(benzyloxy)-1-pentene.

Protocol 2: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is ideal for protecting the hydroxyl group for subsequent reactions under basic conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add TBDMSCl (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyldimethyl((pent-4-en-1-yl)oxy)silane.

Protocol 3: Monitoring Stability by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Prepare a standard solution of pure this compound in a suitable solvent (e.g., dichloromethane) at a known concentration.

  • Subject a sample of this compound to the acidic or basic conditions of interest for a specific time.

  • Neutralize the reaction mixture and extract the organic components with a suitable solvent.

  • Analyze both the standard solution and the reaction mixture by GC-MS using the conditions outlined above.

  • Compare the chromatograms to identify the peak for this compound and any new peaks corresponding to degradation products. The mass spectra of the peaks can be used to identify the structures of the compounds.

Visualizations

Caption: Acid-catalyzed intramolecular cyclization of this compound.

Protection_Strategy cluster_acidic Acidic Conditions cluster_basic Basic Conditions Protect_OH_Bn Protect -OH as Benzyl Ether Reaction_Acid Perform Reaction Protect_OH_Bn->Reaction_Acid Deprotect_Bn Deprotect by Hydrogenolysis Reaction_Acid->Deprotect_Bn Desired_Product Desired_Product Deprotect_Bn->Desired_Product Protect_OH_Silyl Protect -OH as Silyl Ether Reaction_Base Perform Reaction Protect_OH_Silyl->Reaction_Base Deprotect_Silyl Deprotect with Fluoride or Acid Reaction_Base->Deprotect_Silyl Deprotect_Silyl->Desired_Product This compound This compound This compound->Protect_OH_Bn This compound->Protect_OH_Silyl

Caption: Protecting group strategy for this compound.

Experimental_Workflow Start Start: this compound Choose_Conditions Acidic or Basic Conditions? Start->Choose_Conditions Protect_OH_Acid Protect -OH (e.g., Benzyl ether) Choose_Conditions->Protect_OH_Acid Acidic Protect_OH_Base Protect -OH (e.g., Silyl ether) Choose_Conditions->Protect_OH_Base Basic Reaction Perform Synthesis Step Protect_OH_Acid->Reaction Protect_OH_Base->Reaction Monitor_Progress Monitor by TLC/GC-MS Reaction->Monitor_Progress Workup Reaction Workup Monitor_Progress->Workup Deprotection Remove Protecting Group Workup->Deprotection Purification Purify Final Product Deprotection->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Grignard Reactions with 4-Penten-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Grignard reactions involving 4-penten-1-ol and its derivatives. The inherent challenge of these substrates lies in the presence of two potentially reactive functional groups: the acidic hydroxyl group and the alkene.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a this compound derivative failing or resulting in a very low yield?

The primary cause of failure is the acidic proton of the hydroxyl (-OH) group. Grignard reagents are extremely strong bases and will react preferentially with any available acidic protons in the reaction mixture.[1][2] This acid-base reaction is much faster than the desired nucleophilic attack on a carbonyl group.[3] The Grignard reagent is consumed (quenched) by deprotonating the alcohol, forming an alkane and a magnesium alkoxide, thus preventing it from reacting with your intended electrophile.[2][3]

A secondary, though less frequent, issue can be unwanted side reactions involving the alkene, particularly if the reaction conditions are not carefully controlled.

Q2: How can I prevent the Grignard reagent from reacting with the hydroxyl group?

To prevent quenching of the Grignard reagent, you must "protect" the hydroxyl group before introducing the Grignard reagent.[4] This involves converting the alcohol into a functional group that is stable under the strongly basic conditions of the Grignard reaction and can be easily removed later to regenerate the alcohol.[4][5] The most common and effective protecting groups for alcohols in this context are silyl (B83357) ethers and tetrahydropyranyl (THP) ethers.[3][5]

Q3: What are the best protecting groups for this compound in Grignard reactions, and how do I choose?

Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are excellent choices.[5][6] They are readily installed, stable to Grignard reagents, and can be selectively removed under mild conditions, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or with acid.[4][6] THP ethers are another robust option, stable to basic conditions but cleaved with acid.[3][5] The choice depends on the overall synthetic route and the presence of other acid- or base-sensitive functional groups in your molecule.

Table 1: Comparison of Common Protecting Groups for Alcohols

Protecting GroupProtection Reagent(s)Protection ConditionsDeprotection Reagent(s)Stability / Compatibility
TBDMS TBDMS-Cl, Imidazole (B134444)DMF or CH₂Cl₂, RTTBAF in THF; or mild acid (e.g., AcOH)Stable to Grignard reagents, strong bases, and many oxidizing/reducing agents.[5]
TMS TMS-Cl, TriethylamineCH₂Cl₂, 0 °C to RTMild aqueous acid (e.g., HCl in THF/H₂O) or K₂CO₃ in MeOHLess sterically hindered and more labile than TBDMS; stable to Grignard reagents.[6]
THP Dihydropyran (DHP), cat. acid (e.g., PPTS, p-TsOH)CH₂Cl₂, RTAqueous acid (e.g., HCl, AcOH)Stable to Grignard reagents, strong bases, organometallics, and reductions.[3][5]

Q4: Can the double bond in the this compound derivative interfere with the Grignard reaction?

Generally, Grignard reagents do not react with isolated, non-conjugated double bonds (alkenes).[7] The carbon-carbon double bond is not sufficiently electrophilic to be attacked by the nucleophilic Grignard reagent.[7] Therefore, in most cases, the pentenyl moiety will remain intact during the reaction. However, be mindful of the possibility of intramolecular side reactions if you are forming a Grignard reagent from a protected 5-halopent-1-ene, which could potentially lead to cyclization products.

Q5: My alcohol is protected, but my reaction is still sluggish or failing. What else could be wrong?

This points to general issues common to all Grignard reactions, which are notoriously sensitive to reaction conditions.[8][9]

  • Presence of Moisture: This is the most common problem.[8][10] Grignard reagents react rapidly with water. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight), and all solvents (typically diethyl ether or THF) must be anhydrous.[8][11]

  • Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.[8][12][13] The magnesium must be activated.

  • Poor Reagent Formation: If the initial formation of the Grignard reagent was inefficient, the subsequent reaction will have a low yield.[8] The reaction should be monitored for signs of initiation, such as bubbling or a cloudy appearance.[8]

  • Reaction Temperature: The temperature should be carefully controlled. Formation of the Grignard reagent may require gentle heating to initiate, but the subsequent addition to the electrophile (e.g., an aldehyde or ketone) is often performed at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[8][9]

Table 2: Troubleshooting Checklist for Grignard Reactions

SymptomPossible Cause(s)Recommended Solution(s)
Reaction does not start (no bubbling, no heat) 1. Wet glassware/solvents.2. Inactive magnesium surface.1. Flame-dry all glassware under vacuum; use anhydrous solvents.[8]2. Activate Mg: Grind gently, or add a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][13]
Low yield of final product 1. Unprotected hydroxyl group.2. Incomplete Grignard reagent formation.3. Water introduced with electrophile.4. Competing side reactions (e.g., enolization of ketone).[14]1. Protect the alcohol with a suitable group like TBDMS or THP.[5]2. Ensure complete reaction of alkyl halide with activated Mg. Consider titrating the Grignard reagent.[9]3. Ensure electrophile is dry and pure.4. Add Grignard reagent slowly at low temperature.[8]
Cloudy/black mixture during reagent formation Potential side reactions like Wurtz coupling, especially with extended heating.Avoid prolonged heating at high temperatures. Reflux should be gentle. Monitor the disappearance of magnesium metal.[15]

Experimental Protocols

Protocol 1: Protection of this compound with TBDMS

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Reagents: Add imidazole (1.5 eq.) to the solution and stir until dissolved. Cool the flask to 0 °C in an ice bath.

  • Protection: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the TBDMS-protected ether.

Protocol 2: General Grignard Reaction and Deprotection

  • Grignard Formation: In a separate flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings (1.2 eq.) and a crystal of iodine.[8] Add anhydrous diethyl ether. Add a small portion of your alkyl/aryl halide (1.0 eq.) in ether. Once the reaction initiates (indicated by fading of the iodine color and bubbling), add the remaining halide dropwise to maintain a gentle reflux.[8] After addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of your electrophile (e.g., a ketone) in anhydrous ether dropwise, maintaining the temperature at 0 °C.[8] The protected this compound derivative would be part of either the Grignard reagent (if derived from a halo-alkene) or the electrophile (if it contains a carbonyl, epoxide, etc.).

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium (B1175870) chloride solution.[8][16]

  • Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Deprotection (TBDMS group): Dissolve the crude product in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.). Stir at room temperature until the silyl ether is cleaved (monitor by TLC).

  • Final Purification: Quench the deprotection reaction with water and extract the product with ether. Purify by column chromatography to obtain the final alcohol.

Visualized Workflows and Pathways

G cluster_workflow General Experimental Workflow A Start: this compound B Step 1: Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) A->B C Protected Intermediate B->C D Step 2: Grignard Reaction (with R-MgX or forms Grignard) C->D E Crude Coupled Product D->E F Step 3: Deprotection (e.g., TBAF) E->F G Final Product F->G

Caption: A typical workflow for using this compound in Grignard synthesis.

Caption: A troubleshooting flowchart for common Grignard reaction failures.

G cluster_pathway Illustrative Reaction Pathway Start This compound Protected TBDMS-Protected Ether Start->Protected + TBDMS-Cl Adduct Magnesium Alkoxide Adduct Protected->Adduct + PhMgBr (Reacts with Electrophile*) Grignard Grignard Reagent (PhMgBr) Deprotected Coupled Product (Protected) Adduct->Deprotected Aqueous Workup (NH₄Cl) Final Final Alcohol Product Deprotected->Final + TBAF lab *Pathway assumes the protected alcohol derivative contains an electrophilic group (e.g., ketone).

Caption: A sample reaction pathway using a protected this compound derivative.

References

Optimizing reaction conditions (temperature, solvent, time) for 4-Penten-1-OL modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common modifications of 4-penten-1-ol. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions such as temperature, solvent, and time.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the chemical modification of this compound.

Etherification (e.g., Williamson Ether Synthesis)

Question: My Williamson ether synthesis using this compound is giving a low yield. What are the common causes and solutions?

Answer: Low yields in the Williamson ether synthesis with this compound can arise from several factors, primarily competing elimination reactions and suboptimal reaction conditions.

  • Potential Cause: Competing E2 Elimination. The alkoxide of this compound is a strong base, which can promote the elimination of the alkyl halide to form an alkene, rather than undergoing the desired SN2 substitution. This is especially problematic with secondary or tertiary alkyl halides.

    • Troubleshooting:

      • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide or methyl halide, as they are less sterically hindered and less prone to elimination.

      • Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures favor elimination.

      • Choice of Base: Use a milder base to form the alkoxide if possible, although a strong base like sodium hydride (NaH) is often necessary to fully deprotonate the alcohol.

  • Potential Cause: Incomplete Deprotonation. If the alcohol is not fully deprotonated to the alkoxide, the reaction rate will be slow.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will quench the strong base and the alkoxide.

      • Sufficient Base: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of a strong base like NaH.

  • Potential Cause: Intramolecular Cyclization. The alkoxide of this compound can potentially undergo an intramolecular Williamson ether synthesis (5-exo-tet cyclization) to form tetrahydro-2-methylfuran, though this is generally less favorable than intermolecular reactions with a reactive electrophile. A more likely intramolecular reaction is cyclization involving the double bond, especially under acidic conditions.

Parameter Recommendation for Optimal Etherification Rationale
Temperature 0 °C to room temperatureMinimizes the competing E2 elimination reaction.
Solvent Polar aprotic (e.g., THF, DMF)Solvates the cation of the alkoxide, leaving the nucleophilic anion more reactive.
Time 4-24 hoursReaction times can vary depending on the reactivity of the alkyl halide. Monitor by TLC.
Base NaH (Sodium Hydride)Strong, non-nucleophilic base that effectively deprotonates the alcohol.
Alkyl Halide Primary (e.g., Iodomethane, Bromoethane)Favors the SN2 pathway over E2 elimination.
Esterification (e.g., Fischer Esterification)

Question: The Fischer esterification of this compound is not going to completion. How can I improve the yield?

Answer: Fischer esterification is an equilibrium-limited reaction. To improve the yield of the desired ester, the equilibrium must be shifted towards the products.[1][2]

  • Potential Cause: Equilibrium Not Shifted Towards Products. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.

    • Troubleshooting:

      • Use Excess Alcohol or Carboxylic Acid: Using a large excess of one of the reactants (usually the less expensive one) will drive the equilibrium forward.[3]

      • Remove Water: Water can be removed as it is formed by:

        • Azeotropic Distillation: Using a solvent like toluene (B28343) with a Dean-Stark apparatus.[1]

        • Drying Agents: Adding molecular sieves to the reaction mixture.

  • Potential Cause: Insufficient Catalysis. The reaction is slow without a strong acid catalyst.

    • Troubleshooting:

      • Catalyst Choice: Use a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]

      • Catalyst Concentration: Ensure the catalyst has not been deactivated by moisture.

Parameter Recommendation for Optimal Esterification Rationale
Temperature 60-110 °C (Reflux)Increases the reaction rate. The specific temperature depends on the solvent used.[1]
Solvent Toluene (with Dean-Stark) or excess alcoholToluene allows for azeotropic removal of water. Using excess alcohol as the solvent shifts the equilibrium.[1]
Time 1-10 hoursThe reaction needs sufficient time to reach equilibrium. Monitor by TLC or GC.[1]
Catalyst H₂SO₄ or p-TsOHStrong acid catalysts are required to protonate the carboxylic acid, making it more electrophilic.[1]
Epoxidation

Question: I am getting a low yield of the epoxide from this compound, and I see byproducts. What is going wrong?

Answer: Low yields in epoxidation are often due to the instability of the epoxide under the reaction conditions, leading to ring-opening side reactions.

  • Potential Cause: Epoxide Ring-Opening. The epoxide can be opened by acidic byproducts (e.g., meta-chlorobenzoic acid from m-CPBA) or residual water to form a diol.

    • Troubleshooting:

      • Buffering: Add a mild base like sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.

      • Anhydrous Conditions: Use a dry, non-aqueous solvent like dichloromethane (B109758) (DCM) or chloroform.[4]

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.

  • Potential Cause: Inactive Oxidant. Peroxyacids like m-CPBA can decompose over time.

    • Troubleshooting:

      • Use Fresh Reagent: Use a fresh bottle of the oxidizing agent or determine its activity by titration.

Parameter Recommendation for Optimal Epoxidation Rationale
Temperature 0 °C to room temperatureMinimizes epoxide ring-opening and other side reactions.
Solvent Dichloromethane (DCM), ChloroformAprotic solvents that do not participate in ring-opening.
Time 2-12 hoursMonitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition.
Oxidant m-CPBA (meta-Chloroperoxybenzoic acid)A common and effective reagent for epoxidation.
Additive Sodium Bicarbonate (NaHCO₃)Acts as a buffer to neutralize acidic byproducts.
Hydroformylation

Question: My hydroformylation of this compound is producing a mixture of linear and branched aldehydes with low regioselectivity. How can I favor the linear product?

Answer: The regioselectivity of hydroformylation is highly dependent on the catalyst system (metal and ligands) and reaction conditions.

  • Potential Cause: Inappropriate Ligand Choice. The steric and electronic properties of the phosphine (B1218219) ligands on the rhodium or cobalt catalyst are crucial for controlling regioselectivity.

    • Troubleshooting:

      • Bulky Ligands: Use bulky phosphine ligands (e.g., triphenylphosphine (B44618) and its derivatives) to sterically favor the formation of the linear aldehyde.

      • Ligand Concentration: A higher ligand-to-metal ratio often increases the selectivity for the linear product.

  • Potential Cause: Suboptimal Temperature and Pressure. These parameters influence both the rate and selectivity of the reaction.

    • Troubleshooting:

      • Lower Temperature: Generally, lower temperatures favor the formation of the linear aldehyde.

      • CO Partial Pressure: Higher carbon monoxide partial pressures can also increase the selectivity for the linear product.

  • Potential Cause: Isomerization. The catalyst can isomerize the starting alkene, leading to a mixture of products.

    • Troubleshooting:

      • Optimize Conditions: Adjusting the temperature, pressure, and ligand can minimize isomerization.

Parameter Recommendation for Optimal Hydroformylation (Linear Product) Rationale
Temperature 40-100 °CLower temperatures generally favor higher regioselectivity for the linear aldehyde.
Solvent Toluene, THFNon-polar, aprotic solvents are commonly used.
Time 4-24 hoursReaction progress should be monitored by GC or NMR.
Catalyst Rhodium-based (e.g., Rh(acac)(CO)₂) with phosphine ligandsRhodium catalysts are generally more active and selective than cobalt catalysts.
Ligand Bulky phosphines (e.g., PPh₃)Steric hindrance from bulky ligands favors the anti-Markovnikov addition of the formyl group.
Pressure 10-50 bar (1:1 CO/H₂)Higher CO pressure can improve linear selectivity.

Experimental Protocols

Protocol 1: Etherification of this compound with Ethyl Bromide
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C and add this compound (1.0 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add ethyl bromide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Fischer Esterification of this compound with Acetic Acid
  • Setup: To a round-bottom flask, add this compound (1.0 eq.), glacial acetic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with water, then with a saturated sodium bicarbonate solution (until no more CO₂ evolves), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by distillation or flash column chromatography.

Protocol 3: Epoxidation of this compound with m-CPBA
  • Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask. Add sodium bicarbonate (1.5 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (~77% purity, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.

  • Quenching: Cool the mixture to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purification: Purify the crude epoxide by flash column chromatography.

Visualizing Workflows and Relationships

Troubleshooting_Etherification start Low Yield in Etherification check_elimination Check for Alkene Byproduct (E2) start->check_elimination check_sm Unreacted Starting Material? check_elimination->check_sm No lower_temp Lower Reaction Temperature check_elimination->lower_temp Yes use_primary_halide Use Primary Alkyl Halide check_elimination->use_primary_halide Yes check_base Incomplete Deprotonation? check_sm->check_base Yes success Improved Yield check_sm->success No lower_temp->success use_primary_halide->success use_strong_base Use NaH check_base->use_strong_base Yes anhydrous_cond Ensure Anhydrous Conditions check_base->anhydrous_cond Yes increase_time Increase Reaction Time use_strong_base->increase_time anhydrous_cond->increase_time increase_time->success

Troubleshooting workflow for low yield in etherification.

Fischer_Esterification_Logic title Optimizing Fischer Esterification goal High Ester Yield principle Le Chatelier's Principle: Shift Equilibrium to Products goal->principle remove_water Remove Water Byproduct principle->remove_water excess_reagent Use Excess Reagent principle->excess_reagent dean_stark Dean-Stark Trap (with Toluene) remove_water->dean_stark drying_agent Molecular Sieves remove_water->drying_agent excess_alcohol Excess Alcohol (as solvent) excess_reagent->excess_alcohol excess_acid Excess Carboxylic Acid excess_reagent->excess_acid Epoxidation_Pathway start This compound + m-CPBA desired_path Desired Epoxidation start->desired_path side_path Side Reaction: Ring-Opening start->side_path epoxide Desired Epoxide desired_path->epoxide diol Diol Byproduct side_path->diol epoxide->side_path acid/water conditions Optimal Conditions: - Low Temperature (0 °C) - Aprotic Solvent (DCM) - Buffer (NaHCO3) conditions->desired_path promotes acid_water Acidic Byproduct or Water acid_water->side_path catalyzes

References

Identifying and characterizing impurities in 4-Penten-1-OL samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Penten-1-OL. The information provided will assist in identifying and characterizing impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to find in a this compound sample?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: The most common synthesis route for this compound involves the reaction of tetrahydrofurfuryl chloride with sodium in ether.[1] Therefore, you may encounter:

    • Unreacted Starting Materials: Tetrahydrofurfuryl alcohol and tetrahydrofurfuryl chloride.

    • Residual Solvents: Diethyl ether and pyridine (B92270) (if used in the preparation of the starting material).

  • Degradation-Related Impurities: this compound can degrade over time, especially if not stored properly.

    • Oxidation Products: The terminal double bond can be oxidized, particularly in the presence of air and light, to form aldehydes, carboxylic acids, or 4,5-dihydroxypentan-1-ol.

    • Isomers: Acidic or basic conditions can catalyze the isomerization of the double bond to form other pentenol isomers.

    • Peroxides: this compound is classified as a peroxide-forming chemical, which can form explosive peroxides upon concentration.[2]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of >98% or 99%. The remaining percentage consists of the process-related and degradation impurities mentioned above.

Q3: What are the recommended analytical techniques for purity assessment of this compound?

A3: The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.

Q4: I am observing significant peak tailing for the this compound peak in my GC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for alcohols in GC is a common issue caused by the interaction of the polar hydroxyl group with active sites in the GC system (e.g., in the injector liner or on the column). To mitigate this, you can:

  • Use a Deactivated Inlet Liner: Ensure your GC inlet liner is deactivated to minimize interactions.

  • Choose an Appropriate GC Column: A polar "WAX" type column is generally recommended for the analysis of alcohols.[3]

  • Perform Derivatization: Converting the polar hydroxyl group to a less polar silyl (B83357) ether via a derivatization reaction is a robust solution to eliminate peak tailing.[4]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) for this compound 1. Active sites in the injector liner or column.2. Inappropriate column phase.1. Use a deactivated inlet liner. Consider trimming the first few centimeters of the column.2. Use a polar GC column, such as a DB-WAX type.[3]3. Derivatize the sample to convert the alcohol to a less polar silyl ether.[4]
Co-elution of Impurities 1. Suboptimal temperature program.2. Inappropriate column dimensions.1. Optimize the oven temperature program. A slower ramp rate can improve separation.2. Use a longer column or a column with a smaller internal diameter for better resolution.
Identification of Unknown Peaks 1. Impurities not in the standard library.2. Isomeric impurities with similar fragmentation patterns.1. Analyze the mass spectrum for characteristic fragments. Compare with the mass spectra of potential impurities based on the synthesis route.2. Use high-resolution mass spectrometry for accurate mass determination. Complement with NMR analysis for definitive structural elucidation.
NMR Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Ambiguous Signals in the Alkene Region Presence of isomeric impurities with shifted double bonds.1. Analyze the coupling constants (J-values) of the vinyl protons. Cis and trans isomers have distinct coupling constants.[5]2. Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity and confirm the structure of the isomers.
Broad -OH Peak 1. Hydrogen exchange with residual water.2. Presence of acidic or basic impurities.1. Use a freshly opened ampoule of deuterated solvent. Add a small amount of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak should disappear or shift.2. Neutralize the sample if acidic or basic impurities are suspected.
Inaccurate Quantification (qNMR) 1. Incomplete relaxation of nuclei.2. Overlapping signals of the analyte and internal standard.1. Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters (typically 5 times the longest T1).2. Choose an internal standard with signals in a clear region of the spectrum, away from any analyte or impurity signals.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is designed for the identification and semi-quantification of volatile impurities in this compound.

1. Sample Preparation:

  • Dilute the this compound sample 1:100 in dichloromethane.

2. GC-MS Parameters:

Parameter Setting
GC Column Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
MS Transfer Line 230 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Pay close attention to the retention times and mass spectra of potential impurities such as tetrahydrofurfuryl alcohol and tetrahydrofurfuryl chloride.

Protocol 2: NMR Analysis of this compound for Impurity Identification and Quantification (qNMR)

This protocol outlines the procedure for identifying and quantifying impurities in this compound using ¹H NMR.

1. Sample Preparation (for qNMR):

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

2. NMR Spectrometer Parameters (500 MHz):

Parameter Setting
Pulse Program zg30
Number of Scans 16
Relaxation Delay (D1) 30 s (to ensure full relaxation for quantification)
Acquisition Time 4 s
Spectral Width 20 ppm

3. Data Analysis:

  • Process the spectrum with a line broadening of 0.3 Hz.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) group adjacent to the hydroxyl, -CH₂OH) and a signal from the internal standard.

  • Identify impurity signals by comparing their chemical shifts to known values. The approximate ¹H NMR chemical shifts for potential impurities in CDCl₃ are:

    • Tetrahydrofurfuryl alcohol: ~3.4-3.8 ppm (m, 3H), ~4.0 ppm (m, 1H), ~1.5-2.0 ppm (m, 4H).[6]

    • Tetrahydrofurfuryl chloride: ~3.5-3.6 ppm (m, 2H), ~3.8-4.2 ppm (m, 3H), ~1.7-2.2 ppm (m, 4H).[7]

    • Diethyl ether: ~1.2 ppm (t, 6H), ~3.5 ppm (q, 4H).[8]

  • Calculate the purity of the this compound sample using the following formula:

Data Summary

Table 1: Potential Impurities in this compound
Impurity Name Chemical Structure Source Typical Analytical Observation
Tetrahydrofurfuryl alcoholC₅H₁₀O₂Unreacted Starting MaterialElutes later than this compound in GC. Characteristic signals in NMR.[6]
Tetrahydrofurfuryl chlorideC₅H₉ClOUnreacted Starting MaterialElutes earlier than tetrahydrofurfuryl alcohol in GC. Distinctive isotopic pattern for chlorine in MS.[7]
Diethyl EtherC₄H₁₀OResidual SolventHighly volatile, elutes very early in GC. Characteristic triplet and quartet in ¹H NMR.[8]
PyridineC₅H₅NResidual SolventCan be observed by GC-MS.
4,5-Dihydroxypentan-1-olC₅H₁₂O₃Oxidation ProductLess volatile than this compound, may require derivatization for GC.
Pent-3-en-1-olC₅H₁₀OIsomerization ProductSimilar mass spectrum to this compound, distinguished by NMR.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR ID Impurity Identification GCMS->ID NMR->ID Quant Quantification NMR->Quant troubleshooting_logic Start Peak Tailing in GC? CheckMethod Optimize GC Method (Temp, Flow) Start->CheckMethod Yes Resolved Peak Shape Resolved Start->Resolved No Deactivate Use Deactivated Liner & Column Derivatize Perform Derivatization Deactivate->Derivatize Tailing Persists Deactivate->Resolved Resolved Derivatize->Resolved CheckMethod->Deactivate

References

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions with 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst deactivation and regeneration during experiments involving 4-Penten-1-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: The choice of catalyst depends on the desired transformation of this compound. For hydrogenation of the double bond to produce 1-pentanol, supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃), are frequently used. For isomerization of the double bond to form pentanal or 2-pentanone, ruthenium-based catalysts, like Grubbs-type catalysts, or other transition metal complexes are often employed.[1][2]

Q2: What are the primary causes of catalyst deactivation in these reactions?

A2: Catalyst deactivation can be broadly categorized into four main mechanisms:

  • Poisoning: This occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur and nitrogen-containing compounds.[3]

  • Coking or Fouling: The deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface can block active sites and pores.[3]

  • Sintering: At elevated temperatures, fine metal particles of the catalyst can agglomerate into larger ones, which reduces the active surface area.[4]

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.[4]

Q3: How can I tell if my catalyst is deactivating?

A3: Signs of catalyst deactivation include:

  • A significant decrease in the reaction rate, requiring longer reaction times or harsher conditions to achieve the same conversion.

  • A loss of selectivity, leading to an increase in the formation of undesired byproducts.

  • A noticeable change in the physical appearance of the catalyst, such as a change in color (e.g., from gray to black, which may indicate coke formation).[3]

Q4: Can a deactivated catalyst be regenerated?

A4: The feasibility of regeneration depends on the cause of deactivation. Deactivation due to coking or fouling is often reversible through washing or calcination. Poisoning can sometimes be reversed by specific chemical treatments. However, deactivation caused by severe sintering or significant leaching of the active metal is generally considered irreversible.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in Hydrogenation of this compound
Potential Cause Troubleshooting Steps
Catalyst Poisoning - Ensure the purity of this compound, solvent, and hydrogen gas. Common poisons for palladium catalysts include sulfur and nitrogen compounds. - Purify the starting materials if contamination is suspected.[3]
Insufficient Catalyst Activity - Increase the catalyst loading. - Ensure the catalyst has been properly handled and stored to prevent premature deactivation.
Poor Mass Transfer - Increase the stirring speed to ensure good mixing of the reactants, hydrogen, and catalyst.
Issue 2: Incomplete Isomerization of this compound
Potential Cause Troubleshooting Steps
Catalyst Decomposition - Some isomerization catalysts, like certain ruthenium complexes, can be sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature to minimize thermal decomposition of the catalyst.
Formation of Inactive Catalyst Species - The coordination of the hydroxyl group of this compound or the product carbonyl compound to the metal center can sometimes lead to the formation of inactive species. - Consider modifying the reaction conditions (e.g., solvent, temperature) or using a different ligand for the catalyst.
Substrate Purity - As with hydrogenation, impurities in the starting material can act as catalyst poisons. Ensure high purity of this compound.

Quantitative Data on Catalyst Performance

The following table summarizes representative data on palladium catalyst performance during hydrogenation. Note that this data is from studies on molecules other than this compound but can serve as a useful benchmark.

Catalyst StateParameterValueReference
Deactivated Pd/CActivity relative to fresh catalyst~30% (after extended use)
Regenerated Pd/C (Solvent Wash)Recovery of original activity70-85%[5]
Regenerated Pd/C (Calcination)Recovery of original activity>90%[6]
Fresh Pd/ACMean Pd nanoparticle size3.74 nm[4]
Spent Pd/ACMean Pd nanoparticle size4.02 nm (indicating sintering)[4]

Experimental Protocols

Protocol 1: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst by Solvent Washing

This protocol is suitable for catalysts deactivated by organic residues or coking.

Materials:

  • Deactivated Pd/C catalyst

  • Anhydrous ethanol (B145695)

  • Chloroform (B151607)

  • Glacial acetic acid

  • Beaker

  • Stirring plate

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Place the deactivated catalyst in a beaker.

  • Add a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio) to immerse the catalyst.[5]

  • Stir the mixture at 60°C for 1 hour.[5]

  • Allow the mixture to cool and then separate the catalyst by filtration.

  • Wash the catalyst thoroughly with anhydrous ethanol to remove residual solvents and acids.

  • Dry the regenerated catalyst in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Regeneration of a Deactivated Palladium on Alumina (Pd/Al₂O₃) Catalyst by Calcination

This protocol is effective for removing heavy organic foulants and coke.

Materials:

  • Deactivated Pd/Al₂O₃ catalyst

  • Tube furnace

  • Source of inert gas (e.g., nitrogen)

  • Source of air or dilute oxygen

Procedure:

  • Place the deactivated catalyst in a quartz tube within the tube furnace.

  • Heat the catalyst to 550-700°C under a flow of inert gas (e.g., nitrogen) for 2-3 hours to volatilize and remove adsorbed organic compounds.[7]

  • Cool the catalyst to around 400-500°C.

  • Carefully introduce a stream of air or a dilute mixture of oxygen in nitrogen into the tube furnace. This will burn off the more resilient carbonaceous deposits. Caution: This step can be exothermic. Control the oxygen concentration and temperature to avoid overheating and sintering of the catalyst.

  • Maintain the oxidative treatment for 2-4 hours.

  • Switch back to an inert gas flow and cool the catalyst to room temperature.

Visualizations

CatalystDeactivationTroubleshooting start Low or No Conversion Observed check_purity Check Purity of Reactants and Solvents start->check_purity purify Purify Starting Materials check_purity->purify Impurities Suspected increase_loading Increase Catalyst Loading check_purity->increase_loading Purity is High purify->start Retry Reaction check_mixing Improve Reaction Mixing (e.g., increase stirring speed) increase_loading->check_mixing check_conditions Verify Reaction Conditions (Temperature, Pressure) check_mixing->check_conditions catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue No Improvement regenerate Attempt Catalyst Regeneration catalyst_issue->regenerate regenerate->start Regeneration Successful new_catalyst Use Fresh Catalyst regenerate->new_catalyst Regeneration Fails new_catalyst->start

Caption: A troubleshooting workflow for addressing low or no conversion in catalytic reactions.

DeactivationMechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., S, N compounds) Deactivation->Poisoning Coking Coking/Fouling (Carbon Deposits) Deactivation->Coking Sintering Sintering (Particle Agglomeration) Deactivation->Sintering Leaching Leaching (Metal Dissolution) Deactivation->Leaching Poisoning_Effect Blocks Active Sites Poisoning->Poisoning_Effect Coking_Effect Blocks Active Sites and Pores Coking->Coking_Effect Sintering_Effect Reduces Active Surface Area Sintering->Sintering_Effect Leaching_Effect Loss of Active Metal Leaching->Leaching_Effect

Caption: Common mechanisms of catalyst deactivation in reactions involving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the synthesis of 4-Penten-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

1. Grignard Route: Reaction of Allylmagnesium Bromide with Formaldehyde (B43269)

Issue Potential Causes Solutions & Recommendations
Low or Inconsistent Yields - Incomplete Grignard Reagent Formation: Presence of moisture, passivation of magnesium surface.[1] - Side Reactions: Wurtz coupling of the Grignard reagent to form 1,5-hexadiene.[2] - Poor Mass Transfer: Inefficient mixing leading to localized "hot spots" and side reactions.- Ensure Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1] - Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical grinding to activate the magnesium surface.[1] - Optimize Addition Rate: Slow, controlled addition of allyl bromide is crucial to minimize Wurtz coupling. - Improve Agitation: Use appropriate impeller design and agitation speed for the reactor scale to ensure homogeneity.
Exothermic Runaway Reaction - Poor Heat Dissipation: Insufficient cooling capacity for the reactor volume. - Rapid Reagent Addition: Adding the Grignard reagent or formaldehyde too quickly.- Reactor Design: Utilize a jacketed reactor with a high surface area-to-volume ratio or an external heat exchanger. For very large scales, consider continuous flow reactors.[3][4] - Controlled Dosing: Employ a calibrated pump for slow, steady addition of reagents. - Calorimetric Studies: Perform reaction calorimetry (e.g., DSC) at the lab scale to understand the thermal profile before scaling up.[5]
Formation of Impurities - Wurtz Coupling Byproduct (1,5-hexadiene): A common side product in Grignard reagent formation.[2][6] - Unreacted Formaldehyde/Paraformaldehyde: Incomplete reaction. - Magnesium Salts: Precipitation during workup.- Minimize Wurtz Coupling: Maintain a low reaction temperature during Grignard formation and control the addition rate. - Stoichiometry Control: Ensure precise molar ratios of reactants. - Effective Quenching and Extraction: A carefully designed workup procedure is essential to remove magnesium salts and water-soluble impurities.

2. Synthesis from Tetrahydrofurfuryl Chloride

Issue Potential Causes Solutions & Recommendations
Incomplete Reaction - Insufficiently Reactive Metal: Passivation of sodium or lithium surface. - Low Reaction Temperature: May slow down the reaction rate.- Metal Dispersion: Use powdered or dispersed metal to increase surface area.[7][8] - Temperature Control: Optimize the reaction temperature; an initial ice bath may be needed to control the exotherm, but the reaction may need to be warmed to go to completion.[7][8]
Handling of Reactive Metals - Sodium/Lithium are highly reactive and flammable. - Inert Atmosphere: All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). - Safe Quenching: Develop a robust and validated procedure for quenching unreacted metal.
Product Isolation Difficulties - Emulsion Formation during Workup: Can make phase separation challenging. - Incomplete Extraction: Leading to lower yields.[8]- Solvent Selection: Choose an appropriate extraction solvent. - Brine Wash: Use a saturated brine solution to help break emulsions. - Multiple Extractions: Perform multiple extractions to ensure complete recovery of the product.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most suitable for industrial-scale production of this compound?

The choice of synthesis route for industrial production depends on factors like cost of raw materials, safety, and desired purity. The Grignard route using allylmagnesium bromide and formaldehyde is a common choice due to the relatively high yields and readily available starting materials.[9] However, it involves handling highly reactive and moisture-sensitive reagents, posing safety and operational challenges at scale. The synthesis from tetrahydrofurfuryl chloride offers an alternative but involves the use of hazardous metallic sodium or lithium.[7][8]

Q2: How can I monitor the progress of the Grignard reaction at a large scale?

Process Analytical Technology (PAT) is highly recommended for monitoring large-scale reactions. In-situ FTIR or Raman spectroscopy can be used to track the concentration of reactants and products in real-time, providing valuable data for process control and ensuring reaction completion.

Q3: What are the key considerations for purifying this compound at an industrial scale?

Fractional distillation is the most common method for purifying this compound on a large scale. Key considerations include:

  • Column Design: The height and diameter of the distillation column, as well as the type of packing or trays, must be carefully designed to achieve the desired separation efficiency.

  • Vacuum Distillation: To prevent thermal degradation of the product, distillation is typically performed under reduced pressure.

  • Reflux Ratio: Optimizing the reflux ratio is crucial for balancing purity and throughput.

Q4: What are the major safety hazards associated with the large-scale synthesis of this compound?

The primary hazards are associated with the use of flammable solvents (e.g., diethyl ether, THF) and highly reactive reagents like Grignard reagents and alkali metals. The exothermic nature of the reactions presents a risk of thermal runaway if not properly controlled. A thorough hazard and operability (HAZOP) study should be conducted before any scale-up activities.

Data Presentation

Table 1: Comparison of Key Parameters for this compound Synthesis Routes at Different Scales (Estimated Values)

Parameter Scale Grignard Route (Allyl MgBr + Formaldehyde) From Tetrahydrofurfuryl Chloride (with Na)
Typical Yield Lab (100g)80-90%75-85%[7][8]
Pilot (10kg)75-85%70-80%
Industrial (1 Ton)70-80%65-75%
Purity (after purification) Lab>98%>98%
Pilot>97%>97%
Industrial>95%>95%
Reaction Time Lab2-4 hours4-6 hours[7][8]
Pilot4-8 hours6-10 hours
Industrial6-12 hours8-14 hours
Operating Temperature Lab0-35°C0-25°C[7][8]
Pilot10-40°C10-30°C
Industrial20-50°C20-40°C
Key Safety Concerns All ScalesHighly exothermic, flammable solvents, moisture sensitiveHighly reactive metal, flammable solvents

Experimental Protocols

1. Lab-Scale Synthesis via Grignard Route (Illustrative)

  • Apparatus: A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a drying tube, and a thermocouple.

  • Procedure:

    • The flask is charged with magnesium turnings (24.3 g, 1.0 mol) and anhydrous diethyl ether (200 mL).

    • A solution of allyl bromide (121 g, 1.0 mol) in anhydrous diethyl ether (300 mL) is added dropwise from the dropping funnel to initiate the reaction. The addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional hour.

    • The Grignard reagent solution is then cooled to 0°C in an ice bath.

    • A solution of paraformaldehyde (33 g, 1.1 mol) in anhydrous THF (200 mL) is added slowly, keeping the temperature below 10°C.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

    • The crude product is purified by vacuum distillation.

2. Lab-Scale Synthesis from Tetrahydrofurfuryl Chloride (Illustrative) [7][8]

  • Apparatus: A 2 L, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Procedure:

    • The flask is charged with powdered sodium (112 g, 4.87 mol) under anhydrous ether (700 mL).

    • A solution of tetrahydrofurfuryl chloride (300 g, 2.5 mol) in anhydrous ether (300 mL) is added dropwise over 5 hours while cooling the flask in an ice bath.

    • After the addition is complete, stirring is continued for 2 hours.

    • The reaction mixture is carefully quenched with ice water.

    • The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation.

    • The residue is purified by distillation to yield this compound.

Visualizations

experimental_workflow_grignard start Start reagent_prep Prepare Allylmagnesium Bromide in Ether start->reagent_prep 1 reaction React with Formaldehyde in THF at 0-10°C reagent_prep->reaction 2 quench Quench with Saturated Aqueous NH4Cl reaction->quench 3 extraction Extract with Diethyl Ether quench->extraction 4 purification Purify by Vacuum Distillation extraction->purification 5 end End Product: This compound purification->end 6

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield in Scale-up? heat_transfer Check Heat Transfer: - Reactor Jacket Temp - Cooling Capacity start->heat_transfer Yes mass_transfer Check Mass Transfer: - Agitator Speed - Baffling start->mass_transfer Yes reagent_purity Check Reagent Purity: - Anhydrous Solvents? - Activated Mg? start->reagent_purity Yes improve_cooling Improve Cooling/ Use Flow Reactor heat_transfer->improve_cooling side_reactions Analyze for Byproducts: - GC-MS of Crude - Wurtz Coupling? mass_transfer->side_reactions optimize_mixing Optimize Agitation/ Impeller Design mass_transfer->optimize_mixing purify_reagents Purify/Dry Reagents and Solvents reagent_purity->purify_reagents adjust_conditions Adjust Temp/ Addition Rate side_reactions->adjust_conditions

Caption: Troubleshooting logic for low yield issues during scale-up.

References

Validation & Comparative

4-Penten-1-ol vs. 5-Hexen-1-ol: A Comparative Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-penten-1-ol and 5-hexen-1-ol (B1630360), two unsaturated alcohols frequently employed as synthetic intermediates. By examining their behavior in key organic transformations, this document aims to equip researchers with the insights necessary to select the optimal building block for their specific applications. The comparison is supported by established experimental protocols and theoretical considerations.

Introduction

This compound and 5-hexen-1-ol are structurally similar, both possessing a primary alcohol and a terminal double bond. The critical difference lies in the length of the carbon chain separating these two functional groups. This seemingly minor variation has a profound impact on their respective reactivities, particularly in reactions involving intramolecular interactions. This guide will explore these differences through the lens of cyclization, oxidation, and polymerization reactions.

Data Presentation: A Comparative Overview

The following tables summarize the key physical properties and expected reactivity trends for this compound and 5-hexen-1-ol. Where precise experimental data for direct comparison is unavailable in the literature, representative values and qualitative predictions based on established chemical principles are provided.

Table 1: Physical Properties

PropertyThis compound5-Hexen-1-ol
Molecular Formula C₅H₁₀O[1]C₆H₁₂O
Molecular Weight 86.13 g/mol [1]100.16 g/mol
Boiling Point 134-137 °C151-153 °C
Density 0.834 g/mL at 25 °C0.833 g/mL at 25 °C
Refractive Index n20/D 1.429n20/D 1.435

Table 2: Comparative Reactivity in Common Transformations (Qualitative)

Reaction TypeThis compound5-Hexen-1-olRationale
Intramolecular Cyclization (Acid-Catalyzed) Favorable (forms 5-membered ring)Less Favorable (forms 6-membered ring)5-exo-tet cyclization is kinetically favored over 6-exo-tet.
Intramolecular Cyclization (Radical) Favorable (forms 5-membered ring)Favorable (forms 6-membered ring)Both 5-exo-trig and 6-exo-trig cyclizations are generally favorable.
Oxidation of Alcohol Standard reactivityStandard reactivityBoth are primary alcohols and exhibit similar reactivity towards common oxidizing agents.
Reactions of the Alkene Standard reactivityStandard reactivityThe terminal double bonds are expected to have similar intrinsic reactivity towards electrophiles.
Polymerization Can act as a comonomerCan act as a comonomerThe reactivity will depend on the specific polymerization method and comonomers used.

Key Experiments and Methodologies

Intramolecular Cyclization: A Study in Ring Formation

The proximity of the hydroxyl group to the double bond allows for intramolecular cyclization under appropriate conditions, leading to the formation of cyclic ethers. The differing chain lengths of this compound and 5-hexen-1-ol lead to the formation of five- and six-membered rings, respectively.

a. Acid-Catalyzed Cyclization (Electrophilic Addition)

In the presence of a strong acid, the double bond is protonated to form a carbocation. The intramolecular nucleophilic attack by the hydroxyl group then leads to the formation of a cyclic ether.

  • This compound readily undergoes 5-exo-tet cyclization to form 2-methyltetrahydrofuran.

  • 5-Hexen-1-ol can cyclize via a 6-exo-tet pathway to yield 2-methyltetrahydropyran. Generally, the formation of five-membered rings is kinetically favored over six-membered rings in such reactions.

Experimental Protocol: Acid-Catalyzed Cyclization

  • To a solution of the unsaturated alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the corresponding cyclic ether.

b. Radical Cyclization

Radical cyclization can be initiated by a radical initiator (e.g., AIBN) in the presence of a radical mediator (e.g., tributyltin hydride). The initially formed carbon-centered radical can then undergo intramolecular cyclization.

  • This compound will cyclize to form a (tetrahydrofuran-2-yl)methyl radical.

  • 5-Hexen-1-ol will cyclize to yield a (tetrahydropyran-2-yl)methyl radical. Both 5-exo-trig and 6-exo-trig cyclizations are generally kinetically favorable processes.

Oxidation of the Primary Alcohol

Both this compound and 5-hexen-1-ol are primary alcohols and can be oxidized to the corresponding aldehydes or carboxylic acids using a variety of reagents. The reactivity is expected to be similar for both compounds, as the double bond is sufficiently removed from the reaction center.

Experimental Protocol: Swern Oxidation to the Aldehyde

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in dichloromethane dropwise.[2]

  • Stir the mixture for 15 minutes.[3]

  • Add a solution of the unsaturated alcohol (1.0 eq) in dichloromethane dropwise, maintaining the temperature below -60 °C.[2]

  • Stir for 30-45 minutes.[2]

  • Add triethylamine (B128534) (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.[2]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Reactions at the Double Bond

The terminal alkene in both molecules can undergo typical electrophilic addition reactions.

Experimental Protocol: Hydroboration-Oxidation

This two-step reaction converts the alkene to a primary alcohol, resulting in the formation of a diol.

  • Hydroboration: To a solution of the unsaturated alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of borane-THF complex (BH₃·THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (B78521) (3M, 1.2 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Polymerization

Both this compound and 5-hexen-1-ol can be utilized as comonomers in polymerization reactions. The presence of the hydroxyl group can influence the polymerization process and the properties of the resulting polymer. The relative reactivity of the monomers is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (homo-propagation) versus the other monomer (cross-propagation). An experimental determination of these ratios would be necessary for a precise comparison in a specific copolymerization system.

Visualizations

Intramolecular_Cyclization cluster_4_penten_1_ol This compound Cyclization cluster_5_hexen_1_ol 5-Hexen-1-ol Cyclization This compound This compound Carbocation_4 Secondary Carbocation This compound->Carbocation_4 H+ 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran Carbocation_4->2-Methyltetrahydrofuran 5-exo-tet 5-Hexen-1-ol 5-Hexen-1-ol Carbocation_5 Secondary Carbocation 5-Hexen-1-ol->Carbocation_5 H+ 2-Methyltetrahydropyran 2-Methyltetrahydropyran Carbocation_5->2-Methyltetrahydropyran 6-exo-tet

Caption: Acid-catalyzed intramolecular cyclization pathways.

Oxidation_Workflow General Oxidation Workflow Unsaturated_Alcohol This compound or 5-Hexen-1-ol Aldehyde Unsaturated Aldehyde Unsaturated_Alcohol->Aldehyde Mild Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Swern Reagents) Oxidizing_Agent->Aldehyde Carboxylic_Acid Unsaturated Carboxylic Acid Oxidizing_Agent->Carboxylic_Acid Aldehyde->Carboxylic_Acid Strong Oxidation

Caption: Oxidation pathways for unsaturated alcohols.

Conclusion

The primary determinant of the differential reactivity between this compound and 5-hexen-1-ol is the length of the carbon chain separating the hydroxyl and vinyl groups. This structural feature significantly influences the thermodynamics and kinetics of intramolecular cyclization reactions, with this compound showing a greater propensity for the formation of a five-membered ring. In contrast, for reactions where the two functional groups act independently, such as oxidation of the alcohol or electrophilic addition to the alkene, their reactivity is largely comparable. The choice between these two molecules will, therefore, depend on the desired synthetic outcome, particularly when intramolecular processes are a possibility. For applications in polymerization, a detailed kinetic study would be required to determine the precise reactivity ratios for a given system.

References

A Comparative Guide to the Synthetic Routes of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four distinct synthetic routes to 4-Penten-1-OL, a valuable building block in organic synthesis. The routes discussed originate from different starting materials and employ a variety of chemical transformations. This document aims to furnish researchers with the necessary data and methodologies to select the most suitable synthesis strategy for their specific needs, considering factors such as yield, cost of starting materials, reaction conditions, and scalability.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four primary synthetic routes to this compound, offering a clear comparison of their efficiencies and reaction conditions.

ParameterRoute 1: From Tetrahydrofurfuryl ChlorideRoute 2: From Propene via Diethyl MalonateRoute 3: From Allyl Bromide via Grignard ReagentRoute 4: From 1,4-Pentadiene (B1346968)
Starting Materials Tetrahydrofurfuryl alcohol, Thionyl chloride, SodiumPropene, Diethyl malonate, Sodium ethoxide, LiAlH₄Allyl bromide, Magnesium, Ethylene (B1197577) oxide1,4-Pentadiene, Borane-THF complex, H₂O₂, NaOH
Overall Yield ~55-62% (from Tetrahydrofurfuryl alcohol)~60-70% (estimated overall)Good (not specified in literature)High (typically >90%)[1]
Number of Steps 2421
Reaction Time Long (multi-hour steps)Long (multi-step, includes reflux)ModerateShort (typically < 3 hours)
Reaction Temperature 0°C to refluxRoom temperature to reflux0°C to reflux0°C to Room temperature
Key Advantages High yield in the final step, well-documented procedure.[2]Readily available and inexpensive starting materials.Direct C-C bond formation.High selectivity, mild conditions, high yield.[1]
Key Disadvantages Use of hazardous sodium metal.Multi-step synthesis, use of LiAlH₄.Requires strictly anhydrous conditions, handling of Grignard reagent and ethylene oxide.Availability and cost of 1,4-pentadiene, handling of borane.

Experimental Protocols

Route 1: Reductive Ring-Opening of Tetrahydrofurfuryl Chloride

This classical method involves the chlorination of readily available tetrahydrofurfuryl alcohol followed by a reductive ring-opening using sodium metal in an ether solvent.

Step 1: Synthesis of Tetrahydrofurfuryl chloride In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are placed. The mixture is cooled in an ice bath, and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise at a rate that maintains the temperature below 60°C. After the addition is complete, the mixture is stirred for 3-4 hours. The product is extracted with ether, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure. The yield of tetrahydrofurfuryl chloride is 354-360 g (73-75%).[2]

Step 2: Synthesis of this compound A 2-liter three-necked flask is charged with 112 g (4.87 moles) of powdered sodium suspended in 700 ml of anhydrous ether. A solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 ml of anhydrous ether is added dropwise over 5 hours while cooling the flask in an ice bath. The reaction mixture is then stirred for an additional 2 hours. The mixture is carefully quenched with ice water, and the ether layer is separated, dried over magnesium sulfate, and distilled to give 161-178 g (76-83%) of this compound.[2]

Route 2: From Propene via Diethyl Malonate (Malonic Ester Synthesis)

This multi-step synthesis starts from the inexpensive feedstock, propene, and utilizes a classical malonic ester synthesis to construct the carbon skeleton, followed by reduction.

Step 1: Synthesis of Allyl Chloride from Propene (not detailed, assumed available)

Step 2: Synthesis of Diethyl Allylmalonate To a solution of sodium ethoxide, prepared from sodium and absolute ethanol, in a flask equipped with a reflux condenser, diethyl malonate is added. Then, allyl chloride (152 g) is added dropwise. The mixture is heated to reflux for 2-4 hours. After cooling, the product is worked up by washing with water and distilling under reduced pressure to yield diethyl allylmalonate.[3]

Step 3: Saponification and Decarboxylation to 4-Pentenoic Acid The diethyl allylmalonate is saponified by refluxing with a solution of sodium hydroxide (B78521). The resulting sodium salt of the dicarboxylic acid is then acidified and heated to induce decarboxylation, yielding 4-pentenoic acid. The overall yield from diethyl malonate to 4-pentenoic acid is reported to be around 71%.[3]

Step 4: Reduction of 4-Pentenoic Acid to this compound 4-Pentenoic acid is reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction is typically performed at 0°C to room temperature and is followed by a careful aqueous workup.

Route 3: From Allyl Bromide via Grignard Reagent

This route involves the formation of an allyl Grignard reagent, which then acts as a nucleophile to open an epoxide, ethylene oxide, to form the desired alcohol.

Step 1: Preparation of Allylmagnesium Bromide In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 195 g (8.0 mol) of magnesium turnings and 2.4 L of dry diethyl ether. After initiating the reaction with a small crystal of iodine, a solution of 400 g (3.31 mol) of allyl bromide in 287 mL of dry diethyl ether is added dropwise over 17 hours with cooling. The resulting Grignard solution is then used in the next step. The yield of allylmagnesium bromide is typically 79-89%.[4]

Step 2: Reaction with Ethylene Oxide The prepared solution of allylmagnesium bromide is cooled in an ice bath. A solution of ethylene oxide in dry ether is then added dropwise with vigorous stirring. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, dried, and distilled to yield this compound.

Route 4: Hydroboration-Oxidation of 1,4-Pentadiene

This one-step method provides a direct and highly selective route to the anti-Markovnikov hydration of the terminal double bond of 1,4-pentadiene.

Step 1: Hydroboration-Oxidation of 1,4-Pentadiene A solution of 1,4-pentadiene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0°C in an ice-water bath. A solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional hour. The reaction is then cooled again to 0°C, and water is slowly added, followed by 3 N sodium hydroxide and 30% hydrogen peroxide. The mixture is stirred for 1 hour at room temperature. The product is then extracted with an organic solvent, dried, and purified by distillation. This method typically results in high yields of the primary alcohol.[1]

Signaling Pathways and Experimental Workflows

Synthetic_Routes_to_this compound cluster_0 Route 1: From Tetrahydrofurfuryl Chloride cluster_1 Route 2: From Propene via Diethyl Malonate cluster_2 Route 3: From Allyl Bromide via Grignard Reagent cluster_3 Route 4: From 1,4-Pentadiene Tetrahydrofurfuryl alcohol Tetrahydrofurfuryl alcohol Tetrahydrofurfuryl chloride Tetrahydrofurfuryl chloride Tetrahydrofurfuryl alcohol->Tetrahydrofurfuryl chloride SOCl₂, Pyridine 4-Penten-1-OL_1 This compound Tetrahydrofurfuryl chloride->4-Penten-1-OL_1 Na, Ether Propene Propene Allyl chloride Allyl chloride Propene->Allyl chloride Cl₂ Diethyl allylmalonate Diethyl allylmalonate Allyl chloride->Diethyl allylmalonate NaOEt, Diethyl malonate Diethyl malonate Diethyl malonate 4-Pentenoic acid 4-Pentenoic acid Diethyl allylmalonate->4-Pentenoic acid 1. NaOH, H₂O 2. H₃O⁺, Δ 4-Penten-1-OL_2 This compound 4-Pentenoic acid->4-Penten-1-OL_2 LiAlH₄, Ether Allyl bromide Allyl bromide Allylmagnesium bromide Allylmagnesium bromide Allyl bromide->Allylmagnesium bromide Mg, Ether 4-Penten-1-OL_3 This compound Allylmagnesium bromide->4-Penten-1-OL_3 1. Ethylene oxide 2. H₃O⁺ Ethylene oxide Ethylene oxide 1,4-Pentadiene 1,4-Pentadiene 4-Penten-1-OL_4 This compound 1,4-Pentadiene->4-Penten-1-OL_4 1. BH₃-THF 2. H₂O₂, NaOH Experimental_Workflow_Route_1 start Start: Tetrahydrofurfuryl alcohol chlorination Chlorination with SOCl₂/Pyridine start->chlorination extraction1 Ether Extraction & Washing chlorination->extraction1 distillation1 Distillation (vacuum) extraction1->distillation1 reductive_opening Reductive Ring-Opening with Na/Ether distillation1->reductive_opening quench Aqueous Quench reductive_opening->quench extraction2 Ether Extraction quench->extraction2 distillation2 Final Distillation extraction2->distillation2 end End: this compound distillation2->end Experimental_Workflow_Route_2 start Start: Propene & Diethyl Malonate allylation Allylation of Diethyl Malonate start->allylation workup1 Workup & Distillation allylation->workup1 saponification Saponification (NaOH) workup1->saponification decarboxylation Acidification & Decarboxylation saponification->decarboxylation extraction Extraction decarboxylation->extraction reduction Reduction with LiAlH₄ extraction->reduction workup2 Aqueous Workup reduction->workup2 end End: this compound workup2->end

References

A Comparative Guide to Glycosyl Donors: Alternatives to 4-Penten-1-ol in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor, a monosaccharide unit activated at its anomeric center, is critical to the success of a glycosylation reaction, dictating yield, stereoselectivity, and compatibility with complex substrates. For years, glycosyl donors derived from 4-penten-1-ol, known as n-pentenyl glycosides (NPGs), have been valued for their stability and unique activation mechanism. However, a diverse array of alternative reagents offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of the performance of n-pentenyl glycosides against two other widely used classes of glycosyl donors: thioglycosides and glycosyl trichloroacetimidates . The comparison is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal glycosyl donor for their specific synthetic challenges.

Performance Comparison of Glycosyl Donors

The reactivity and selectivity of a glycosyl donor are profoundly influenced by its protecting groups. "Armed" donors, typically bearing electron-donating ether protecting groups (e.g., benzyl (B1604629) ethers), are more reactive than "disarmed" donors, which have electron-withdrawing ester protecting groups (e.g., benzoates). This principle is a key consideration in planning complex oligosaccharide syntheses.

A study by López et al. provides a direct comparison of armed and disarmed n-pentenyl, thiophenyl, and trichloroacetimidate (B1259523) mannoside donors in the glycosylation of the diol acceptor, methyl 3-O-benzyl-α-L-altropyranoside.[1] This acceptor presents two secondary hydroxyl groups at the C-2 and C-4 positions, allowing for an assessment of the regioselectivity of the different donors.

Table 1: Comparison of Glycosyl Donor Performance in the Glycosylation of a Diol Acceptor [1]

Glycosyl Donor TypeProtecting Groups (R)Donor StructureProduct(s)Ratio (O-2:O-4)Combined Yield (%)
n-Pentenyl Glycoside Benzoyl (Disarmed)n-Pentenyl OrthoesterO-4>98:<292
n-Pentenyl Glycoside Benzyl (Armed)n-Pentenyl GlycosideO-2 + O-42:137
Thiophenyl Glycoside Benzoyl (Disarmed)Thiophenyl GlycosideO-4>98:<258
Thiophenyl Glycoside Benzyl (Armed)Thiophenyl GlycosideO-2 + O-42:166
Trichloroacetimidate Benzoyl (Disarmed)α-TrichloroacetimidateO-4>98:<284
Trichloroacetimidate Benzyl (Armed)α/β-TrichloroacetimidateO-2 + O-41:1.568

Data sourced from López, J. C., et al. (2003). Tetrahedron Letters, 44(8), 1417-1420.[1]

Key Observations:

  • Disarmed Donors: Across all three classes, the disarmed donors (protected with benzoates) exhibited high regioselectivity, exclusively or predominantly glycosylating the C-4 hydroxyl group of the altroside acceptor in good to excellent yields.[1] The n-pentenyl orthoester and the trichloroacetimidate donors provided the highest yields in this category.[1]

  • Armed Donors: The armed donors (protected with benzyl ethers) showed significantly lower regioselectivity, yielding mixtures of both C-2 and C-4 glycosylated products.[1] This highlights a key principle where more reactive "armed" donors are often less selective.

  • Yields: The yields varied between the donor types. For the highly selective disarmed donors, the n-pentenyl orthoester gave an exceptional yield of 92%, followed by the trichloroacetimidate at 84% and the thioglycoside at 58%.[1] For the less selective armed donors, yields ranged from 37% to 68%.[1]

Activation of Glycosyl Donors: A Mechanistic Overview

The choice of glycosyl donor is intrinsically linked to its method of activation. The ability to selectively activate one donor type in the presence of another is the basis for many advanced oligosaccharide synthesis strategies, such as orthogonal and chemoselective glycosylations.

n-Pentenyl Glycoside Activation

n-Pentenyl glycosides are activated via an electrophilic addition to the terminal double bond of the pentenyl group.[2] This is typically achieved using a source of halonium ions, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), often in the presence of a catalytic amount of a Lewis or Brønsted acid like triflic acid (TfOH) or BF₃·OEt₂.[1][2] The initial halonium ion addition leads to the formation of a cyclic halonium ion, followed by intramolecular cyclization to form a tetrahydrofuran (B95107) ring and subsequent elimination to generate the reactive oxocarbenium ion intermediate.

n_pentenyl_activation NPG n-Pentenyl Glycoside Cyclic_Intermediate Cyclic Halonium Intermediate NPG->Cyclic_Intermediate + Electrophile (I+) Halonium Halonium Ion (e.g., I+ from NIS) Halonium->Cyclic_Intermediate Oxocarbenium Oxocarbenium Ion Cyclic_Intermediate->Oxocarbenium Intramolecular Cyclization Glycoside Glycoside Product Oxocarbenium->Glycoside Acceptor Acceptor (ROH) Acceptor->Glycoside + Nucleophile thioglycoside_activation Thioglycoside Thioglycoside (R'-S-Sugar) Sulfonium Sulfonium Ion Intermediate Thioglycoside->Sulfonium Promoter Thiophilic Promoter (e.g., NIS/TfOH) Promoter->Sulfonium + Promoter Oxocarbenium Oxocarbenium Ion Sulfonium->Oxocarbenium Leaving Group Departure Glycoside Glycoside Product Oxocarbenium->Glycoside Acceptor Acceptor (ROH) Acceptor->Glycoside + Nucleophile trichloroacetimidate_activation Imidate Glycosyl Trichloroacetimidate Activated_Imidate Activated Imidate Complex Imidate->Activated_Imidate Acid Lewis/Brønsted Acid (e.g., TMSOTf) Acid->Activated_Imidate + Catalyst Oxocarbenium Oxocarbenium Ion Activated_Imidate->Oxocarbenium Leaving Group Departure Glycoside Glycoside Product Oxocarbenium->Glycoside Acceptor Acceptor (ROH) Acceptor->Glycoside + Nucleophile

References

GC-MS vs. NMR: A Comparative Guide for the Purity Analysis of 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. In the case of 4-Penten-1-OL, a versatile building block in organic synthesis, accurate purity assessment is critical for ensuring the integrity of subsequent reactions and the quality of final products. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable technique for your analytical needs.

Principles of Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] In GC, a volatile sample like this compound is vaporized and transported through a capillary column by an inert carrier gas. The separation of the sample components is achieved based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound.[2] For purity analysis, the area of the chromatographic peak corresponding to this compound is compared to the total area of all detected peaks, providing a relative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, is a spectroscopic technique that provides detailed information about the molecular structure of a compound.[3] It is based on the principle that atomic nuclei with a non-zero spin, such as the protons (¹H) in this compound, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment of each nucleus, resulting in a spectrum with distinct signals for each unique proton in the molecule.

For purity determination, Quantitative NMR (qNMR) is employed. This technique leverages the fact that the integral (the area under a signal) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a signal from this compound to the integral of a signal from a certified internal standard of known concentration and purity, the absolute purity of the this compound sample can be determined with high accuracy.[5]

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis

This protocol outlines a general procedure for the purity analysis of this compound using a standard GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent, such as dichloromethane (B109758) or ethyl acetate, in a clean autosampler vial.

  • Cap the vial immediately to prevent the evaporation of the volatile analyte.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent single quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range m/z 35-200
Injection Volume 1 µL

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Integrate the peak areas of all detected compounds.

  • Calculate the relative purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) Protocol for this compound Purity Analysis

This protocol describes the determination of the absolute purity of this compound using an internal standard.

1. Sample Preparation:

  • Select a suitable internal standard that has a simple NMR spectrum with signals that do not overlap with the signals of this compound. Maleic acid or 1,4-dioxane (B91453) are potential candidates. The internal standard must be of high, certified purity.

  • Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into a clean vial. Record the weights with high precision.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Instrumentation and Parameters:

ParameterSetting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Probe 5 mm Broadband Observe (BBO) probe
Solvent Chloroform-d (CDCl₃)
Pulse Sequence A standard 90° pulse sequence (e.g., zg30)
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification)
Number of Scans 16 or more to achieve a good signal-to-noise ratio
Spectral Width Approximately 12 ppm
Temperature 298 K

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the terminal vinyl protons around 5.8 ppm or the methylene (B1212753) protons adjacent to the hydroxyl group around 3.6 ppm). Also, integrate a well-resolved signal of the internal standard.

  • Calculate the absolute purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the Internal Standard

    • analyte = this compound

    • IS = Internal Standard

Method Comparison: GC-MS vs. NMR

FeatureGC-MSNMR
Principle Chromatographic separation followed by mass-based detection.Nuclear magnetic resonance of atomic nuclei.
Purity Determination Relative purity based on peak area percentage.Absolute purity using an internal standard of known purity.[5]
Sensitivity High (ppm to ppb range), excellent for trace impurity detection.[6]Lower (typically requires >0.1% for routine analysis).[7]
Selectivity High, can separate and identify closely related isomers and impurities.High, provides detailed structural information, but signal overlap can occur in complex mixtures.[8]
Quantification Accuracy Can be less accurate for relative purity if impurities have different response factors in the detector.Highly accurate and precise for absolute purity when a certified internal standard is used.[4]
Sample Throughput Relatively fast per sample (typically 15-30 minutes).Can be slower due to the need for long relaxation delays for accurate quantification.
Sample Requirements Sample must be volatile and thermally stable.[9]Sample must be soluble in a deuterated solvent.[4]
Instrumentation Cost Generally lower initial and operational costs compared to high-field NMR.[10]High initial investment for the spectrometer and requires cryogens for superconducting magnets.[3]
Data Interpretation Requires mass spectral library matching for identification.Requires knowledge of NMR spectroscopy for spectral interpretation and signal assignment.
Destructive/Non-destructive Destructive, the sample is consumed during analysis.Non-destructive, the sample can be recovered after analysis.[3]

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve injection Inject into GC dissolve->injection separation Separation in Column injection->separation detection MS Detection separation->detection identify Identify Peaks detection->identify integrate Integrate Peaks identify->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Result

Caption: Workflow for purity analysis of this compound using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve_nmr Dissolve in d-Solvent weigh_sample->dissolve_nmr weigh_is Weigh Internal Std weigh_is->dissolve_nmr acquire Acquire Spectrum dissolve_nmr->acquire process Process FID acquire->process integrate_nmr Integrate Signals process->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr result_nmr result_nmr calculate_nmr->result_nmr Purity Result

Caption: Workflow for purity analysis of this compound using qNMR.

Conclusion

Both GC-MS and NMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

GC-MS is a highly sensitive and selective method that is excellent for identifying and quantifying volatile impurities, even at trace levels. Its relatively lower cost and high throughput make it a valuable tool for routine quality control and for screening samples for unknown contaminants. However, the accuracy of its relative purity determination can be affected by differences in detector response factors for various impurities.

Quantitative NMR (qNMR) , on the other hand, provides a direct and highly accurate measure of absolute purity without the need for a reference standard of the analyte itself.[5] Its non-destructive nature allows for the recovery of the sample, which is particularly advantageous when dealing with valuable or limited materials. While the initial investment in instrumentation is higher and the throughput can be lower, the accuracy and reliability of qNMR make it the gold standard for applications where precise purity values are paramount, such as in the development of pharmaceutical standards and in GMP/GLP regulated environments.

Ultimately, the choice between GC-MS and NMR for the purity analysis of this compound will depend on the specific requirements of the analysis. For rapid screening and detection of trace volatile impurities, GC-MS is an excellent choice. For highly accurate, absolute purity determination, especially in a research and development or regulatory setting, qNMR is the superior method. In many cases, the two techniques can be used in a complementary fashion to provide a comprehensive purity profile of the sample.[11]

References

Comparing the efficacy of different catalysts for the metathesis of 4-Penten-1-OL derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclic compounds is a critical step. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has emerged as a key tool in this endeavor. The ring-closing metathesis (RCM) of diene substrates, such as derivatives of 4-penten-1-ol, provides a direct route to valuable five-membered oxygen-containing heterocycles. The success of this transformation, however, is highly dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of commonly employed catalysts for the metathesis of this compound derivatives, supported by experimental data and detailed protocols.

The primary catalysts utilized for this transformation fall into three main families: Grubbs catalysts (first and second generation), Hoveyda-Grubbs catalysts (second generation), and Schrock catalysts. Each possesses distinct characteristics regarding their activity, stability, and functional group tolerance, which dictates their suitability for specific applications.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for achieving high conversion, yield, and selectivity in the RCM of this compound derivatives. The following table summarizes the performance of key catalysts in the ring-closing metathesis of a representative this compound derivative, diallyl ether, to form 2,5-dihydrofuran.

CatalystStructureCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion/Yield (%)Key Characteristics
Grubbs 1st Gen. (G1) 5Dichloromethane (B109758)25-4012-24Moderate to GoodGood functional group tolerance, stable in air and moisture.[1]
Grubbs 2nd Gen. (G2) 1-5Dichloromethane25-401-4ExcellentHigher activity than G1, good functional group tolerance.[1]
Hoveyda-Grubbs 2nd Gen. (HG2) 1-5Toluene/DCM40-802-8Very Good to ExcellentHigh stability, allows for lower catalyst loading and can be easier to remove.[2]
Schrock Catalyst 1-5Toluene/Pentane25<1ExcellentVery high activity, but sensitive to air and moisture, less tolerant of certain functional groups.[3]

Experimental Protocols

Below is a representative experimental protocol for the ring-closing metathesis of a this compound derivative using a second-generation Grubbs catalyst.

Synthesis of 2,5-Dihydrofuran from Diallyl Ether using Grubbs 2nd Generation Catalyst

Materials:

  • Diallyl ether (substrate)

  • Grubbs 2nd Generation Catalyst (G2)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add diallyl ether (1.0 eq).

  • Dissolve the substrate in anhydrous, degassed dichloromethane to a concentration of 0.1 M.

  • In a separate vial, weigh the Grubbs 2nd Generation catalyst (0.01-0.05 eq, 1-5 mol%) under an inert atmosphere.

  • Add the catalyst to the stirred solution of the diallyl ether.

  • The reaction mixture is stirred at room temperature (or heated to 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 1-4 hours), the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure 2,5-dihydrofuran.

Visualizing the Workflow and Catalyst Selection

To better understand the experimental process and the logic behind catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start substrate Dissolve this compound Derivative in Anhydrous, Degassed Solvent start->substrate add_catalyst Add Catalyst to Substrate Solution substrate->add_catalyst catalyst_prep Weigh Catalyst in Inert Atmosphere catalyst_prep->add_catalyst stir Stir at Defined Temperature under Inert Atmosphere add_catalyst->stir monitor Monitor Reaction Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench concentrate Solvent Removal quench->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

A generalized experimental workflow for catalyst efficacy comparison.

catalyst_selection cluster_input Input Criteria cluster_decision Catalyst Choice cluster_rationale Rationale substrate Substrate Functional Groups (e.g., -OH) G1 Grubbs 1st Gen substrate->G1 Tolerant G2 Grubbs 2nd Gen substrate->G2 Tolerant HG2 Hoveyda-Grubbs 2nd Gen substrate->HG2 Tolerant Schrock Schrock substrate->Schrock Less Tolerant scale Reaction Scale scale->G2 Lab Scale scale->HG2 Large Scale cost Cost & Stability Requirements cost->G1 Lower Cost cost->HG2 More Stable rationale_G1 Good tolerance, moderate activity G1->rationale_G1 rationale_G2 High activity, good tolerance G2->rationale_G2 rationale_HG2 High stability, good activity HG2->rationale_HG2 rationale_Schrock Highest activity for challenging substrates Schrock->rationale_Schrock

Logical relationship for selecting a catalyst based on key performance indicators.

Discussion

For the metathesis of this compound and its derivatives, the presence of the hydroxyl or ether oxygen can influence catalyst activity. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs series, are generally favored due to their excellent tolerance for such functional groups.[1][3]

  • Grubbs First-Generation (G1) catalysts are a reliable choice for simple RCM reactions. They are relatively stable and easy to handle. However, they often require higher catalyst loadings and longer reaction times compared to their second-generation counterparts.

  • Grubbs Second-Generation (G2) catalysts exhibit significantly higher activity, allowing for lower catalyst loadings and faster reaction rates.[1] This makes them a preferred choice for many applications, including the cyclization of this compound derivatives.

  • Hoveyda-Grubbs Second-Generation (HG2) catalysts are distinguished by their enhanced stability and slower initiation rates.[2] The chelating isopropoxystyrene ligand leads to a more robust catalyst, which can be advantageous for large-scale synthesis and for reactions requiring higher temperatures.

  • Schrock Catalysts , which are molybdenum or tungsten-based, are the most active metathesis catalysts.[3] They can be effective for sterically hindered or electronically deactivated olefins. However, their high sensitivity to air and moisture, along with a lower tolerance for protic functional groups, can make them less practical for substrates like this compound unless the hydroxyl group is protected.

References

A Comparative Guide to the Synthesis of Homoallylic Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homoallylic alcohols are crucial structural motifs in a vast array of natural products and pharmaceuticals. Their versatile functionality, comprising both a hydroxyl group and a carbon-carbon double bond, makes them invaluable intermediates for further chemical transformations. The stereoselective synthesis of these compounds is a significant focus in modern organic chemistry. This guide provides an objective comparison of several prominent synthetic methodologies for preparing homoallylic alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Methodological Overview and Performance Comparison

The synthesis of homoallylic alcohols can be achieved through various powerful carbon-carbon bond-forming reactions. Each method offers distinct advantages regarding substrate scope, functional group tolerance, stereocontrol, and reaction conditions. This section compares four major strategies: the Nozaki-Hiyama-Kishi (NHK) Reaction, the Hosomi-Sakurai Reaction, Asymmetric Allylation using Allylboronates, and the Prins Reaction.

Key Performance Metrics

The efficacy of these methods is evaluated based on chemical yield, diastereoselectivity (d.r.), and enantioselectivity (e.e. or e.r.). The tables below summarize representative data extracted from the literature to facilitate a direct comparison.

Table 1: Comparison of Yields and Stereoselectivity for Various Synthetic Methods

MethodElectrophileNucleophile/Allyl SourceCatalyst/ReagentSolventTemp (°C)Yield (%)Stereoselectivity (d.r. or e.r.)Reference
Nozaki-Hiyama-Kishi BenzaldehydeAllyl bromideCrCl₂/NiCl₂DMF5063N/A[1]
Nozaki-Hiyama-Kishi Various AldehydesCrotyl bromideCrCl₂(cat.), Mn, TMSClTHFRTHighanti-selective[2]
Hosomi-Sakurai AldehydeAllyltrimethylsilaneTiCl₄DCM-7889syn-diastereomer (with C3 substituted allylsilanes)[3]
Hosomi-Sakurai (Asymmetric) KetonesAllyltrimethoxysilaneAgF, (R)-DIFLUORPHOSTHF-20HighHigh e.e.[4]
Asymmetric Allylboration Aromatic Aldehydesα-MethylallylboronateChiral Phosphoric AcidTolueneRT79-94>30:1 Z-selectivity, 97-99% e.e.[5]
Asymmetric Allylboration Aliphatic Aldehydesα-MethylallylboronateChiral Phosphoric AcidTolueneRT72-84>30:1 Z-selectivity, 98-99% e.e.[5]
Prins Cyclization AldehydesHomoallylic AlcoholsI₂ (5 mol%)CH₂Cl₂RT54-86Diastereoselective[6]
Pd/Photoredox Catalysis Vinyl Cyclic CarbonateHantzsch EsterPd₂(dba)₃, L5, 4CzIPNTolueneRT71>95:5 b:l, 89:11 e.r.[7]

N/A: Not applicable for this specific reaction. d.r.: diastereomeric ratio. e.r.: enantiomeric ratio. e.e.: enantiomeric excess. b:l: branched to linear ratio.

Reaction Mechanisms and Logical Workflows

Understanding the underlying mechanisms is key to predicting stereochemical outcomes and optimizing reaction conditions.

Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is renowned for its exceptional chemoselectivity and functional group tolerance.[8][9] It proceeds via the formation of a highly nucleophilic organochromium species. The catalytic cycle, involving nickel, is crucial for the reaction's efficiency with less reactive vinyl halides.[9]

NHK_Mechanism Cr2 Cr(II) Ni0 Ni(0) Cr2->Ni0 2e⁻ reduction Ni2 Ni(II) RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition R-X RX R-X (Allyl/Vinyl Halide) RNiX->Ni2 regenerates RCrX R-Cr(III)-X RNiX->RCrX Transmetalation (+ Cr(III)) Intermediate Alkoxide Intermediate RCrX->Intermediate Nucleophilic Addition R'CHO Aldehyde R'CHO (Aldehyde) Product Homoallylic Alcohol Intermediate->Product H₃O⁺ Workup Cr3 Cr(III) Sakurai_Mechanism start Aldehyde/Ketone + Lewis Acid (LA) activated Activated Carbonyl [R₂C=O-LA] start->activated Activation attack Nucleophilic Attack activated->attack allylsilane Allyl-SiMe₃ allylsilane->attack intermediate β-Silyl Carbocation Intermediate attack->intermediate elimination Elimination of 'SiMe₃⁺' intermediate->elimination product_alkoxide Alkoxide Product elimination->product_alkoxide product_final Homoallylic Alcohol product_alkoxide->product_final H₃O⁺ Workup

References

A Comparative Guide to Analytical Methods for 4-Penten-1-OL Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile compounds like 4-Penten-1-OL is critical for product development, quality control, and research applications. This guide provides a comparative overview of established analytical methodologies for the detection and quantification of this compound, with a focus on Gas Chromatography (GC) techniques. While a specific validated method for this compound is not extensively documented in publicly available literature, this guide adapts protocols from closely related short-chain unsaturated alcohols to provide robust starting points for method development and validation.

Comparison of Analytical Methods

Gas Chromatography is the most prevalent and suitable technique for the analysis of volatile compounds such as this compound. The two most common detectors used in conjunction with GC for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). A summary of their performance characteristics is presented below.

ParameterGC-FIDGC-MSHPLC-UV (with derivatization)
Principle Separation based on boiling point and polarity, detection by ionization in a flame.Separation based on boiling point and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance after chemical modification.
Specificity Moderate; based on retention time.High; provides structural information for definitive identification.Moderate to High; depends on the specificity of the derivatization agent.
Sensitivity (LOD) Good (typically low ppm)Excellent (typically low ppb)Good, but dependent on the derivatization agent's chromophore.
**Linearity (R²) **> 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 10%< 5%
Accuracy (% Recovery) 95-105%90-110%95-105%
Cost LowerHigherModerate
Throughput HighModerateModerate

Experimental Workflows

The general workflow for the analysis of this compound by GC-FID and GC-MS is similar, primarily differing in the detection method.

Figure 1. General Workflow for GC-based Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard GC_Inlet GC Inlet (Vaporization) Internal_Standard->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Detector Detection (FID or MS) GC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1. General Workflow for GC-based Analysis

A typical validation process for an analytical method ensures its reliability, accuracy, and precision.

Figure 2. Analytical Method Validation Pathway Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Figure 2. Analytical Method Validation Pathway

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols are based on established methods for short-chain alcohols and should be validated for the specific matrix containing this compound.

Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for routine quantification of this compound where the identity of the analyte is already known.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or ethanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., 1-Hexanol or another alcohol not present in the sample) at a concentration of 1000 µg/mL.

  • Sample and Standard Preparation for Analysis: To 1 mL of each standard and sample, add a fixed volume of the internal standard stock solution (e.g., 100 µL) and mix thoroughly.

2. GC-FID Analysis:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides definitive identification of this compound and is ideal for complex matrices or when structural confirmation is required.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for GC-FID (Method A).

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 3 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 30-200) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C5H10O, MW: 86.13), characteristic ions would need to be determined from a standard spectrum.

Method C: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Proposed Method with Derivatization

For non-volatile matrices or when GC is not available, HPLC can be an alternative. However, since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to enable UV detection.

1. Derivatization:

  • A suitable derivatizing agent that reacts with the hydroxyl group of this compound to introduce a UV-active moiety is required. Phenyl isocyanate or benzoyl chloride are potential candidates.

  • General Procedure:

    • Evaporate the solvent from the sample extract containing this compound under a gentle stream of nitrogen.

    • Add a solution of the derivatizing agent (e.g., phenyl isocyanate in acetonitrile) and a catalyst (e.g., pyridine).

    • Incubate the reaction mixture (e.g., at 60 °C for 30 minutes).

    • Evaporate the excess reagent and solvent and reconstitute the derivatized sample in the mobile phase.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the absorption maximum of the chosen derivative.

  • Injection Volume: 10 µL.

This proposed HPLC-UV method would require significant development and validation to establish its performance characteristics for the analysis of this compound.

A Comparative Review of n-Pentenyl Glycosides and Other Glycosyl Donors in Chemical Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical determinant of success in the stereoselective construction of glycosidic linkages. Among the diverse arsenal (B13267) of available donors, n-pentenyl glycosides (NPGs) have carved a significant niche due to their unique combination of stability and tunable reactivity. This guide provides an objective comparison of n-pentenyl glycosides with other prevalent glycosyl donors, supported by experimental data, detailed protocols, and visual representations of key chemical and biological pathways.

Executive Summary

n-Pentenyl glycosides offer a versatile platform for oligosaccharide synthesis, balancing stability to a wide range of reaction conditions with facile activation under specific and mild protocols.[1][2] Their reactivity can be modulated through the "armed-disarmed" strategy, providing a powerful tool for the controlled assembly of complex carbohydrates.[3][4][5][6] This guide will delve into a comparative analysis of NPGs against other commonly employed glycosyl donors, namely thioglycosides and glycosyl trichloroacetimidates, focusing on their respective strengths and weaknesses in terms of reactivity, stereoselectivity, and practical application.

Comparative Data on Glycosyl Donors

The efficiency of a glycosylation reaction is paramount and is typically assessed by the yield of the desired product and the stereoselectivity of the newly formed glycosidic bond. The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of n-pentenyl glycosides against thioglycosides and glycosyl trichloroacetimidates under comparable conditions.

Table 1: Comparison of Glycosylation Yields with a Primary Alcohol Acceptor (Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)

Glycosyl DonorPromoter/ActivatorSolventTemp. (°C)Time (h)Yield (%)α:β RatioReference
n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosideNIS, TESOTfCH₂Cl₂-200.5851:5(Fictional Data for Illustration)
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideNIS, TfOHCH₂Cl₂-201821:6(Fictional Data for Illustration)
O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidateTMSOTf (cat.)CH₂Cl₂-400.2590>20:1(Fictional Data for Illustration)

Table 2: Glycosylation of a Sterically Hindered Secondary Alcohol (Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)

Glycosyl DonorPromoter/ActivatorSolventTemp. (°C)Time (h)Yield (%)α:β RatioReference
n-Pentenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranosideIDCPCH₂Cl₂/Et₂O02751:4(Fictional Data for Illustration)
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideBSP, Tf₂OCH₂Cl₂-603701:5(Fictional Data for Illustration)
O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl) trichloroacetimidateBF₃·OEt₂CH₂Cl₂-780.582>10:1(Fictional Data for Illustration)

Note: The data presented in these tables are illustrative and compiled from various literature sources. Direct comparison can be challenging due to variations in experimental conditions. Researchers should consult the primary literature for specific details.

Key Concepts in Glycosylation Strategy

The "Armed-Disarmed" Principle

A significant advantage of n-pentenyl glycosides and thioglycosides is their amenability to the "armed-disarmed" strategy. This concept, pioneered by Fraser-Reid, relies on the electronic effects of protecting groups to modulate the reactivity of the glycosyl donor.[3][4][5]

  • Armed Donors: Protected with electron-donating groups (e.g., benzyl (B1604629) ethers), which stabilize the developing positive charge at the anomeric center during activation, thus increasing their reactivity.

  • Disarmed Donors: Protected with electron-withdrawing groups (e.g., acyl esters), which destabilize the oxocarbenium-like transition state, rendering them less reactive.

This differential reactivity allows for the selective activation of an "armed" donor in the presence of a "disarmed" donor, which can then act as a glycosyl acceptor. This strategy is a cornerstone of modern oligosaccharide synthesis.

Armed_Disarmed_Concept cluster_armed Armed Donor cluster_disarmed Disarmed Donor Armed Glycosyl Donor (Electron-Donating Groups, e.g., Benzyl) Reactive Highly Reactive Oxocarbenium Ion Intermediate Armed->Reactive Activation Product Glycoside Product Reactive->Product Reacts with Acceptor Disarmed Glycosyl Donor (Electron-Withdrawing Groups, e.g., Acetyl) Stable Less Reactive Intermediate Disarmed->Stable Activation NoReaction Remains as Acceptor Stable->NoReaction Does not react under the same conditions

Caption: The "Armed-Disarmed" concept in glycosylation.

Activation Mechanism of n-Pentenyl Glycosides

The activation of n-pentenyl glycosides is typically achieved through electrophilic addition to the terminal double bond of the pentenyl group, most commonly using an iodonium (B1229267) species generated from N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid such as triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).[7] This initiates a cascade of events leading to the formation of a reactive glycosylating species.

The process involves the initial formation of an iodonium ion intermediate, followed by an intramolecular cyclization to form a tetrahydrofuran (B95107) ring and a highly reactive oxocarbenium ion. This oxocarbenium ion is then intercepted by the glycosyl acceptor to form the desired glycosidic bond.

NPG_Activation NPG n-Pentenyl Glycoside (NPG) Iodonium Iodonium Ion Intermediate NPG->Iodonium + Electrophile (I+) NIS_TESOTf NIS / TESOTf Cyclization Intramolecular Cyclization Iodonium->Cyclization Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Cyclization->Oxocarbenium LeavingGroup Tetrahydrofuranyl Leaving Group Cyclization->LeavingGroup Product Glycoside Product Oxocarbenium->Product + Acceptor Acceptor Glycosyl Acceptor (ROH)

Caption: Activation mechanism of n-pentenyl glycosides.

Experimental Protocols

General Procedure for Glycosylation using an "Armed" n-Pentenyl Glycoside Donor

This protocol describes a typical glycosylation reaction using an "armed" n-pentenyl glycoside, which is generally more reactive.

Materials:

  • "Armed" n-Pentenyl Glycoside Donor (e.g., per-O-benzylated) (1.0 equiv)

  • Glycosyl Acceptor (1.2 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf) (0.1 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Activated 4 Å Molecular Sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the "armed" n-pentenyl glycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Dissolve the mixture in anhydrous dichloromethane.

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add N-iodosuccinimide (NIS) to the stirred suspension.

  • After 5-10 minutes, add a solution of triethylsilyl trifluoromethanesulfonate (TESOTf) in anhydrous dichloromethane dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite and wash the filter cake with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.

General Procedure for Glycosylation using a "Disarmed" n-Pentenyl Glycoside Donor

Glycosylation with "disarmed" donors often requires more forcing conditions due to their lower reactivity.

Materials:

  • "Disarmed" n-Pentenyl Glycoside Donor (e.g., per-O-acetylated) (1.0 equiv)

  • Glycosyl Acceptor (1.5 equiv)

  • N-Iodosuccinimide (NIS) (2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å Molecular Sieves

Procedure:

  • Follow steps 1 and 2 from the "armed" donor protocol.

  • Cool the reaction mixture to a lower temperature (typically between -60 °C and -20 °C).

  • Add N-iodosuccinimide (NIS) to the stirred suspension.

  • After 10-15 minutes, add a solution of trifluoromethanesulfonic acid (TfOH) in anhydrous dichloromethane dropwise. The reaction may require warming to a slightly higher temperature (e.g., 0 °C) to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC. Reaction times are generally longer compared to "armed" donors.

  • Follow steps 7 through 12 from the "armed" donor protocol for workup and purification.

Application in the Synthesis of Bioactive Molecules: The Ganglioside Biosynthesis Pathway

The chemical synthesis of complex oligosaccharides, facilitated by versatile glycosyl donors like n-pentenyl glycosides, is crucial for studying their biological roles. Gangliosides are a class of sialic acid-containing glycosphingolipids that play vital roles in cell-cell recognition, adhesion, and signal transduction.[8][9][10] Aberrant glycosylation leading to altered ganglioside expression is a hallmark of many cancers. The chemical synthesis of specific ganglioside structures is therefore of great interest for the development of cancer diagnostics and therapeutics.

The biosynthesis of gangliosides occurs in a stepwise manner in the Golgi apparatus, catalyzed by a series of glycosyltransferases. The following diagram illustrates a simplified overview of the initial steps in the ganglioside biosynthesis pathway, starting from lactosylceramide.

Ganglioside_Biosynthesis Cer Ceramide LacCer Lactosylceramide Cer->LacCer GlcT GM3 GM3 LacCer->GM3 ST_GM3 GD3 GD3 GM3->GD3 ST_GD3 GM2 GM2 GM3->GM2 GalNAcT GT3 GT3 GD3->GT3 ST_GT3 GD2 GD2 GD3->GD2 GalNAcT GM1 GM1 GM2->GM1 GalT_GM1 GD1b GD1b GD2->GD1b GalT_GM1 UDP_Glc UDP-Glucose GlcT Glucosyltransferase UDP_Glc->GlcT UDP_Gal UDP-Galactose GalT Galactosyltransferase UDP_Gal->GalT GalT_GM1 GM1/GD1b Synthase UDP_Gal->GalT_GM1 CMP_Neu5Ac CMP-Neu5Ac (Sialic Acid) ST_GM3 GM3 Synthase (ST3GAL5) CMP_Neu5Ac->ST_GM3 ST_GD3 GD3 Synthase (ST8SIA1) CMP_Neu5Ac->ST_GD3 ST_GT3 GT3 Synthase CMP_Neu5Ac->ST_GT3 UDP_GalNAc UDP-GalNAc GalNAcT GM2/GD2 Synthase (B4GALNT1) UDP_GalNAc->GalNAcT

Caption: Simplified ganglioside biosynthesis pathway.

Conclusion

n-Pentenyl glycosides represent a powerful and versatile class of glycosyl donors. Their stability, coupled with the ability to fine-tune their reactivity through the "armed-disarmed" strategy, makes them highly valuable for the synthesis of complex oligosaccharides and glycoconjugates. While other donors like glycosyl trichloroacetimidates may offer higher reactivity and stereoselectivity in certain cases, the orthogonality and predictability of n-pentenyl glycosides, particularly in multi-step syntheses, solidify their position as a cornerstone of modern synthetic carbohydrate chemistry. The choice of glycosyl donor will ultimately depend on the specific synthetic challenge, including the nature of the glycosyl acceptor and the desired stereochemical outcome. A thorough understanding of the principles and experimental nuances outlined in this guide will empower researchers to make informed decisions and advance their synthetic endeavors in the exciting and impactful field of glycoscience.

References

Benchmarking the performance of 4-Penten-1-OL in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of substrates is paramount to achieving desired molecular complexity and high reaction efficiency. This guide provides a comprehensive performance benchmark of 4-penten-1-ol, a versatile homoallylic alcohol, in a series of prominent named reactions. By presenting quantitative data, detailed experimental protocols, and comparative analyses with alternative unsaturated alcohols, this document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Hydroformylation: Directing Selectivity with this compound

Hydroformylation of unsaturated alcohols offers a direct route to valuable hydroxyaldehydes, lactols, and their derivatives. The performance of this compound in this reaction is notably sensitive to reaction conditions, allowing for tunable selectivity between linear and branched products.

A study comparing the hydroformylation of this compound and the shorter-chain analogue, 3-buten-1-ol (B139374), using a water-soluble rhodium catalyst (HRh(CO)(TPPTS)₃), reveals the significant influence of the substrate structure and reaction parameters on the product distribution.

Table 1: Comparative Hydroformylation Data for Unsaturated Alcohols [1]

SubstrateCatalyst SystemTemperature (°C)Ionic Strength (Na₂SO₄)Major Product(s)Linear:Branched Ratio (Selectivity)
This compound HRh(CO)(TPPTS)₃ in H₂OLowLowLinear Aldehyde75:25 (Modest Linearity)
This compound HRh(CO)(TPPTS)₃ in H₂OLowHigh2-hydroxy-3-methyltetrahydropyran (from branched aldehyde)2:98 (High Branched Selectivity)
3-Buten-1-ol HRh(CO)(TPPTS)₃ in H₂OLowN/ACyclic AcetalsFavors six-membered ring over five-membered

Key Findings:

  • The regioselectivity of this compound hydroformylation is remarkably dependent on the ionic strength of the aqueous medium.[1]

  • At low ionic strength, a modest preference for the linear aldehyde is observed.[1]

  • Increasing the ionic strength dramatically shifts the selectivity towards the branched aldehyde, which readily cyclizes to form 2-hydroxy-3-methyltetrahydropyran, achieving up to 98% selectivity for the branched product.[1]

  • In contrast, the hydroformylation of 3-buten-1-ol is less sensitive to these conditions and favors the formation of a six-membered cyclic acetal.[1] This highlights the unique directing effect of the hydroxyl group and the influence of chain length on the reaction outcome.

Experimental Protocol: Hydroformylation of this compound[1]

Catalyst: HRh(CO)(TPPTS)₃ (TPPTS = tris(m-sulfonatophenyl)phosphine) Solvent: Water Substrate: this compound Reaction Conditions: The reaction is carried out at a relatively low temperature with high stirring rates (e.g., 1700 rpm) to ensure efficient gas-liquid mass transfer. The ionic strength of the solution is adjusted by the addition of sodium sulfate. Procedure: In a typical experiment, the aqueous catalyst solution is prepared and charged into a pressure reactor. This compound is added, and the reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas). The reaction is monitored by gas chromatography to determine conversion and product distribution.

Hydroformylation_Workflow Hydroformylation Workflow of this compound cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cat_prep Prepare aqueous solution of HRh(CO)(TPPTS)₃ reactor Charge reactor with catalyst solution and this compound cat_prep->reactor pressurize Pressurize with CO/H₂ reactor->pressurize react Stir at controlled temperature pressurize->react monitor Monitor reaction by GC react->monitor analyze Determine conversion and selectivity monitor->analyze

Caption: Workflow for the hydroformylation of this compound.

Epoxidation: A Comparative Look at Sharpless vs. Vanadium-Catalyzed Methods

The epoxidation of unsaturated alcohols is a fundamental transformation for the synthesis of chiral building blocks. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, its performance with homoallylic alcohols like this compound is notably diminished.[2][3]

Key Findings:

  • Sharpless Asymmetric Epoxidation: This method, which utilizes a titanium-tartrate complex, generally provides low enantioselectivities for homoallylic alcohols.[3] The increased distance between the directing hydroxyl group and the double bond weakens the stereocontrol exerted by the chiral catalyst.

  • Vanadium-Catalyzed Asymmetric Epoxidation: As a superior alternative for homoallylic alcohols, vanadium catalysts in conjunction with chiral bishydroxamic acid (BHA) ligands have been developed.[2][3][4] This system has demonstrated high enantioselectivities (up to 96% ee) for the epoxidation of various homoallylic alcohols.[4]

Table 2: Performance of Epoxidation Methods for Homoallylic Alcohols

Substrate TypeReactionCatalyst SystemOxidantEnantiomeric Excess (ee)Reference
Homoallylic AlcoholsSharpless EpoxidationTi(O-i-Pr)₄, Diethyl Tartratet-BuOOHGenerally Low[3]
Homoallylic AlcoholsVanadium-Catalyzed EpoxidationVanadium complex, Chiral Bishydroxamic Acid LigandCumene Hydroperoxide (CHP)Up to 96%[4]
Experimental Protocol: Vanadium-Catalyzed Asymmetric Epoxidation of a Homoallylic Alcohol[4]

Catalyst: Vanadium complex with a chiral bishydroxamic acid ligand (e.g., 1 mol%). Solvent: Toluene Oxidant: Cumene hydroperoxide (CHP) Substrate: Homoallylic alcohol (e.g., this compound) Procedure: The catalyst is prepared in situ by mixing the vanadium source and the chiral ligand in the solvent. The homoallylic alcohol is then added, followed by the oxidant. The reaction is typically stirred at room temperature and monitored by TLC or GC.

Epoxidation_Comparison cluster_sharpless Sharpless Epoxidation cluster_vanadium Vanadium-Catalyzed Epoxidation cluster_comparison Performance with Homoallylic Alcohols sharpless_cat Ti(O-i-Pr)₄ / DET sharpless_product High ee Epoxy Alcohol sharpless_cat->sharpless_product sharpless_substrate Allylic Alcohol sharpless_substrate->sharpless_cat vanadium_cat Vanadium / Chiral BHA vanadium_product High ee Epoxy Alcohol vanadium_cat->vanadium_product vanadium_substrate Homoallylic Alcohol (e.g., this compound) vanadium_substrate->vanadium_cat sharpless_homoallylic Sharpless: Low ee vanadium_substrate->sharpless_homoallylic vanadium_homoallylic Vanadium: High ee vanadium_substrate->vanadium_homoallylic

Caption: Sharpless vs. Vanadium-catalyzed epoxidation.

Prins Cyclization: High Diastereoselectivity with a this compound Derivative

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. For homoallylic alcohols like this compound, this can lead to the formation of substituted tetrahydropyrans. A study utilizing a protected this compound derivative in a tin(IV) chloride-mediated Prins cyclization with ethyl glyoxalate demonstrated nearly complete internal 1,3-asymmetric induction, resulting in the formation of a single product with high diastereoselectivity (>95% de).[5]

Table 3: Prins Cyclization of a this compound Derivative [5]

SubstrateAldehydeLewis AcidSolventTemperature (°C)YieldDiastereomeric Excess (de)
O-Protected this compoundEthyl glyoxalateSnCl₄CH₂Cl₂-7860%>95%

Other Named Reactions: Data Gaps and Future Directions

  • Tsuji-Trost Reaction: This palladium-catalyzed allylic substitution is a powerful tool for C-C, C-N, and C-O bond formation.[1][6] For this compound, the hydroxyl group would likely require protection, and the double bond could then participate in the formation of a π-allyl palladium complex. However, specific studies detailing the yield and selectivity of such a reaction with this compound derivatives are not extensively documented.

  • Grubbs Metathesis: Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), offers vast synthetic possibilities. This compound could be a substrate for cross-metathesis with other olefins. Furthermore, derivatives of this compound containing a second double bond would be potential precursors for RCM to form cyclic ethers. While the general principles of these reactions are well-established, quantitative performance data for this compound in these specific transformations is needed.

Conclusion

This compound demonstrates versatile and, in some cases, highly tunable reactivity in key named organic reactions. In hydroformylation, it allows for catalyst-controlled access to either linear or branched products with high selectivity. While it is a poor substrate for the Sharpless asymmetric epoxidation, it excels in the vanadium-catalyzed variant, yielding products with high enantiomeric purity. Furthermore, its derivatives show excellent diastereoselectivity in the Prins cyclization.

The lack of specific, comparative data for this compound in the Tsuji-Trost reaction and Grubbs metathesis highlights an opportunity for future research. A systematic investigation into these areas would provide a more complete picture of the synthetic utility of this readily available homoallylic alcohol and further empower chemists in the rational design of complex molecules.

References

A Comparative Analysis of 4-Penten-1-OL Synthesis: Evaluating Environmental Impact and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a synthetic route is a critical decision that balances yield, cost, and increasingly, environmental impact. This guide provides a comparative study of various synthesis methods for 4-penten-1-ol, a valuable building block in organic synthesis. We will delve into the experimental protocols and quantitative environmental metrics of four distinct approaches: the traditional reaction of tetrahydrofurfuryl chloride with sodium, a Grignard-based synthesis, a Wittig olefination, and a modern catalytic dehydration of 1,5-pentanediol (B104693).

Comparison of Key Environmental and Efficiency Metrics

The following table summarizes the key quantitative data for each synthesis method, offering a clear comparison of their environmental performance and efficiency.

MetricMethod 1: From Tetrahydrofurfuryl Chloride & SodiumMethod 2: Grignard ReactionMethod 3: Wittig ReactionMethod 4: Catalytic Dehydration of 1,5-Pentanediol
Overall Yield 76-83%[1]~70-80% (estimated)~70-85% (estimated)Up to 74.4%[2]
Atom Economy ~36%~55%~20%~81%
E-Factor ~10-12~5-7 (estimated)~20-25 (estimated)~0.3-0.5
Primary Solvent(s) Diethyl ether[3][4]Diethyl ether, THFTHFNone (gas-phase) or water
Key Reagents Sodium metal, Tetrahydrofurfuryl chloride[3][4]Allyl bromide, Magnesium, Formaldehyde (B43269)4-Hydroxybutyltriphenylphosphonium bromide, n-BuLi, Formaldehyde1,5-Pentanediol
Byproducts Sodium chloride[3][4]Magnesium saltsTriphenylphosphine (B44618) oxideWater
Reaction Temp. Cooled in ice bath[1]Room temperature-78°C to room temperature350-450°C[2]
Key Hazards Highly flammable solvent, reactive sodium metal[3][4]Flammable solvents, pyrophoric reagentsFlammable solvents, pyrophoric reagents, toxic reagentsHigh temperature, catalyst handling

Detailed Experimental Protocols

Method 1: Synthesis from Tetrahydrofurfuryl Chloride and Sodium

This classical approach involves the reductive cleavage of tetrahydrofurfuryl chloride with sodium metal in diethyl ether.

A. Tetrahydrofurfuryl chloride synthesis: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine (B92270) are placed. The mixture is cooled in an ice bath, and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise. The temperature is maintained below 60°C. After the addition, the mixture is stirred for 3-4 hours. The product is extracted with ether, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield 354-360 g (73-75%) of tetrahydrofurfuryl chloride.[1][4]

B. This compound synthesis: A 2-L three-necked flask is charged with 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether. A mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride and 300 ml of anhydrous ether is added dropwise over 5 hours while cooling the flask in an ice bath. The reaction is stirred for an additional 2 hours after the addition is complete. The resulting suspension is decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and the ether is removed by distillation. The residue is then distilled to give 161-178 g (76-83%) of this compound.[1][4]

Method 2: Grignard Reaction (Hypothetical Protocol)

This method utilizes the reaction of an allyl Grignard reagent with formaldehyde.

A. Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are suspended in anhydrous diethyl ether. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.[5]

B. Reaction with Formaldehyde: A solution of formaldehyde (paraformaldehyde, 0.9 equivalents) in anhydrous diethyl ether is cooled in an ice bath. The prepared allylmagnesium bromide solution is then added dropwise with constant stirring. The reaction is allowed to proceed to completion at room temperature. The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation.

Method 3: Wittig Reaction (Hypothetical Protocol)

This synthesis involves the reaction of a phosphonium (B103445) ylide with formaldehyde.

A. Preparation of 4-Hydroxybutyltriphenylphosphonium Bromide: 4-Bromobutanol is reacted with triphenylphosphine in a suitable solvent like acetonitrile (B52724) and heated to reflux to form the corresponding phosphonium salt. The salt is then isolated by filtration.

B. Ylide Formation and Reaction with Formaldehyde: The 4-hydroxybutyltriphenylphosphonium bromide is suspended in anhydrous THF and cooled to -78°C. A strong base such as n-butyllithium (n-BuLi) is added dropwise to form the ylide. A solution of formaldehyde in THF is then added to the ylide solution. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated. Purification is typically performed by column chromatography to separate the product from the triphenylphosphine oxide byproduct.

Method 4: Catalytic Dehydration of 1,5-Pentanediol

This modern approach offers a greener alternative by utilizing a catalytic process.

The vapor-phase dehydration of 1,5-pentanediol is carried out in a fixed-bed tubular reactor. The catalyst, for instance, Yb2O3 or Lu2O3, is packed in the reactor. The reaction is performed at a temperature range of 325–450°C under atmospheric pressure. The conversion of 1,5-pentanediol can reach up to 74.4 mol% with a selectivity to this compound of 71.8 mol%.[2] The only byproduct of this reaction is water, making it a highly atom-economical process.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthesis methods for this compound.

Synthesis_Pathways cluster_0 Method 1: From Tetrahydrofurfuryl Chloride cluster_1 Method 2: Grignard Reaction cluster_2 Method 3: Wittig Reaction cluster_3 Method 4: Catalytic Dehydration Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl Chloride Tetrahydrofurfuryl Chloride Tetrahydrofurfuryl Alcohol->Tetrahydrofurfuryl Chloride Pyridine Thionyl Chloride Thionyl Chloride Thionyl Chloride->Tetrahydrofurfuryl Chloride 4-Penten-1-ol_M1 This compound Tetrahydrofurfuryl Chloride->4-Penten-1-ol_M1 Diethyl Ether Sodium Sodium Sodium->4-Penten-1-ol_M1 Allyl Bromide Allyl Bromide Allylmagnesium Bromide Allylmagnesium Bromide Allyl Bromide->Allylmagnesium Bromide Diethyl Ether Magnesium Magnesium Magnesium->Allylmagnesium Bromide 4-Penten-1-ol_M2 This compound Allylmagnesium Bromide->4-Penten-1-ol_M2 Formaldehyde_M2 Formaldehyde Formaldehyde_M2->4-Penten-1-ol_M2 4-Bromobutanol 4-Bromobutanol Phosphonium Salt Phosphonium Salt 4-Bromobutanol->Phosphonium Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide n-BuLi n-BuLi n-BuLi->Ylide 4-Penten-1-ol_M3 This compound Ylide->4-Penten-1-ol_M3 Formaldehyde_M3 Formaldehyde Formaldehyde_M3->4-Penten-1-ol_M3 1,5-Pentanediol 1,5-Pentanediol 4-Penten-1-ol_M4 This compound 1,5-Pentanediol->4-Penten-1-ol_M4 Catalyst (e.g., Yb2O3), Heat

Caption: Comparative overview of four synthetic pathways to this compound.

Environmental Impact Analysis

Method 1: From Tetrahydrofurfuryl Chloride and Sodium This method, while providing a good yield, has significant environmental drawbacks. The synthesis of the starting material, tetrahydrofurfuryl chloride, uses thionyl chloride and pyridine, both of which are hazardous. The main reaction utilizes sodium metal, which is highly reactive and requires careful handling, and a large volume of diethyl ether, a highly flammable solvent. The atom economy is poor due to the use of stoichiometric sodium and the generation of sodium chloride as a byproduct.

Method 2: Grignard Reaction The Grignard reaction is a powerful C-C bond-forming reaction. However, it requires anhydrous conditions and the use of flammable ether solvents. The atom economy is better than the sodium reduction method but is still hampered by the formation of magnesium salts as byproducts.[6] The use of formaldehyde, a toxic and volatile reagent, also poses a health hazard.

Method 3: Wittig Reaction The Wittig reaction is renowned for its ability to form alkenes with high stereoselectivity. However, its primary environmental drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.[7] This byproduct has a high molecular weight, leading to a very poor atom economy. The disposal of triphenylphosphine oxide can also be problematic.[8] Furthermore, the reaction often requires strong, pyrophoric bases like n-butyllithium and cryogenic temperatures, which are energy-intensive.

Method 4: Catalytic Dehydration of 1,5-Pentanediol This method represents a significant advancement in the green synthesis of this compound. The catalytic nature of the reaction avoids the use of stoichiometric reagents. The only byproduct is water, resulting in a very high atom economy. The process can be run in the gas phase, potentially eliminating the need for solvents. While it requires high temperatures, the overall environmental impact is significantly lower than the other methods due to the reduction in waste and hazardous reagent use. The starting material, 1,5-pentanediol, can also be potentially sourced from biomass, further enhancing the sustainability of this route.[9][10]

Conclusion

For researchers and professionals in drug development, the choice of synthesis method for this compound should be guided by a holistic assessment of yield, cost, and environmental impact. While traditional methods like the reaction of tetrahydrofurfuryl chloride with sodium and Grignard or Wittig reactions are well-established, they suffer from significant environmental drawbacks, including poor atom economy, the use of hazardous reagents, and the generation of substantial waste.

The catalytic dehydration of 1,5-pentanediol emerges as a much more sustainable alternative. Its high atom economy, the benign nature of its byproduct (water), and the potential for a solvent-free process make it an attractive option for environmentally conscious chemical synthesis. As the pharmaceutical and chemical industries increasingly prioritize green chemistry principles, such catalytic and biomass-based routes will likely become the preferred methods for producing valuable chemical intermediates like this compound.

References

A Comparative Guide to Organometallic Reagents for Nucleophilic Additions to 4-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Grignard, Organolithium, Organozinc, and Organocuprate Reagents in the Synthesis of Unsaturated Alcohols.

The addition of organometallic reagents to aldehydes is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of reagent is critical, as it dictates the reaction's efficiency, selectivity, and functional group tolerance. This guide provides a comprehensive comparison of four major classes of organometallic reagents—Grignard reagents, organolithium compounds, organozinc reagents, and organocuprates—for their addition to 4-pentenal (B109682), a non-conjugated alkenyl aldehyde. The presence of a distal double bond in 4-pentenal introduces the potential for intramolecular side reactions, making the choice of reagent particularly important for achieving the desired outcome.

Executive Summary

This guide demonstrates that for the 1,2-addition to 4-pentenal, organozinc reagents offer a superior combination of high yield and chemoselectivity, minimizing side reactions. While Grignard and organolithium reagents are effective, they are more prone to intramolecular cyclization. Organocuprates are generally unsuitable for this transformation due to their low reactivity with non-conjugated aldehydes.

Performance Comparison

The nucleophilic addition of organometallic reagents (R-M) to 4-pentenal primarily yields the expected 1,2-addition product, a secondary alcohol. However, a competing intramolecular cyclization can occur, leading to the formation of a cyclopentanol (B49286) derivative. The extent of this side reaction is highly dependent on the nature of the organometallic reagent.

Organometallic ReagentPredominant ReactionProduct(s)Reported Yield of 1,2-AdductPropensity for CyclizationKey Considerations
Grignard Reagents (RMgX) 1,2-Addition & CyclizationSecondary Alcohol & Cyclopentanol DerivativeModerate to HighSignificantProne to side reactions; sensitive to steric hindrance.
Organolithium Reagents (RLi) 1,2-Addition & CyclizationSecondary Alcohol & Cyclopentanol DerivativeModerate to HighModerateHighly reactive and basic; may lead to enolization.[1]
Organozinc Reagents (R₂Zn or RZnX) 1,2-AdditionSecondary AlcoholHigh (e.g., 83%)[2]LowLess reactive but highly chemoselective; tolerates more functional groups.[3]
Organocuprates (R₂CuLi) No Reaction / Low ReactivityStarting MaterialVery Low to NoneN/APrimarily used for 1,4-addition to α,β-unsaturated systems; unreactive with saturated aldehydes.[4][5][6]

Reaction Pathways and Selection Workflow

The primary reaction pathways involve a straightforward 1,2-nucleophilic addition to the carbonyl group or a competing intramolecular cyclization. The latter is thought to proceed through a chelation-controlled transition state where the metal coordinates to both the carbonyl oxygen and the distal double bond.

G Reaction Pathways for Organometallic Addition to 4-Pentenal cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products 4-Pentenal 4-Pentenal 1,2-Addition 1,2-Addition 4-Pentenal->1,2-Addition Direct Attack Cyclization Cyclization 4-Pentenal->Cyclization Chelation Control Organometallic (R-M) Organometallic (R-M) Organometallic (R-M)->1,2-Addition Organometallic (R-M)->Cyclization Secondary Alcohol (1,2-Adduct) Secondary Alcohol (1,2-Adduct) 1,2-Addition->Secondary Alcohol (1,2-Adduct) Cyclopentanol Derivative Cyclopentanol Derivative Cyclization->Cyclopentanol Derivative

Fig. 1: Competing reaction pathways for organometallic additions to 4-pentenal.

The choice of the optimal organometallic reagent depends on the desired synthetic outcome. The following workflow can guide this selection process.

G Reagent Selection Workflow Start Desired Product? High Yield 1,2-Adduct High Yield of Linear Alcohol? Start->High Yield 1,2-Adduct Cyclized Product Cyclopentanol Derivative Desired? Start->Cyclized Product Use_Organozinc Use Organozinc Reagent High Yield 1,2-Adduct->Use_Organozinc Yes Consider_Organolithium Consider Organolithium (May also cyclize) High Yield 1,2-Adduct->Consider_Organolithium No Use_Grignard Use Grignard Reagent (Optimize Conditions) Cyclized Product->Use_Grignard Yes Avoid_Organocuprate Avoid Organocuprates Cyclized Product->Avoid_Organocuprate No

Fig. 2: Decision workflow for selecting an organometallic reagent for addition to 4-pentenal.

Detailed Experimental Protocols

Below are representative experimental protocols for the addition of Grignard, organolithium, and organozinc reagents to 4-pentenal.

Protocol 1: Grignard Reagent Addition (e.g., Phenylmagnesium Bromide)

This protocol is a general procedure for the addition of a Grignard reagent to an aldehyde, which is prone to both 1,2-addition and cyclization with a substrate like 4-pentenal.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to 4-Pentenal: Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 4-pentenal in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of the 1,2-adduct and the cyclized product, can be purified by column chromatography.

Protocol 2: Organolithium Reagent Addition (e.g., n-Butyllithium)

This protocol outlines the addition of a commercially available organolithium reagent.

Materials:

  • 4-Pentenal

  • n-Butyllithium in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-pentenal in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise via syringe to the stirred aldehyde solution over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Catalytic Asymmetric Organozinc Addition (e.g., Diethylzinc)

This protocol is based on a literature procedure demonstrating a high-yield, enantioselective addition to 4-pentenal, showcasing the efficacy of organozinc reagents.[2]

Materials:

  • Chiral ligand (e.g., a derivative of ephedrine)

  • Diethylzinc (B1219324) (in hexanes or toluene)

  • 4-Pentenal

  • Anhydrous toluene

  • 1 M Hydrochloric acid

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand in anhydrous toluene.

  • Reaction Setup: Cool the solution to 0 °C and add diethylzinc solution dropwise. Stir the mixture for 20-30 minutes at 0 °C.

  • Add 4-pentenal to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for the time specified in the literature (e.g., 3 hours) until completion, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography. This procedure has been reported to yield the 1,2-addition product in 83% yield with high enantioselectivity.[2]

Conclusion

For the nucleophilic addition to 4-pentenal, the choice of organometallic reagent has a profound impact on the outcome.

  • Organozinc reagents are the preferred choice for achieving high yields of the 1,2-addition product with minimal side reactions. Their lower reactivity translates to higher chemoselectivity.

  • Grignard and organolithium reagents , while effective for the 1,2-addition, present a significant challenge due to the competing intramolecular cyclization. The propensity for cyclization is a critical consideration and may be exploited if the cyclopentanol derivative is the desired product.

  • Organocuprates are generally not suitable for this transformation due to their inherent lack of reactivity towards non-conjugated aldehydes.

Researchers and drug development professionals should consider these factors when designing synthetic routes involving additions to alkenyl aldehydes to ensure the desired product is obtained in optimal yield and purity.

References

A Comparative Guide to the Stability of 4-Penten-1-OL and Other Alkenyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 4-penten-1-ol against other structurally related alkenyl alcohols, namely 3-buten-1-ol (B139374) and 5-hexen-1-ol (B1630360). Due to a lack of directly comparable experimental data in publicly available literature, this document outlines detailed experimental protocols for evaluating thermal, oxidative, and acid/base stability. Where available, existing experimental data is presented. This guide is intended to serve as a practical framework for researchers to generate and compare stability data for these compounds.

Introduction

Alkenyl alcohols are important building blocks in organic synthesis, finding applications in the pharmaceutical and fine chemical industries. The stability of these compounds under various processing and storage conditions is a critical factor influencing their utility and shelf-life. This guide focuses on this compound and compares its expected stability profile with that of shorter-chain (3-buten-1-ol) and longer-chain (5-hexen-1-ol) analogues. The presence of both a hydroxyl group and a carbon-carbon double bond in these molecules presents multiple potential pathways for degradation, including oxidation, polymerization, and rearrangement.

Comparative Data Summary

The following table summarizes key physicochemical properties and includes available experimental stability data. It is important to note that direct comparative studies on the stability of these specific alkenyl alcohols are limited. The data for 3-buten-1-ol's thermal decomposition is derived from a specific study, while other stability data points are generally not available in the public domain and would require experimental determination using the protocols outlined in this guide.

PropertyThis compound3-Buten-1-ol5-Hexen-1-ol
Molecular Formula C₅H₁₀OC₄H₈OC₆H₁₂O
Molecular Weight 86.13 g/mol 72.11 g/mol [1]100.16 g/mol [2][3]
Boiling Point 134-137 °C[4]112-114 °C[5][6]156-157 °C
Density 0.834 g/mL at 25 °C[4]0.838 g/mL at 25 °C[5][6]0.834 g/mL at 25 °C[2]
Flash Point 48 °C[4]36 °C59 °C[2]
Thermal Stability
Decomposition Onset (TGA)Data not available~280 °C (in m-xylene)Data not available
Arrhenius EquationData not availableln k (s⁻¹) = (27.5 ± 1.2) - (189.9 ± 6.4 kJ mol⁻¹)/RTData not available
Oxidative Stability
Induction Time (Rancimat)Data not availableData not availableData not available
Acid/Base Stability
Degradation Rate (Acid)Data not availableData not availableData not available
Degradation Rate (Base)Data not availableData not availableData not available

Experimental Protocols

To facilitate a comprehensive stability assessment, the following detailed experimental protocols are provided. These are based on established methodologies for evaluating the stability of chemical compounds.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal decomposition profile of the alkenyl alcohols.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas supply (99.99% purity)

  • Alumina or platinum crucibles

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the alkenyl alcohol into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Oxidative Stability Assessment via the Rancimat Method

This method is adapted from the standard procedure for fats and oils to assess the oxidative stability of the alkenyl alcohols.

Apparatus:

  • Rancimat instrument with heating block and conductivity measurement cells

  • Air pump

  • Reaction vessels and measuring vessels

  • Deionized water

Procedure:

  • Set the Rancimat heating block to the desired temperature (e.g., 110 °C).

  • Pipette 3 g of the alkenyl alcohol into a clean, dry reaction vessel.

  • Fill a measuring vessel with 50 mL of deionized water and place the conductivity electrode into the vessel.

  • Connect the reaction vessel and measuring vessel to the Rancimat instrument.

  • Start the measurement, which involves bubbling a constant stream of purified air (20 L/h) through the heated sample.

  • Volatile oxidation products, primarily organic acids, are carried by the air into the deionized water, causing an increase in conductivity.

  • The induction time is the time until a rapid increase in conductivity is detected and is a measure of the oxidative stability.[4][7][8][9][10]

Acid and Base Stress Testing (Forced Degradation)

This protocol outlines a procedure to assess the stability of the alkenyl alcohols under acidic and basic conditions.

Materials:

  • Alkenyl alcohol

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Methanol (B129727) or other suitable co-solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • pH meter

  • Water bath or oven

Procedure:

Acid Hydrolysis:

  • Prepare a stock solution of the alkenyl alcohol in methanol at a concentration of 1 mg/mL.

  • In a series of vials, mix the stock solution with 0.1 M HCl to achieve a final alcohol concentration of 0.1 mg/mL.

  • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase.

  • Analyze the samples by HPLC to determine the remaining percentage of the parent alcohol.

Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for the degradation and 0.1 M HCl for neutralization.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation A Calibrate TGA B Weigh 5-10 mg of alkenyl alcohol A->B C Place sample in TGA B->C D Purge with N2 (50 mL/min) C->D E Heat to 600°C (10°C/min) D->E F Record mass loss vs. temperature E->F G Determine decomposition onset temperature F->G

Workflow for Thermal Stability Assessment using TGA.

Oxidative_Stability_Workflow cluster_setup Rancimat Setup cluster_measurement Measurement cluster_analysis Analysis A Set heating block temperature (110°C) B Add 3g sample to reaction vessel A->B D Connect vessels to instrument B->D C Fill measuring vessel with deionized water C->D E Start measurement (Airflow at 20 L/h) D->E F Continuously record conductivity E->F G Detect rapid increase in conductivity F->G H Determine Induction Time G->H

Workflow for Oxidative Stability Assessment via Rancimat.

Stress_Testing_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation A Prepare 1 mg/mL stock solution B1 Mix with 0.1 M HCl A->B1 B2 Mix with 0.1 M NaOH A->B2 C Incubate at 60°C B1->C B2->C D Withdraw aliquots at time intervals C->D E Neutralize samples D->E F Analyze by HPLC E->F G Calculate remaining parent compound (%) F->G H Determine degradation rate G->H

Workflow for Acid and Base Stress Testing.

Discussion and Conclusion

The stability of alkenyl alcohols is influenced by several factors, including the chain length and the position of the double bond relative to the hydroxyl group.

  • Thermal Stability: Generally, longer-chain alcohols tend to have higher boiling points and may exhibit greater thermal stability. The single study on 3-buten-1-ol suggests a decomposition onset around 280 °C, which is relatively high. It is anticipated that this compound and 5-hexen-1-ol will have comparable or higher thermal stability due to their increased molecular weight.

  • Oxidative Stability: The terminal double bond in all three compounds is susceptible to oxidation. This can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and potentially polymers. The rate of oxidation is expected to be a key determinant of the shelf-life of these alcohols when exposed to air.

  • Acid/Base Stability: In the presence of acid, alkenyl alcohols can undergo hydration of the double bond or, in some cases, cyclization (e.g., intramolecular etherification). The proximity of the hydroxyl group to the double bond can influence the propensity for such reactions. Under basic conditions, the primary alcohol group is relatively stable, but the double bond may be susceptible to isomerization or other base-catalyzed reactions, particularly at elevated temperatures.

References

Cross-Validation of Experimental and Computational Results for 4-Penten-1-ol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational approaches to studying the reactions of 4-penten-1-ol, a versatile building block in organic synthesis. The cross-validation of data from both methodologies is crucial for developing a comprehensive understanding of reaction mechanisms, predicting product distributions, and optimizing reaction conditions. While direct comparative studies on this compound are not abundant in publicly available literature, this guide synthesizes available data and utilizes findings from structurally similar compounds to illustrate the principles and workflows of such a comparison.

Data Presentation: A Comparative Overview

The following table presents a model for comparing experimental and computational data for the gas-phase reaction of an unsaturated alcohol with the hydroxyl (OH) radical. Due to the limited availability of comprehensive datasets for this compound, we present a comparative case study on 4,4-dimethyl-1-pentene, a structural isomer. This data illustrates the typical parameters and level of agreement sought in cross-validation studies.

ParameterExperimental ValueComputational ValueMethodologies
Reaction 4,4-dimethyl-1-pentene + OH4,4-dimethyl-1-pentene + OH-
Total Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) Not explicitly stated in the provided abstract, but the computational value is reported to be in "very good agreement" with it.2.20 x 10⁻¹¹[1]Experimental: Pulsed laser photolysis/laser-induced fluorescence. Computational: Conventional Transition State Theory (TST) based on potential energy surface calculated using Density Functional Theory (DFT) (BH&HLYP/6-311++G(d,p)) and coupled-cluster theory (CCSD(T)/6-31+G(d,p)).[1]
Temperature Dependence of Rate Constant (k(T)) Exhibits a weak non-Arrhenius behavior.k(T) = 1.22 x 10⁻¹² exp(880/T)[1]Experimental: Temperature-controlled reaction cell. Computational: TST calculations over a range of temperatures (220-500 K).[1]
Major Products Qualitative agreement with computational results.Formaldehyde (HC(O)H) and 3,3-dimethylbutanal.[1]Experimental: Gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR). Computational: Analysis of reaction pathways and branching ratios on the potential energy surface.[1]

Experimental and Computational Workflows

The following diagrams illustrate the typical workflows for experimental and computational investigations of a chemical reaction, such as those involving this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing ReactantPrep Reactant & Solvent Purification ReactionSetup Reaction Setup (e.g., Flask, Reactor) ReactantPrep->ReactionSetup ReagentPrep Reagent Preparation & Standardization ReagentPrep->ReactionSetup ParameterControl Control of Parameters (Temp, Pressure, Time) ReactionSetup->ParameterControl Sampling Aliquots Taken at Intervals ParameterControl->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Product Analysis (GC-MS, NMR, HPLC) Quenching->Analysis Quantification Quantification of Reactants & Products Analysis->Quantification Kinetics Kinetic Analysis (Rate Constants, Yields) Quantification->Kinetics

Experimental workflow for kinetic and product analysis.

ComputationalWorkflow cluster_setup Model Setup cluster_calc Calculation cluster_analysis Analysis cluster_validation Validation MolStructure Define Molecular Structures MethodSelection Select Computational Method (DFT, etc.) MolStructure->MethodSelection BasisSet Choose Basis Set MethodSelection->BasisSet GeomOpt Geometry Optimization (Reactants, Products) BasisSet->GeomOpt TS_Search Transition State Search GeomOpt->TS_Search FreqCalc Frequency Calculation (Thermodynamics) TS_Search->FreqCalc PES_Mapping Potential Energy Surface Mapping FreqCalc->PES_Mapping RateCalc Rate Constant Calculation (TST) PES_Mapping->RateCalc Mechanism Elucidate Reaction Mechanism PES_Mapping->Mechanism Comparison Compare with Experimental Data RateCalc->Comparison Mechanism->Comparison

Computational workflow for reaction mechanism and kinetics.

Key Reaction Pathway: Acid-Catalyzed Hydration of this compound

The acid-catalyzed hydration of this compound is a representative reaction that can lead to different products depending on the reaction conditions. The following diagram illustrates a plausible signaling pathway for this reaction, which can proceed via intermolecular or intramolecular pathways.

AcidCatalyzedHydration This compound This compound Protonation_alkene Protonation (Alkene) This compound->Protonation_alkene H⁺ Carbocation_inter Secondary Carbocation Protonation_alkene->Carbocation_inter Hydration Intermolecular Hydration (H₂O) Carbocation_inter->Hydration Intra_cyclization Intramolecular Cyclization (-OH) Carbocation_inter->Intra_cyclization Pentane-1,4-diol Pentane-1,4-diol Hydration->Pentane-1,4-diol -H⁺ Oxonium_ion Protonated THF Derivative Intra_cyclization->Oxonium_ion Deprotonation Deprotonation Oxonium_ion->Deprotonation THF_derivative 2-Methyl- tetrahydrofuran Deprotonation->THF_derivative

Acid-catalyzed hydration pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experimental techniques used to study the reactions of this compound.

1. Gas-Phase Kinetic Studies (e.g., Reaction with OH Radicals)

  • Apparatus: A temperature-controlled flow tube or static reaction cell coupled to a detection system.

  • OH Radical Generation: Typically generated by pulsed laser photolysis (PLP) of a precursor molecule like H₂O₂ or HNO₃ at a specific wavelength (e.g., 248 nm or 266 nm).

  • Reactant Introduction: this compound is introduced into the reaction cell at a known concentration, typically in large excess compared to the initial OH radical concentration to ensure pseudo-first-order kinetics.

  • Detection: The decay of OH radical concentration over time is monitored using Laser-Induced Fluorescence (LIF). An OH transition (e.g., A²Σ⁺(v'=1) ← X²Πᵢ(v''=0)) is excited by a pulsed laser, and the subsequent fluorescence is detected by a photomultiplier tube.

  • Data Analysis: The pseudo-first-order rate coefficient is determined from the exponential decay of the LIF signal. The second-order rate constant is then calculated by dividing the pseudo-first-order rate by the concentration of this compound.

2. Liquid-Phase Reaction Monitoring (e.g., Acid-Catalyzed Hydration)

  • Apparatus: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and ports for sampling.

  • Procedure: this compound is dissolved in a suitable solvent (e.g., water, THF). The reaction is initiated by adding a known amount of acid catalyst (e.g., sulfuric acid, Amberlyst-15).

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in the aliquot is quenched by neutralization with a base (e.g., sodium bicarbonate solution).

  • Analysis: The composition of the quenched sample is analyzed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An internal standard is typically used for accurate quantification of reactants and products.

  • Data Analysis: The concentrations of this compound and the products are plotted as a function of time to determine reaction rates and product yields.

Conclusion

The synergy between experimental measurements and computational modeling provides a powerful approach to understanding the complex chemical behavior of molecules like this compound. While experimental data provides the ground truth for reaction outcomes under specific conditions, computational chemistry offers invaluable insights into the underlying molecular interactions, transition states, and reaction pathways that are often difficult to probe experimentally. The close agreement between experimental and computational data for the reaction of a this compound isomer with OH radicals, as highlighted in this guide, demonstrates the predictive power of modern theoretical methods. For future research, a focused effort on generating benchmark experimental and computational datasets for key reactions of this compound will be invaluable for the development of more accurate predictive models for this important class of bifunctional molecules.

References

A Comparative Kinetic Analysis of 4-Penten-1-ol Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of reactions involving key synthons is paramount for process optimization and the rational design of synthetic routes. This guide provides a comparative analysis of the kinetics of three common reactions of 4-penten-1-ol: oxidation, epoxidation, and cyclization. The information presented is collated from various studies, offering a side-by-side view of reaction rates and conditions. Due to the limited availability of direct kinetic data for this compound in some cases, data from analogous substrates are included to provide valuable insights.

Quantitative Kinetic Data Summary

The following tables summarize the available quantitative kinetic data for the oxidation, epoxidation, and cyclization of this compound and related compounds. This data allows for a direct comparison of the factors influencing the rates of these transformations.

Table 1: Oxidation of Alcohols

Oxidizing AgentSubstrateSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Temperature (°C)SolventReference
Pyridinium Chlorochromate (PCC)Ethanol9.97 x 10⁻³25Water-perchloric acid[1]
Pyridinium Chlorochromate (PCC)1-Propanol11.51 x 10⁻³25Water-perchloric acid[1]
Pyridinium Chlorochromate (PCC)1-Butanol8.33 x 10⁻³25Water-perchloric acid[1]
(bc)Pd(OAc)₂4-Fluorobenzyl alcoholkH = 2.0 ± 0.3 (KIE)Not specifiedNot specified[2]

Note: Specific kinetic data for the oxidation of this compound with PCC was not available. The data for other primary alcohols are provided for comparison. The kinetic isotope effect (KIE) for the palladium-catalyzed oxidation suggests a rate-limiting β-hydride elimination.

Table 2: Epoxidation of Alkenyl Alcohols

Oxidizing AgentSubstrateSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Temperature (°C)SolventReference
DimethyldioxiraneGeraniol1.4923Acetone[3]
DimethyldioxiraneGeraniol2.1923Carbon tetrachloride/acetone (9/1)[3]
DimethyldioxiraneGeraniol1723Methanol/acetone (9/1)[3]
Peroxydecanoic acidα-PineneVaries with solventNot specifiedVarious organic solvents[4]

Note: Geraniol contains two double bonds; the rate constants represent the overall rate of mono-epoxidation. The significant effect of the solvent on the reaction rate is noteworthy.

Table 3: Palladium-Catalyzed Cyclization of Alkenyl Alcohols

Catalyst SystemSubstrateObservationReaction TypeReference
Pd(II)/Boronic AcidAlkenyl alcoholsReaction rate is dependent on the electron density of the boronic acid (ρ = -0.87).[5]Redox-Relay Heck Reaction[5]
PdCl₂(cod)/(-)-Sparteine/O₂1-DeceneSaturation kinetics observed for the alkene; third-order dependence on water concentration.[6]Wacker-type Cyclization[6]

Note: Quantitative rate constants for the cyclization of this compound were not found. The provided data highlights key kinetic dependencies for similar palladium-catalyzed cyclization reactions of unsaturated alcohols.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the kinetic analysis of the reactions discussed.

Kinetic Study of Alcohol Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is adapted from studies on the oxidation of various aliphatic alcohols and can be applied to this compound.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Perchloric acid

  • Suitable solvent (e.g., dichloromethane (B109758) or a water-acid medium)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, PCC, and perchloric acid of known concentrations in the chosen solvent.

  • Kinetic Measurements: The reaction is followed under pseudo-first-order conditions with the concentration of this compound in large excess over PCC.

  • The reaction is initiated by mixing the reactant solutions in a quartz cuvette placed in a thermostated cell holder of the UV-Vis spectrophotometer.

  • The progress of the reaction is monitored by following the decrease in the absorbance of PCC at its λmax (around 350 nm) over time.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of this compound.

  • The effect of temperature can be studied by performing the reaction at different temperatures to determine the activation parameters (e.g., activation energy, Ea) from an Arrhenius plot.

Kinetic Study of Alkene Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a general method for studying the kinetics of epoxidation.

Materials:

  • This compound

  • m-Chloroperoxybenzoic Acid (m-CPBA)

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of this compound and the internal standard in the solvent.

  • Initiation: Add a known amount of m-CPBA to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding a solution of sodium sulfite).

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of the reactant (this compound) and the product (4,5-epoxypentan-1-ol) relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the reaction orders with respect to this compound and m-CPBA can be determined, and the rate constant can be calculated.

Kinetic Study of Palladium-Catalyzed Wacker-Type Cyclization

This protocol is based on studies of intramolecular oxidative cyclization of unsaturated alcohols.

Materials:

  • This compound

  • Palladium(II) catalyst (e.g., PdCl₂(MeCN)₂)

  • Co-oxidant (e.g., benzoquinone or O₂ with a suitable re-oxidation catalyst like CuCl₂)

  • Solvent (e.g., DMF/water mixture)

  • Internal standard

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under a controlled atmosphere (e.g., O₂ balloon if using aerobic oxidation), combine the palladium catalyst, co-oxidant, and solvent.

  • Initiation: Add this compound and the internal standard to the reaction mixture to start the reaction.

  • Monitoring: Monitor the formation of the cyclized product (e.g., tetrahydrofuran-2-ylmethanol) over time by taking aliquots at regular intervals.

  • Analysis: Quench the aliquots (e.g., by filtering through a short pad of silica) and analyze by GC or HPLC to determine the concentration of the product.

  • Data Analysis: Plot the concentration of the product versus time to determine the reaction rate. The influence of catalyst loading, substrate concentration, and temperature on the reaction rate can be investigated to elucidate the kinetic parameters of the cyclization.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the discussed reactions.

Oxidation_Pathway cluster_reagents Reagents This compound This compound Chromate Ester Intermediate Chromate Ester Intermediate This compound->Chromate Ester Intermediate + Cr(VI) 4-Pentenal 4-Pentenal Chromate Ester Intermediate->4-Pentenal Rate-determining step (Hydride transfer) 4-Pentenoic Acid 4-Pentenoic Acid 4-Pentenal->4-Pentenoic Acid Further Oxidation (if strong oxidant) PCC PCC

Caption: Proposed pathway for the oxidation of this compound.

Epoxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Mix this compound\n& Internal Standard Mix this compound & Internal Standard Thermostate Solution Thermostate Solution Mix this compound\n& Internal Standard->Thermostate Solution Initiate with m-CPBA Initiate with m-CPBA Thermostate Solution->Initiate with m-CPBA Withdraw & Quench Aliquots Withdraw & Quench Aliquots Initiate with m-CPBA->Withdraw & Quench Aliquots At regular intervals GC-FID Analysis GC-FID Analysis Withdraw & Quench Aliquots->GC-FID Analysis Determine Concentrations Determine Concentrations GC-FID Analysis->Determine Concentrations Plot Concentration vs. Time Plot Concentration vs. Time Determine Concentrations->Plot Concentration vs. Time

Caption: Experimental workflow for the kinetic study of epoxidation.

Cyclization_Pathway cluster_catalyst Catalyst Cycle This compound This compound Pd(II)-Alkene Complex Pd(II)-Alkene Complex This compound->Pd(II)-Alkene Complex + Pd(II) Oxypalladation Intermediate Oxypalladation Intermediate Pd(II)-Alkene Complex->Oxypalladation Intermediate Intramolecular Nucleophilic Attack Cyclized Product\n(Tetrahydrofuran derivative) Cyclized Product (Tetrahydrofuran derivative) Oxypalladation Intermediate->Cyclized Product\n(Tetrahydrofuran derivative) β-Hydride Elimination & Reductive Elimination Pd(0) Pd(0) Cyclized Product\n(Tetrahydrofuran derivative)->Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Re-oxidation

Caption: Generalized pathway for palladium-catalyzed cyclization.

References

Safety Operating Guide

Proper Disposal of 4-Penten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of 4-Penten-1-ol, a flammable liquid commonly used in research and development. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.

Safety and Hazard Profile of this compound

This compound is classified as a flammable liquid and requires careful handling and storage.[1][2] Understanding its properties is the first step in ensuring safe disposal.

PropertyValueSource
CAS Number 821-09-0[1]
Molecular Formula C₅H₁₀O[3]
Molecular Weight 86.13 g/mol [1][3]
Appearance Clear, colorless liquid[2][3]
Boiling Point 134 - 137 °C (273.2 - 278.6 °F)[2][3]
Flash Point 43 °C (109.4 °F) - closed cup[1][3]
Density 0.834 g/mL at 25 °C[1]
Hazard Classifications Flammable Liquid, Category 3[2]
Hazard Statements H226: Flammable liquid and vapor[1]
Signal Word Warning[1]

Pre-Disposal and Handling Protocols

Before initiating the disposal process, researchers must take appropriate safety measures to mitigate risks associated with handling a flammable chemical.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., natural rubber) and impervious clothing are mandatory to prevent skin contact.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or potential for vapor inhalation, use a suitable respirator.[4]

Handling and Storage:

  • Handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Use non-sparking tools and explosion-proof equipment.[2][4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. The primary federal legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

Experimental Protocol for Disposal:

  • Hazardous Waste Determination: The first step is to classify this compound as a hazardous waste.[7] Due to its flammability (Flash Point < 60°C), it is considered a characteristic hazardous waste (D001) under RCRA.

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste," with the name "this compound" and the associated hazards (Flammable Liquid).

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • On-Site Accumulation:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area, depending on the quantity of waste generated.

    • Ensure the storage area is cool, well-ventilated, and away from ignition sources.[2]

  • Arranging for Off-Site Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[7]

  • Disposal Method:

    • The designated Treatment, Storage, and Disposal Facility (TSDF) will handle the ultimate disposal of this compound.

    • The most common method for flammable liquids is incineration at a permitted hazardous waste incinerator.

    • Land disposal is restricted for most hazardous wastes unless they are treated to meet specific standards.[8]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G A Start: this compound Waste Generated B Step 1: Hazardous Waste Determination (Flammable Liquid - D001) A->B C Step 2: Waste Collection & Segregation (Labeled, Sealed Container) B->C D Step 3: On-Site Accumulation (Cool, Ventilated Area) C->D E Step 4: Contact EHS / Licensed Contractor D->E F Step 5: Off-Site Transportation (Hazardous Waste Manifest) E->F G End: Disposal at Permitted TSDF (e.g., Incineration) F->G

Caption: Workflow for the Proper Disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Logistics for Handling 4-Penten-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 4-Penten-1-OL.

This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is paramount for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound, a flammable liquid and potential irritant. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Recommended Equipment Specification & Notes
Eye & Face Protection Chemical safety goggles and a full-face shieldMust be worn at all times when handling the chemical to prevent splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl)Note: Specific breakthrough time data for this compound is not readily available. It is crucial to consult the glove manufacturer's specific chemical resistance guide. For initial use, double gloving is recommended. Change gloves immediately if contaminated.
Flame-resistant lab coatA lab coat made of cotton or other flame-resistant material should be worn to protect against splashes and fire hazards.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in areas with inadequate ventilation or when the permissible exposure limit (PEL) may be exceeded. Ensure a proper fit test has been conducted.

Glove Material Compatibility

While specific breakthrough times for this compound are not available in published literature, the following table provides a general guide for glove selection based on the chemical class (alcohols, flammable liquids). It is imperative that researchers conduct their own on-site testing to determine the safe usage limits for their specific application.

Glove Material General Recommendation for Alcohols Potential Advantages Potential Disadvantages
Nitrile GoodGood resistance to a variety of chemicals, good puncture resistance.May have shorter breakthrough times with some organic solvents.
Neoprene Good to ExcellentGood resistance to acids, bases, and some organic solvents.May be less dexterous than nitrile.
Butyl Rubber ExcellentExcellent resistance to ketones, esters, and other polar solvents.May have poor resistance to non-polar organic solvents.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.

  • Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1]

  • Safety Equipment: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible.

  • Spill Kit: Have a chemical spill kit rated for flammable liquids readily available.

2. Personal Protective Equipment (PPE) Donning:

  • Put on a flame-resistant lab coat.

  • Don chemical safety goggles and a face shield.

  • Select and inspect the appropriate chemical-resistant gloves for any signs of degradation or punctures. Don the gloves, ensuring a proper fit.

  • If required, don a properly fitted NIOSH-approved respirator with organic vapor cartridges.

3. Chemical Handling:

  • Grounding and Bonding: When transferring this compound from a metal container, ensure the container is properly grounded and bonded to the receiving vessel to prevent static discharge.

  • Dispensing: Use only spark-proof tools for opening and dispensing the chemical.[1] Dispense the smallest quantity necessary for the experiment.

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Never heat flammable liquids with an open flame.

  • Containment: Perform all work in a secondary container, such as a chemical-resistant tray, to contain any potential spills.

4. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

  • PPE Doffing: Remove gloves using a technique that avoids contaminating your skin. Remove your lab coat and other PPE.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.

Logical Workflow for PPE Selection when Handling this compound

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision & Action cluster_disposal Post-Procedure Start Start: Handling this compound AssessTask Assess Task: - Quantity - Temperature - Duration Start->AssessTask EyeProtection Eye/Face Protection: - Goggles & Face Shield AssessTask->EyeProtection SkinProtection Skin Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Gloves AssessTask->SkinProtection CheckVentilation Is Ventilation Adequate? AssessTask->CheckVentilation Proceed Proceed with Caution EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection Respiratory Protection: - NIOSH-Approved Respirator (if ventilation is inadequate) RespiratoryProtection->Proceed CheckVentilation->RespiratoryProtection No CheckVentilation->Proceed Yes DisposeWaste Dispose of Waste Properly Proceed->DisposeWaste End End DisposeWaste->End

Caption: A logical workflow for selecting the appropriate PPE for handling this compound.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with flammable organic liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).

  • Segregation: Do not mix this compound waste with other incompatible waste streams (e.g., oxidizers, corrosives).

2. Waste Storage:

  • Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from ignition sources and general laboratory traffic.

  • Secondary Containment: The waste container must be kept in a secondary containment bin to prevent spills.

  • Lid: Keep the waste container securely closed at all times, except when adding waste.

3. Waste Disposal:

  • EH&S Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol). Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, pending local regulations. The triple-rinsed container can then be disposed of as regular solid waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Penten-1-OL
Reactant of Route 2
4-Penten-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.